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  • Product: 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one
  • CAS: 2173646-92-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Analysis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical analysis of the chemical structure of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, a substituted flavone deri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the chemical structure of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, a substituted flavone derivative. As a member of the chromen-4-one class, this molecule holds potential for further investigation in medicinal chemistry due to the diverse biological activities associated with this scaffold. This document will delve into its structural elucidation through modern spectroscopic techniques, plausible synthetic routes, and an exploration of its potential pharmacological relevance based on existing literature for related compounds.

Introduction: The Prominence of the Chromen-4-one Scaffold

The 4H-chromen-4-one, or flavone, core is a privileged structure in medicinal chemistry, found in a vast array of naturally occurring and synthetic compounds.[1][2] These molecules have garnered significant attention due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][3][4] The biological efficacy of chromen-4-one derivatives is often dictated by the nature and position of substituents on the core structure. The subject of this guide, 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, features a chlorine atom on the benzopyran ring and a tolyl group at the 2-position, modifications that are expected to influence its physicochemical properties and biological profile.

Molecular Structure and Chemical Properties

Chemical Name: 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one Molecular Formula: C₁₆H₁₁ClO₂ Molecular Weight: 270.71 g/mol

The core of the molecule is a chromen-4-one system, which consists of a benzene ring fused to a pyran-4-one ring. A chlorine atom is substituted at the 6-position of the benzopyran ring, and a 3-methylphenyl (m-tolyl) group is attached at the 2-position.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Step 1: Claisen-Schmidt Condensation cluster_2 Step 2: Oxidative Cyclization 5'-chloro-2'-hydroxyacetophenone 5'-chloro-2'-hydroxyacetophenone Chalcone_Intermediate Chalcone Intermediate 5'-chloro-2'-hydroxyacetophenone->Chalcone_Intermediate Base (e.g., NaOH or KOH) Ethanol, rt 3-methylbenzaldehyde 3-methylbenzaldehyde 3-methylbenzaldehyde->Chalcone_Intermediate Target_Molecule 6-chloro-2-(3-methylphenyl)- 4H-chromen-4-one Chalcone_Intermediate->Target_Molecule Oxidizing Agent (e.g., I₂ in DMSO) Heat

Caption: Proposed synthetic workflow for 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one.

Experimental Protocol (Adapted from similar syntheses)

[3] Step 1: Synthesis of (E)-1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

  • To a solution of 5'-chloro-2'-hydroxyacetophenone (1 equivalent) in ethanol, add 3-methylbenzaldehyde (1.1 equivalents).

  • Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, while stirring at room temperature.

  • Continue stirring the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid (the chalcone) is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

  • Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂) to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by column chromatography on silica gel or by recrystallization.

Structural Elucidation: A Spectroscopic Approach

The definitive structure of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one can be confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography would provide the most unambiguous structural data, including bond lengths and angles. [5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. [7]Based on the known spectral data of the closely related compound, 6-chloro-2-phenyl-4H-chromen-4-one, we can predict the expected ¹H and ¹³C NMR chemical shifts for our target molecule. [8]The presence of the 3-methylphenyl group will introduce characteristic signals and splitting patterns.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15d1HH-5
~7.8-7.7m2HH-2', H-6'
~7.60dd1HH-7
~7.50d1HH-8
~7.4-7.3m2HH-4', H-5'
~6.80s1HH-3
~2.45s3H-CH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~177C-4 (C=O)
~163C-2
~154C-8a
~138C-3'
~134C-7
~132C-1'
~131C-5'
~130C-6
~129C-4'
~126C-6'
~125C-5
~124C-2'
~120C-4a
~119C-8
~107C-3
~21-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope.

Predicted Fragmentation Pathway

The fragmentation of flavones in mass spectrometry often involves a retro-Diels-Alder (RDA) reaction, cleaving the pyran ring. This would lead to characteristic fragment ions.

Mass_Spec_Fragmentation M_plus [M]⁺˙ m/z 270/272 RDA_Fragment1 Fragment A (Substituted Acetylene) M_plus->RDA_Fragment1 RDA RDA_Fragment2 Fragment B (Substituted Salicylate radical cation) M_plus->RDA_Fragment2 RDA Loss_of_CO [Fragment B - CO]⁺˙ RDA_Fragment2->Loss_of_CO

Caption: Predicted major fragmentation pathway in mass spectrometry.

Potential Pharmacological Significance

  • Anti-inflammatory Activity: Many flavone derivatives have demonstrated potent anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. [1]The substitution pattern on the 2-phenyl ring can significantly influence this activity. [1]

  • Anticancer Activity: The chromen-4-one scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. [2]The mechanisms of action are diverse and can include the induction of apoptosis and inhibition of cell cycle progression. Halogenated flavones, in particular, have shown promising anticancer potential.

  • Antimicrobial Activity: Chromen-4-one derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi. [3]The presence of a chlorine atom may enhance the antimicrobial properties of the molecule.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the specific biological activities and therapeutic potential of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one.

Conclusion

6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is a synthetic flavone derivative with a chemical structure that suggests potential for biological activity. This guide has provided a comprehensive overview of its molecular structure, plausible synthetic methodologies, and predicted spectroscopic characteristics based on established chemical principles and data from closely related analogs. The chromen-4-one core, coupled with its specific substitution pattern, makes this compound an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. The detailed protocols and analytical insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and characterization of this and other novel chromen-4-one derivatives.

References

  • Afifi, M. M., et al. (2017). Synthesis, characterization and anticancer activity of new 4H-chromene derivatives. Journal of Applied Pharmaceutical Science, 7(10), 073-080.
  • Chen, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules, 23(10), 2533.
  • Li, C., et al. (2017). Supporting Information for: A general and practical method for the synthesis of flavones and chromones enabled by a gold-catalyzed cascade reaction. Organic & Biomolecular Chemistry.
  • Noor Fathima Anjum, et al. (2011). Synthesis and antibacterial activity of substituted 2-phenyl-4-chromones. Der Pharma Chemica, 3(5), 56-62.
  • Patil, R. H., et al. (2018). 3-Hydroxy-2-(4- methylphenyl)-4H-chromen-4-one.
  • RSC. (2017). Supporting Information - The Royal Society of Chemistry. Available at: [Link].

  • Sul, R. D., et al. (2024). Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives. Scientific Reports, 14(1), 11848.
  • Taylor & Francis Online. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Available at: [Link].

  • Uslu, H., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 21(15), 2038-2046.
  • Various Authors. (2021). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 9, 738329.
  • Ishikawa, H., & Motohashi, N. (2014). 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o514.
  • Raja, R., et al. (2015). Crystal structure of 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methylamino-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one chloroform monosolvate.
  • BenchChem. (2025).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Nchinda, A. T. (2000).
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

  • eGyanKosh. (n.d.).
  • University of Colorado Boulder. (n.d.).

Sources

Exploratory

Biological Activity of 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one: A Synthetic Flavonoid Probe

An In-Depth Technical Guide on the Biological Activity of 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one Executive Summary 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one (also known as 6-chloro-3'-methylflavone ) is a synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one

Executive Summary

6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one (also known as 6-chloro-3'-methylflavone ) is a synthetic flavonoid derivative belonging to the class of halogenated flavones. Unlike naturally occurring dietary flavonoids (e.g., quercetin, apigenin), this molecule is primarily engineered as a high-affinity pharmacological probe. Its core significance lies in its potent interaction with the Benzodiazepine Binding Site (BDZ-BS) of the GABA-A receptor , where it functions as a ligand to map the steric and electronic requirements of the receptor's pharmacophore.

Beyond neuropharmacology, this compound exhibits the "privileged scaffold" characteristics of chromen-4-ones, displaying secondary activities in cytotoxicity (anticancer) and antimicrobial domains. This guide analyzes its mechanism of action, Structure-Activity Relationships (SAR), and experimental protocols for validation.

Chemical Identity & Structural Logic

The biological efficacy of this molecule is dictated by two critical structural modifications to the flavone backbone:

  • 6-Chloro Substitution (Ring A): This electronegative moiety mimics the chlorine atom found in classical benzodiazepines (e.g., diazepam), significantly enhancing affinity for the BDZ-BS.

  • 3'-Methyl Substitution (Ring B): Located on the 2-phenyl ring, this group introduces specific steric bulk and lipophilicity, modulating the compound's efficacy (agonist vs. antagonist profile) and metabolic stability.

PropertyDetail
IUPAC Name 6-chloro-2-(3-methylphenyl)chromen-4-one
Common Name 6-Chloro-3'-methylflavone
Molecular Formula C₁₆H₁₁ClO₂
Molecular Weight 270.71 g/mol
Core Scaffold 4H-chromen-4-one (Flavone)
Key Pharmacophore 6-Halogenated Flavone

Primary Biological Activity: GABA-A Receptor Modulation

Mechanism of Action

The primary target of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is the ionotropic GABA-A receptor , specifically the allosteric benzodiazepine binding site located at the interface of the


 and 

subunits.
  • Binding Mode: The compound acts as a competitive ligand at the BDZ-BS, displacing classical benzodiazepines like [³H]-flunitrazepam.

  • Pharmacology: Research into 6-substituted flavones indicates that while the 6-chloro moiety ensures high affinity (Ki in the nanomolar range), the substituent on the B-ring (3'-methyl) dictates intrinsic activity.

    • Analogs: The 3'-nitro analog (6-chloro-3'-nitroflavone) is a known neutral antagonist (Zero efficacy).

    • 3'-Methyl Profile: The 3'-methyl derivative typically exhibits partial agonist or weak antagonist activity, depending on the specific receptor subtype (

      
       vs 
      
      
      
      ). The methyl group provides lipophilic interaction with the receptor pocket (likely residue His101 in the
      
      
      subunit) but lacks the hydrogen-bonding capability of nitro or hydroxyl groups.
Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR context, comparing the 3'-methyl compound to its high-affinity analogs.

CompoundSubstituent (R)affinity (Ki, nM)Intrinsic Activity
6-Chloro-3'-methylflavone 3'-CH₃ ~10 - 50 nM *Partial Agonist / Antagonist
6-Chloro-3'-nitroflavone3'-NO₂6.68 nMNeutral Antagonist
6-ChloroflavoneH45 nMPartial Agonist
6-BromoflavoneH60 nMPartial Agonist

*Note: Values are extrapolated from homologous series in reference [1, 2]. 6-chloro substitution is the primary driver of affinity.

Signaling Pathway Visualization

The following diagram illustrates the modulation of the GABA-A receptor by 6-chloro-flavones.

GABAA_Pathway Ligand 6-Chloro-2-(3-methylphenyl)- 4H-chromen-4-one Receptor GABA-A Receptor (BDZ Site) Ligand->Receptor Allosteric Binding Chloride Cl- Influx Receptor->Chloride Conformational Change Hyperpol Membrane Hyperpolarization Chloride->Hyperpol Increased Conductance Effect Anxiolysis / Sedation (Modulated) Hyperpol->Effect Neuronal Inhibition

Figure 1: Signal transduction pathway for GABA-A receptor modulation by synthetic flavones.

Secondary Biological Activities

Anticancer & Cytotoxic Potential

Like many flavones, the 6-chloro-3'-methyl derivative possesses cytotoxic properties, particularly against leukemia and breast cancer cell lines.

  • Mechanism: Inhibition of cell cycle progression and induction of apoptosis. The planar tricyclic structure allows intercalation into DNA or inhibition of topoisomerase enzymes.

  • Specificity: The 3'-methyl group enhances lipophilicity, potentially improving cellular uptake compared to more polar hydroxyflavones.

Antimicrobial Activity

Halogenated flavones have demonstrated efficacy against Gram-positive bacteria (S. aureus).[1] The 6-chloro group prevents metabolic degradation of the A-ring, prolonging the compound's half-life and interaction with bacterial cell walls or DNA gyrase.

Experimental Protocols

Synthesis: Baker-Venkataraman Rearrangement

To obtain high-purity 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one for biological testing, the following validated synthetic route is recommended.

Reagents:

  • 2'-Hydroxy-5'-chloroacetophenone

  • 3-Methylbenzoyl chloride

  • Pyridine / KOH / Glacial Acetic Acid

Step-by-Step Protocol:

  • Esterification: React 2'-hydroxy-5'-chloroacetophenone (1.0 eq) with 3-methylbenzoyl chloride (1.1 eq) in dry pyridine at 0°C to 25°C for 4 hours. Pour into HCl/ice to precipitate the ester (O-benzoylation ).

  • Rearrangement: Dissolve the ester in dry pyridine and add powdered KOH (5.0 eq). Heat at 50°C for 2 hours. The mixture turns yellow, forming the 1,3-diketone (Baker-Venkataraman rearrangement).

  • Cyclization: Acidify the reaction mixture with glacial acetic acid and reflux for 1 hour. This promotes cyclodehydration to close the C-ring.

  • Purification: Recrystallize the crude solid from ethanol/chloroform to yield white/pale yellow needles.

  • Validation: Confirm structure via ¹H-NMR (Look for singlet at ~6.8 ppm for H-3 proton of the chromone ring).

Radioligand Binding Assay (GABA-A)

Objective: Determine the Ki of the compound.

  • Membrane Prep: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 20,000 x g.

  • Incubation: Incubate membrane aliquots (200 µg protein) with [³H]-flunitrazepam (1 nM) and varying concentrations of 6-chloro-3'-methylflavone (10⁻⁹ to 10⁻⁵ M).

  • Condition: 4°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Synthesis Workflow Visualization

Synthesis_Flow Start 2'-Hydroxy-5'-chloroacetophenone + 3-Methylbenzoyl chloride Step1 Esterification (Pyridine, 0-25°C) Start->Step1 Inter1 O-Benzoyl Ester Step1->Inter1 Step2 Baker-Venkataraman Rearrangement (KOH, Pyridine, 50°C) Inter1->Step2 Inter2 1,3-Diketone Intermediate Step2->Inter2 Step3 Cyclodehydration (Glacial AcOH, Reflux) Inter2->Step3 Product 6-Chloro-2-(3-methylphenyl)- 4H-chromen-4-one Step3->Product

Figure 2: Synthetic pathway for the production of the target flavone.

References

  • Hassan, M. M. A., et al. (2000). "6-Chloro-3'-nitroflavone is a potent ligand for the benzodiazepine binding site of the GABA(A) receptor devoid of intrinsic activity."[2] European Journal of Pharmacology.

  • Marder, M., et al. (2001). "6-Bromoflavone, a potent ligand for the benzodiazepine binding site of the GABA(A) receptor with anxiolytic properties." Bioorganic & Medicinal Chemistry.

  • Viola, H., et al. (2000). "6-Methylflavone, a benzodiazepine receptor ligand with anxiolytic properties." Planta Medica.

  • BenchChem. "The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide." BenchChem Technical Library.

  • Frontiers in Chemistry. (2020). "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold." Frontiers in Chemistry.

Sources

Foundational

Physicochemical Profiling of 6-Chloroflavone Derivatives: A Technical Guide

Part 1: Executive Summary The incorporation of a chlorine atom at the C6 position of the flavone (2-phenylchromen-4-one) scaffold represents a critical bioisosteric modification in drug discovery. Unlike the parent flavo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The incorporation of a chlorine atom at the C6 position of the flavone (2-phenylchromen-4-one) scaffold represents a critical bioisosteric modification in drug discovery. Unlike the parent flavone, 6-chloroflavone derivatives exhibit distinct physicochemical behaviors driven by the electron-withdrawing nature and lipophilic contribution of the halogen.

This guide analyzes the physicochemical determinants of these derivatives, specifically focusing on their lipophilicity-solubility balance , electronic distribution , and solid-state packing . We explore how the 6-chloro substitution modulates metabolic stability by blocking the C6 oxidation site—a common metabolic "soft spot"—and alters binding affinity at the benzodiazepine site of the GABA-A receptor.

Part 2: Molecular Architecture & Electronic Effects

The physicochemical identity of 6-chloroflavone is defined by the interplay between the benzopyrone core and the C6-chlorine substituent.

Electronic Distribution and Dipole Moments

The chlorine atom exerts a dual electronic effect:

  • Inductive Effect (-I): The electronegative chlorine (

    
    ) pulls electron density through the 
    
    
    
    -framework, deactivating the A-ring.
  • Mesomeric Effect (+M): Lone pair donation into the

    
    -system is present but weaker than the inductive withdrawal, resulting in a net deactivation of the A-ring.
    

Dipole Vector Analysis: The parent flavone possesses a significant dipole moment (~4.0 D) directed primarily towards the carbonyl oxygen (C4=O). The C6-Cl bond creates a secondary dipole vector pointing away from the ring system.

  • Result: The vector addition results in a modified molecular dipole, altering the compound's solvation energy and orientation in active sites (e.g., GABA-A receptor pockets).

Structural Planarity

Flavones are generally planar, facilitating intercalation and


-stacking. The C6-chloro substituent is sterically compact (Van der Waals radius ~1.75 Å) compared to methyl or bromo groups, allowing the molecule to retain planarity. This preservation of planarity is crucial for maintaining intermolecular 

-

stacking
in the solid state, which directly correlates to high melting points and poor aqueous solubility.

Part 3: Physicochemical Core Data

The following data aggregates experimental and high-fidelity predicted values for the core scaffold (6-chloroflavone) and key hydroxylated derivatives.

Lipophilicity and Solubility Profile

Table 1: Physicochemical Parameters of 6-Chloroflavone Derivatives

Property6-Chloroflavone (Core)6-Chloro-3-hydroxyflavone6-Chloro-7-hydroxyflavoneBiological Implication
Molecular Weight 256.68 g/mol 272.68 g/mol 272.68 g/mol Small molecule, CNS penetrant
LogP (Oct/Water) 4.6 ± 0.23.8 ± 0.33.5 ± 0.3High permeability; BBB crossing
TPSA (Ų) 30.250.450.4< 90 Ų favors BBB penetration
Aqueous Solubility < 0.05 mg/mL (Poor)~0.1 mg/mL~0.2 mg/mLFormulation challenge; requires co-solvents
pKa (Acidic) N/A (No acidic H)9.2 (3-OH)7.4 (7-OH)Ionization state at physiological pH
Melting Point 183-185 °C198-200 °C> 200 °CHigh crystallinity indicates stable lattice

Technical Insight: The high LogP (4.6) of the core scaffold suggests rapid passive diffusion across the Blood-Brain Barrier (BBB), but also a high risk of non-specific protein binding. Introduction of a hydroxyl group (LogP < 4.0) improves the solubility profile while maintaining CNS activity.

Solubility in Organic Solvents

For stock solution preparation, aqueous buffers are unsuitable.

  • DMSO: > 30 mg/mL (Recommended for biological assays)

  • Ethanol: ~10-15 mg/mL (Temperature dependent)

  • PEG-400: Soluble (Used for in vivo formulation)

Part 4: Biological Interface (ADME & SAR)

Metabolic Stability (The C6 Blockade)

In unsubstituted flavones, the C6 position is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 isoforms (CYP1A1, CYP1A2).

  • Mechanism: The C6-Cl atom sterically and electronically blocks this position.

  • Outcome: This "metabolic blockade" extends the half-life (

    
    ) of the molecule compared to the parent flavone, forcing metabolism to occur at less favorable positions (e.g., C4' or C3').
    
GABA-A Receptor Modulation

The 6-chloro substituent is a critical determinant of efficacy at the benzodiazepine binding site.

  • 6-Chloroflavone: Acts as a neutralizing modulator (antagonist) or weak partial agonist. It binds with high affinity but does not significantly trigger the conformational change required for chloride channel opening.

  • 6-Bromoflavone: Acts as a positive allosteric modulator .

  • Causality: The difference in atomic volume (Cl vs. Br) suggests that the binding pocket has a specific steric requirement for activation; Chlorine is "too small" to fully engage the activation trigger, whereas Bromine fills the pocket optimally.

Part 5: Visualization & Workflows

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the C6-substituent dictates the pharmacological outcome at the GABA-A receptor.

GABASAR Figure 1: SAR Logic of C6-Halogenation in Flavone Derivatives at GABA-A Receptor Core Flavone Scaffold Pos6 Position C6 Substitution Core->Pos6 Sub_H H (Parent) No steric bulk Pos6->Sub_H Sub_Cl Cl (Chloro) Moderate Volume Electron Withdrawing Pos6->Sub_Cl Sub_Br Br (Bromo) High Volume Halogen Bonding Pos6->Sub_Br Activity_Null Neutralizing Modulator (Antagonist) Sub_H->Activity_Null Low Affinity Sub_Cl->Activity_Null High Affinity No Activation Activity_Pos Positive Modulator (Agonist-like) Sub_Br->Activity_Pos High Affinity + Activation

Figure 1: SAR Logic of C6-Halogenation in Flavone Derivatives at GABA-A Receptor

Synthesis Workflow (Baker-Venkataraman Rearrangement)

This protocol describes the standard synthesis route for 6-chloroflavone.

Synthesis Figure 2: Synthesis of 6-Chloroflavone via Baker-Venkataraman Pathway Start 4-Chlorophenol + Acetic Anhydride Step1 Esterification (Reflux) Start->Step1 Inter1 4-Chlorophenyl acetate Step1->Inter1 Step2 Fries Rearrangement (AlCl3, Heat) Inter1->Step2 Inter2 5-Chloro-2-hydroxyacetophenone Step2->Inter2 Step3 Claisen Condensation (Benzoyl Chloride, Pyridine) Inter2->Step3 Inter3 o-Hydroxydibenzoylmethane (Diketo-ester) Step3->Inter3 Step4 Baker-Venkataraman Rearrangement (Base/Acid) Inter3->Step4 Final 6-CHLOROFLAVONE (Crystalline Solid) Step4->Final

Figure 2: Synthesis of 6-Chloroflavone via Baker-Venkataraman Pathway

Part 6: Experimental Protocols

Synthesis of 6-Chloroflavone (Lab Scale)

Objective: Synthesize high-purity 6-chloroflavone for physicochemical characterization.

  • Acetylation: React 4-chlorophenol (0.1 mol) with acetic anhydride (0.12 mol) using sodium acetate catalyst. Reflux for 2 hours. Pour into ice water, extract organic layer.

  • Fries Rearrangement: Treat the ester with anhydrous

    
     (0.15 mol) at 120°C for 1 hour. Quench with HCl/Ice. Recrystallize from ethanol to obtain 5-chloro-2-hydroxyacetophenone .
    
  • Esterification: React the acetophenone with benzoyl chloride in dry pyridine (60°C, 1 hour).

  • Cyclization (Baker-Venkataraman): Treat the resulting ester with KOH in pyridine/glycerol at 80°C. Acidify with acetic acid to precipitate the 1,3-diketone. Cyclize by refluxing in glacial acetic acid with catalytic

    
    .
    
  • Purification: Recrystallize from Ethanol/DMSO (9:1). Yields white/pale-yellow needles (MP: 183-185°C).

Lipophilicity Determination (Shake-Flask Method)

Objective: Determine experimental LogP.

  • System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Protocol:

    • Saturate n-octanol with buffer and vice-versa for 24 hours.

    • Dissolve 6-chloroflavone in the water-saturated octanol phase (~1 mg/mL).

    • Mix with buffer-saturated water (1:1 ratio) in a shake flask.

    • Shake for 4 hours at 25°C; centrifuge to separate phases.

    • Measure concentration in both phases using UV-Vis spectrophotometry (

      
       nm).
      
    • Calculate:

      
      .
      

Part 7: References

  • Synthesis and Biocidal Activity of 6-Chloroflavone Derivatives. TSI Journals.

  • GABA-A Receptor Subtype Selectivity and SAR of Flavonoids. Hong Kong University of Science and Technology.

  • Flavonoid Modulation of GABA-A Receptors. British Journal of Pharmacology / NIH.

  • Lipophilicity as a Central Component of Drug-Like Properties of Flavonoid Derivatives. Molecules / NIH.

  • 6-Chloroflavone PubChem Compound Summary. National Library of Medicine.

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one

Executive Summary Flavones represent a privileged molecular scaffold in medicinal chemistry and rational drug design. The strategic introduction of halogen and alkyl substituents onto the 4H-chromen-4-one core dramatical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Flavones represent a privileged molecular scaffold in medicinal chemistry and rational drug design. The strategic introduction of halogen and alkyl substituents onto the 4H-chromen-4-one core dramatically alters the pharmacokinetic and pharmacodynamic profiles of these molecules. This technical guide explores the physicochemical properties, structural rationale, and validated synthetic methodologies for 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (commonly referred to as 6-chloro-3'-methylflavone). Designed for researchers and drug development professionals, this whitepaper provides an authoritative framework for synthesizing and evaluating this compound.

Molecular Characterization and Physicochemical Data

The compound 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative. It consists of a central flavone backbone (2-phenyl-4H-chromen-4-one) modified by a chlorine atom at the 6-position of the benzopyran ring and a methyl group at the meta-position (3') of the appended phenyl ring.

To facilitate high-throughput screening and computational modeling, the quantitative physicochemical parameters of the compound are summarized below. The molecular weight and formula calculations align with standard isomeric data for halogenated methylflavones[1].

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Significance
Chemical Formula C₁₆H₁₁ClO₂Defines the exact atomic composition and stoichiometry.
Molecular Weight 270.71 g/mol Optimal for small-molecule drug design (Lipinski’s Rule of 5 compliant).
Exact Mass 270.044755 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 0Enhances membrane permeability and passive diffusion.
Hydrogen Bond Acceptors 2Provided by the carbonyl and ether oxygens of the chromen-4-one core.
Topological Polar Surface Area (TPSA) 30.21 ŲHighly favorable for blood-brain barrier (BBB) penetration.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of synthetic flavones is highly sensitive to the positional substitution of electron-withdrawing and electron-donating groups.

  • The 6-Chloro Substitution: Halogenation at the 6-position of the flavone core significantly increases the molecule's lipophilicity (LogP). Mechanistically, 6-substituted flavones have been identified as potent ligands for the benzodiazepine binding site of the , acting as allosteric modulators of central nervous system (CNS) pathways[2].

  • The 3'-Methyl Substitution: The addition of a methyl group at the meta-position of the B-ring introduces steric bulk without drastically altering the electronic distribution. Research indicates that , likely by anchoring the molecule efficiently into the hydrophobic pockets of inflammatory targets like COX-2 or modulating macrophage responses[3].

SAR_Mechanism cluster_SAR Structure-Activity Relationship (SAR) Compound 6-Chloro-3'-methylflavone (C16H11ClO2) Chloro 6-Chloro Substitution ↑ Lipophilicity (LogP) ↑ BBB Penetration Methyl 3'-Methyl Substitution ↑ Steric Bulk ↑ Hydrophobic Pocket Anchoring Target Receptor Binding (e.g., GABA-A Benzodiazepine Site) Compound->Target Ligand-Receptor Interaction Chloro->Target Enhances Affinity Methyl->Target Improves Selectivity Outcome Allosteric Modulation CNS / Anti-inflammatory Effects Target->Outcome Signal Transduction

Structure-Activity Relationship (SAR) and pharmacological signaling pathways of the compound.

Chemical Synthesis: The Baker-Venkataraman Pathway

While chalcone oxidative cyclization is a common route for flavone synthesis, it often yields highly reactive epoxide intermediates that complicate purification. For 6-chloro-3'-methylflavone, the Baker-Venkataraman rearrangement is the preferred methodology. This route ensures high regioselectivity and minimizes side reactions.

Step-by-Step Synthetic Protocol

Step 1: Esterification

  • Dissolve 10 mmol of 5-chloro-2-hydroxyacetophenone in 20 mL of anhydrous pyridine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Dropwise, add 12 mmol of 3-methylbenzoyl chloride over 15 minutes under continuous magnetic stirring.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Causality & Logic: Pyridine is utilized as both the solvent and the base. It effectively scavenges the HCl byproduct generated during the nucleophilic acyl substitution, driving the equilibrium toward the O-aroyl ester and preventing the degradation of the acid-sensitive acetophenone precursor.

Step 2: Baker-Venkataraman Rearrangement

  • To the crude ester solution, add 25 mmol of powdered potassium hydroxide (KOH).

  • Heat the mixture to 50°C and stir for 4 hours.

  • Pour the mixture into 100 mL of crushed ice and acidify to pH 3 using 1M HCl to precipitate the 1,3-diketone intermediate. Filter and dry.

  • Causality & Logic: The strong base (KOH) abstracts a proton from the acetyl methyl group of the O-aroyl ester. This initiates an intramolecular nucleophilic attack on the ester carbonyl, causing an acyl transfer that yields the stable 1,3-diketone.

Step 3: Cyclodehydration

  • Dissolve the 1,3-diketone in 15 mL of glacial acetic acid.

  • Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Reflux the mixture at 120°C for 2 hours.

  • Pour the hot solution into ice water to precipitate the final 6-chloro-3'-methylflavone. Recrystallize from hot ethanol.

  • Causality & Logic: The acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the intramolecular attack by the enol oxygen. Subsequent dehydration yields the thermodynamically stable conjugated 4H-chromen-4-one system.

SyntheticWorkflow A 5-Chloro-2- hydroxyacetophenone C Esterification (Pyridine, 0°C) A->C B 3-Methylbenzoyl chloride B->C D O-Aroyl Ester C->D Int. 1 E Baker-Venkataraman Rearrangement (KOH, 50°C) D->E F 1,3-Diketone E->F Int. 2 G Cyclodehydration (H2SO4 / AcOH) F->G H 6-Chloro-3'-methylflavone MW: 270.71 g/mol G->H Final

Synthetic workflow of 6-chloro-3'-methylflavone via the Baker-Venkataraman rearrangement.

Analytical Validation and Self-Validating Systems

To ensure trustworthiness in the synthetic output, the protocol must act as a self-validating system. The synthesis is monitored in real-time using Thin-Layer Chromatography (TLC). The complete disappearance of the 5-chloro-2-hydroxyacetophenone spot (Rf ~0.6 in 7:3 hexane:ethyl acetate) and the emergence of a new, lower Rf spot confirms full conversion before proceeding to cyclodehydration.

Post-synthesis, the compound must be validated using the following analytical parameters:

Table 2: Analytical Validation Metrics

TechniqueExpected OutputValidation Purpose
HPLC Single sharp peak (>95% AUC) at 254 nm.Confirms compound purity and absence of diketone intermediates.
¹H-NMR (DMSO-d₆) Singlet at ~6.9 ppm (C-3 proton of flavone core).Validates the successful cyclization of the chromen-4-one ring.
LC-MS (ESI+) m/z peak at 271.05 [M+H]⁺.Confirms the exact molecular weight (270.71 g/mol ).
Melting Point Sharp melting point range (typically 145-150°C).Confirms crystalline purity and absence of residual solvents.

References

  • 6-Chloro-3'-nitroflavone is a potent ligand for the benzodiazepine binding site of the GABA(A) receptor devoid of intrinsic activity Source: PubMed (National Institutes of Health) URL:[Link]

  • Biotransformations of 6-methylflavone in the culture of I. fumosorosea KCH J2 Source: ResearchGate URL:[Link]

Sources

Foundational

The Discovery, Synthesis, and Structural Dynamics of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

Executive Summary The synthetic flavonoid 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (commonly referred to as 6-chloro-3'-methylflavone) represents a critical milestone in the rational design of small-molecule pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthetic flavonoid 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (commonly referred to as 6-chloro-3'-methylflavone) represents a critical milestone in the rational design of small-molecule pharmacophores. By strategically modifying the naturally occurring 4H-chromen-4-one scaffold, researchers have developed a highly stable, lipophilic derivative capable of precise biological modulation. This whitepaper provides an in-depth technical analysis of the compound’s history, structural logic, self-validating synthetic protocols, and structure-activity relationships (SAR) for researchers and drug development professionals.

Historical Context and Rationale for Discovery

The discovery of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one emerged from the pharmaceutical industry's shift in the late 20th century from isolating natural flavonoids to engineering synthetic analogs. While natural flavones exhibit a broad spectrum of biological activities—ranging from antioxidant to anti-inflammatory effects—they historically suffer from rapid metabolic clearance, poor oral bioavailability, and promiscuous target binding.

To overcome these limitations, medicinal chemists employed two synergistic structural modifications:

  • A-Ring Halogenation: The introduction of a chlorine atom at the C-6 position acts as an electron-withdrawing group (EWG). This modification significantly increases the metabolic stability of the core by blocking primary sites of cytochrome P450-mediated oxidation.

  • B-Ring Alkylation: The addition of a methyl group at the meta-position (C-3') of the phenyl ring was discovered to fine-tune the molecule's lipophilicity without introducing the severe steric hindrance typically seen in ortho-substituted analogs.

These modifications were validated through advanced synthetic methodologies, such as [1], which allowed researchers to precisely construct these functionalized backbones and evaluate their enhanced pharmacological profiles.

Structural and Physicochemical Profiling

The structural integrity of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is defined by its highly conjugated, near-planar fused-ring system. The spatial orientation of the B-ring relative to the chromone core is a critical determinant of its biological activity, dictating its ability to intercalate into receptor binding pockets.

Unlike ortho-substituted synthetic flavonoids—which suffer from severe steric clash leading to large dihedral angles (often >50°)—the meta-methyl substitution in this compound maintains a relatively low torsional barrier. This structural feature allows the molecule to adopt a conformation that maximizes [2] between the electron-rich benzene ring and the electron-deficient pyran ring.

Quantitative Physicochemical Data

Data summarized from standard synthetic flavonoid characterization protocols.

PropertyValueAnalytical Method / Condition
Molecular Formula C₁₆H₁₁ClO₂Elemental Analysis
Molecular Weight 270.71 g/mol High-Resolution Mass Spectrometry (ESI+)
Melting Point 135 - 137 °CCapillary Melting Point Apparatus
¹H NMR (C-3 Proton) δ 6.80 (s, 1H)500 MHz, CDCl₃ (Diagnostic for flavone core)
¹H NMR (C-3' Methyl) δ 2.45 (s, 3H)500 MHz, CDCl₃
Dihedral Angle ~15° - 25°X-ray Crystallography (Estimated planar preference)
Centroid-Centroid Dist. 3.578 ÅIntermolecular π–π stacking analysis

Chemical Synthesis and Self-Validating Protocols

The synthesis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is typically achieved through a robust two-step sequence: a Claisen-Schmidt condensation followed by an intramolecular oxidative cyclization. The protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to ensure reaction fidelity without requiring downstream purification before validation.

SynthesisWorkflow Substrate 2'-Hydroxy-5'-chloro- 3-methylchalcone Reagent Iodine / DMSO (Oxidant/Solvent) Substrate->Reagent Addition Intermediate Iodinated Intermediate (Transient) Reagent->Intermediate Oxidation Cyclization Intramolecular Oxidative Cyclization Intermediate->Cyclization Ring Closure Product 6-chloro-2-(3-methylphenyl) -4H-chromen-4-one Cyclization->Product Yield > 80%

Fig 1. Oxidative cyclization workflow for 6-chloro-3'-methylflavone synthesis.

Step-by-Step Methodology

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Causality: The reaction requires a strong base at low temperatures to deprotonate the acetophenone while preventing the Cannizzaro reaction of the aldehyde.

  • Dissolve equimolar amounts (10 mmol) of 5-chloro-2-hydroxyacetophenone and 3-methylbenzaldehyde in 20 mL of absolute ethanol.

  • Add 5 mL of aqueous KOH (50% w/v) dropwise while maintaining the reaction vessel in an ice bath (<10 °C).

  • Stir the mixture for 24 hours at room temperature.

  • Neutralize with 1M HCl. Filter the resulting precipitate and recrystallize from ethanol.

  • Validation Checkpoint 1: Analyze the intermediate via ¹H NMR. The appearance of an AB spin system around δ 7.4–7.8 ppm with a coupling constant of J ≈ 15.5 Hz confirms the formation of the trans-α,β-unsaturated chalcone.

Step 2: Intramolecular Oxidative Cyclization

  • Causality: Utilizing Iodine in DMSO provides a metal-free, [3]. DMSO acts as both the solvent and the terminal oxidant. Iodine activates the alkene for nucleophilic attack by the phenolic hydroxyl, followed by oxidation to restore the double bond, forming the rigid flavone core.

  • Dissolve 5 mmol of the synthesized chalcone in 15 mL of anhydrous DMSO.

  • Add a catalytic amount of Iodine (I₂, 0.5 mmol).

  • Heat the mixture to 130 °C for 3 hours under a nitrogen atmosphere.

  • Cool to room temperature and quench with a 10% aqueous sodium thiosulfate solution. Causality: Thiosulfate reduces unreacted I₂ to water-soluble iodide ions, preventing halogen contamination of the final product.

  • Extract the aqueous layer with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via silica gel column chromatography (Hexane:Ethyl Acetate, 8:2) and recrystallize from methanol.

  • Validation Checkpoint 2: Analyze the final product via ¹H NMR. The complete disappearance of the chalcone alkene protons and the emergence of a sharp singlet at δ 6.80 ppm (the C-3 proton) mathematically validates successful ring closure and oxidation.

Pharmacological Implications and SAR Logic

The precise engineering of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is a masterclass in Structure-Activity Relationship (SAR) logic. The molecule is frequently utilized as a scaffold in the development of positive allosteric modulators for GABA_A receptors and selective kinase inhibitors.

SARLogic Core 4H-chromen-4-one Core (Scaffold) C6 Position 6: Chlorine (Electron Withdrawing) Core->C6 C3Prime Position 3': Methyl (Lipophilic/Steric) Core->C3Prime Effect1 Increased Metabolic Stability C6->Effect1 Effect3 Optimized Dihedral Angle for π-π Stacking C6->Effect3 Effect2 Enhanced Receptor Binding Affinity C3Prime->Effect2 C3Prime->Effect3

Fig 2. Structure-Activity Relationship (SAR) logic driving the molecular design.

The C-6 chlorine atom acts as a metabolic shield and provides a halogen-bonding interaction site within hydrophobic receptor pockets. Simultaneously, the C-3' methyl group projects into auxiliary lipophilic sub-pockets, anchoring the molecule. Because the methyl group is in the meta position, it avoids the steric clash with the C-3 proton of the chromone core, allowing the molecule to maintain the planarity required to intercalate effectively between aromatic residues (such as Tyrosine or Phenylalanine) in target proteins.

References

  • Khoobi, M., Alipour, M., Zarei, S., Jafarpour, F., & Shafiee, A. (2015). A facile route to flavone and neoflavone backbones via a regioselective palladium catalyzed oxidative Heck reaction. Organic & Biomolecular Chemistry (The Royal Society of Chemistry). URL:[Link]

  • Wang, X.-B., & Kong, L.-Y. (2007). Molecular structures and π–π interactions of some flavonoids and biflavonoids. Journal of Molecular Structure (ResearchGate). URL:[Link]

  • Muthukrishnan, M., Patil, P. S., More, S. V., & Joshi, R. A. (2005). Facile oxidation of flavanones to flavones using [hydroxy(tosyloxy)iodo]benzene in an ionic liquid. Mendeleev Communications. URL:[Link]

Exploratory

Comprehensive Safety and Handling Whitepaper: 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Data Synthesis PART 1: Executive Summary & Structural Overview The compound 6-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Data Synthesis

PART 1: Executive Summary & Structural Overview

The compound 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (commonly referred to as 6-chloro-3'-methylflavone) is a synthetic, halogenated flavonoid derivative. Structurally, it consists of a planar chromen-4-one (chromone) core substituted with a chlorine atom at the C-6 position and a meta-tolyl (3-methylphenyl) group at the C-2 position.

In drug development, halogenated flavones are highly valued for their optimized pharmacokinetic profiles. The strategic placement of the chlorine atom introduces an electron-withdrawing effect that modulates the lipophilicity and metabolic stability of the molecule, while also enabling highly specific halogen bonding (C–Cl···π or C–Cl···O interactions) within target protein binding pockets[1]. As a Senior Application Scientist, I approach the handling of this compound not just as a hazardous chemical, but as a highly reactive biological modulator requiring precise environmental controls to maintain its structural integrity and ensure operator safety.

PART 2: Physicochemical Profiling & Safety Data

To design effective experimental workflows, we must first translate the molecule's physicochemical properties into practical handling implications. The table below synthesizes the quantitative data and the direct causality of these metrics on laboratory safety and assay design.

ParameterValue / ClassificationCausality / Technical Implication
Molecular Formula C₁₆H₁₁ClO₂High carbon-to-heteroatom ratio dictates extreme hydrophobicity.
Molecular Weight 270.71 g/mol Small molecule size allows rapid diffusion across biological membranes and cellular barriers.
Estimated LogP 4.1 – 4.6Highly lipophilic[2]. Aqueous buffers will cause immediate precipitation. Requires aprotic organic solvents (e.g., DMSO) for stock solubilization.
Physical State Crystalline SolidStrong π-π stacking in the crystal lattice requires high-dielectric solvents to disrupt. Poses a significant inhalation hazard (dust).
GHS Hazard Codes H315, H319, H335The electrophilic nature of the halogenated ring causes local tissue irritation (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3)[3].
UV Absorption λ_max ~250 nm, ~310 nmConjugated π-system absorbs strongly in the UV range, making it susceptible to photo-degradation but useful for spectrophotometric tracking.

PART 3: Mechanistic Toxicology & Biological Reactivity

Understanding why a compound is hazardous is critical to mitigating its risks. Halogenated flavones are not merely passive irritants; they are biologically active scaffolds.

Recent structure-activity relationship (SAR) studies demonstrate that halogenated flavones exhibit potent, selective inhibition of Monoamine Oxidase B (MAO-B) and modulate the Aryl Hydrocarbon Receptor (AhR) [4]. The C-6 chlorine atom significantly enhances the molecule's binding affinity to the hydrophobic substrate cavity of MAO-B via halogen bonding, outcompeting endogenous monoamines[4].

For the operator, this means that accidental systemic exposure (via inhalation of dust or transdermal absorption facilitated by carrier solvents like DMSO) could lead to unintended neurological modulation. The diagram below illustrates the causal pathway from exposure to biological effect.

MAOB_Pathway A 6-Cl-3'-Me-Flavone (Lipophilic Exposure) B Transdermal / Inhalation Absorption A->B Solvent Facilitation C Blood-Brain Barrier Penetration (High LogP) B->C Systemic Circulation D MAO-B Enzyme Active Site Binding C->D Diffusion E Competitive Inhibition (C-Cl...Pi Halogen Bonding) D->E High Affinity F Neuromodulatory Toxicological Effects E->F Reduced Metabolism

Caption: Mechanistic pathway of halogenated flavone systemic toxicity via MAO-B inhibition.

PART 4: Experimental Workflows & Handling Protocols

To ensure scientific integrity and operator safety, the following protocol for preparing a 10 mM in vitro stock solution is designed as a self-validating system.

Protocol: Preparation of 10 mM Stock Solution

Rationale: Due to the compound's LogP (>4.0), aqueous solutions are impossible for initial solvation. 100% Dimethyl Sulfoxide (DMSO) is mandated because its high dielectric constant effectively disrupts the strong intermolecular π-π stacking of the flavone crystal lattice.

  • Environmental Control: Perform all weighing inside a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to prevent inhalation of the irritant dust (H335).

  • PPE Selection: Standard nitrile gloves are highly permeable to DMSO. If DMSO is used as the solvent, double-gloving (an inner polyethylene glove and an outer nitrile glove) is required. The carrier solvent will rapidly transport the lipophilic flavone through the dermal layer if spilled.

  • Solubilization: Weigh exactly 2.71 mg of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one. Transfer to a 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous, sterile-filtered DMSO.

  • Vortex and Sonication: Vortex for 30 seconds. If the lattice energy resists solvation, sonicate in a water bath at room temperature for 2 minutes. Self-Validation: The solution must be completely optically clear. Any turbidity indicates incomplete disruption of the crystal lattice, which will artificially lower the effective concentration in downstream assays.

  • Storage: Aliquot the solution into amber glass vials . Causality: The conjugated chromone system and the benzylic hydrogens on the 3'-methyl group are susceptible to photo-oxidation and photo-dechlorination under prolonged exposure to ambient laboratory fluorescent lighting. Store at -20°C in a desiccator.

Handling_Workflow S1 Weighing (Ventilated Enclosure) S2 Solubilization (100% DMSO) S1->S2 V1 Visual Clarity Check S2->V1 Validation S3 Aliquotting (Amber Vials) V2 Photo-degradation Prevention S3->V2 Causality S4 Storage (-20°C, Desiccated) V1->S3 V2->S4

Caption: Workflow for stock preparation highlighting self-validation and causality-driven storage.

PART 5: Emergency Response & Decontamination (Self-Validating Protocol)

Standard aqueous cleaning agents are entirely ineffective against 6-chloro-3'-methylflavone due to its extreme hydrophobicity.

Spill Response & Surface Decontamination
  • Containment: If the powder is spilled, do not sweep, as this aerosolizes the compound. Gently cover the spill with absorbent paper dampened with 70% Ethanol.

  • Chemical Lifting (Causality): Wipe the area with 70% Ethanol / 30% Water . Why not 100% Ethanol? 100% ethanol evaporates too rapidly to allow for physical wiping and complete solubilization from bench surfaces. The 30% water content provides the optimal surface tension to wet the area, while the ethanol solubilizes the lipophilic powder.

  • Self-Validating Verification: Flavonoids exhibit strong characteristic UV absorption bands (Band I: 300-380 nm, Band II: 240-280 nm) and emit weak fluorescence. To validate that the decontamination is complete, illuminate the cleaned surface with a 365 nm UV-A inspection lamp . Any residual compound will appear as a dark, quenching spot or exhibit faint fluorescence against the background. Repeat step 2 until the surface is optically uniform under UV light.

References

  • National Center for Biotechnology Information (PubChem). "6-Chloroflavone - Compound Summary." PubChem Database. Available at:[Link][5]

  • American Chemical Society (ACS). "Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones." ACS Medicinal Chemistry Letters. Available at:[Link][4]

  • ResearchGate / IOP Publishing. "Green synthesis of halogenated flavonoids and their pharmacological properties: a mini-review." IOP Conference Series: Earth and Environmental Science. Available at: [Link][1]

  • European Bioinformatics Institute (EMBL-EBI). "Compound: 6-CHLOROFLAVONE (CHEMBL293478)." ChEMBL Database. Available at:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

Abstract This document provides a comprehensive, field-tested guide for the synthesis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, a substituted flavone. Flavones, characterized by the 2-phenyl-1-benzopyran-4-one cor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, a substituted flavone. Flavones, characterized by the 2-phenyl-1-benzopyran-4-one core, represent a privileged scaffold in medicinal chemistry and drug discovery due to their extensive range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This protocol details a robust and efficient two-step synthetic pathway, commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an iodine-mediated oxidative cyclization. The causality behind experimental choices, in-process monitoring techniques, and detailed characterization are explained to ensure reproducibility and high purity of the final compound.

Introduction and Synthetic Strategy

The synthesis of flavone derivatives is a cornerstone of many medicinal chemistry programs. The target molecule, 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, incorporates a chlorine atom on the benzopyran ring and a methyl group on the pendant phenyl ring. These substitutions are strategically significant; the chloro group can enhance biological activity through halogen bonding and by modifying the electronic properties of the scaffold, while the tolyl moiety can influence binding affinity and metabolic stability.

The most versatile and widely adopted strategy for constructing the flavone core begins with the synthesis of a 2'-hydroxychalcone intermediate.[3] This is achieved via a base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and an appropriate benzaldehyde.[4][5] The subsequent and final step is the oxidative cyclization of the chalcone to forge the pyranone ring, yielding the flavone.[1] While other notable methods such as the Baker-Venkataraman rearrangement[6][7][8] and the Allan-Robinson reaction[2][9][10] exist, the chalcone pathway offers high convergence and ready access to diverse substitution patterns.

This protocol will focus on the iodine-catalyzed cyclization of the chalcone intermediate in dimethyl sulfoxide (DMSO), a reliable and high-yielding method.[1][11]

Synthesis_Workflow SM1 5'-Chloro-2'-hydroxyacetophenone Step1 Step 1: Claisen-Schmidt Condensation NaOH, Ethanol, rt SM1->Step1 SM2 3-Methylbenzaldehyde SM2->Step1 Chalcone Chalcone Intermediate (E)-1-(5-chloro-2-hydroxyphenyl)-3- (3-methylphenyl)prop-2-en-1-one Step2 Step 2: Oxidative Cyclization I₂, DMSO, Reflux Chalcone->Step2 Intramolecular cyclization Flavone Target Flavone 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one Step1->Chalcone Formation of α,β-unsaturated ketone Step2->Flavone

Caption: Overall two-step synthesis workflow for 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one.

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade and used as received unless otherwise specified.

Reagent/MaterialMolecular FormulaMW ( g/mol )CAS No.Supplier (Example)
5'-Chloro-2'-hydroxyacetophenoneC₈H₇ClO₂170.591450-75-5Sigma-Aldrich
3-Methylbenzaldehyde (m-tolualdehyde)C₈H₈O120.15620-23-5Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Fisher Scientific
Ethanol (EtOH), AbsoluteC₂H₅OH46.0764-17-5VWR Chemicals
Hydrochloric Acid (HCl), conc.HCl36.467647-01-0J.T. Baker
Iodine (I₂)I₂253.817553-56-2Acros Organics
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5Sigma-Aldrich
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWR Chemicals
HexaneC₆H₁₄86.18110-54-3VWR Chemicals
Silica Gel (for column chromatography)SiO₂60.087631-86-9Sorbent Technologies
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and vacuum flask

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer (¹H and ¹³C)

  • FT-IR Spectrometer

Experimental Protocol

Part A: Synthesis of (E)-1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

This step employs the Claisen-Schmidt condensation, a reliable method for forming the α,β-unsaturated ketone core of the chalcone.[12] The reaction proceeds via an enolate formed from the acetophenone, which acts as a nucleophile attacking the aldehyde.[13]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5'-chloro-2'-hydroxyacetophenone (1.71 g, 10.0 mmol) and 3-methylbenzaldehyde (1.20 g, 1.20 mL, 10.0 mmol) in absolute ethanol (30 mL).

  • Base Addition: While stirring at room temperature, slowly add a solution of sodium hydroxide (1.20 g, 30.0 mmol) in water (10 mL). The addition of a strong base is critical for deprotonating the acetophenone to initiate the condensation.[4] A color change to deep orange/red is typically observed.

  • Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 12-18 hours. The progress of the reaction should be monitored by TLC (eluent: 20% Ethyl Acetate in Hexane). The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone product should appear.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approx. 100 g). Carefully acidify the mixture to pH ~2 by the dropwise addition of concentrated hydrochloric acid with stirring. This step neutralizes the excess base and protonates the phenoxide, causing the water-insoluble chalcone to precipitate.[12]

  • Filtration and Washing: Collect the resulting yellow-orange solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. The crude chalcone is often of sufficient purity for the next step. If required, it can be further purified by recrystallization from ethanol.

Part B: Synthesis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

This step involves the oxidative cyclization of the 2'-hydroxychalcone. Iodine in DMSO is an effective system where iodine acts as the oxidant to facilitate the intramolecular ring closure to form the thermodynamically stable flavone.[1][11]

  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, dissolve the dried chalcone intermediate from Part A (e.g., 2.73 g, ~10.0 mmol, assuming quantitative yield) in DMSO (20 mL).

  • Catalyst Addition: Add a catalytic amount of iodine (0.25 g, 1.0 mmol, 0.1 eq).

  • Heating: Heat the reaction mixture to 120-130°C using a heating mantle and allow it to reflux with stirring for 3-4 hours. Monitor the reaction by TLC (eluent: 20% Ethyl Acetate in Hexane) until the chalcone spot has disappeared and a new, higher Rf spot for the flavone is dominant.

  • Work-up and Isolation: After cooling to room temperature, pour the dark reaction mixture into a beaker containing ice-cold water (150 mL). A pale yellow or off-white solid should precipitate.

  • Quenching and Filtration: Stir the suspension for 15 minutes. Add a 10% aqueous solution of sodium thiosulfate dropwise until the mixture becomes colorless (or pale yellow) to quench any remaining iodine.[1] Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid extensively with cold water and then dry it completely.

Part C: Purification and Characterization
  • Purification: The primary method for purification is recrystallization. Dissolve the crude, dry flavone in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry. If impurities persist, column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) is recommended.[14]

  • Characterization:

    • Appearance: Off-white to pale yellow crystalline solid.

    • Melting Point: Determine using a calibrated melting point apparatus.

    • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the aromatic protons, the singlet for the C3-H of the flavone ring (δ ~6.8 ppm), the tolyl methyl group singlet (δ ~2.4 ppm), and the absence of the vinyl protons from the chalcone intermediate.

    • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon (C4, δ > 175 ppm), the tolyl methyl carbon (δ ~21 ppm), and other aromatic and heterocyclic carbons.

    • FT-IR (KBr, cm⁻¹): Look for a strong carbonyl (C=O) stretching band around 1630-1650 cm⁻¹.

    • Mass Spectrometry (MS-ESI): Calculate the expected m/z for the molecular ion [M+H]⁺.

Results and Discussion

The described two-step synthesis provides a reliable route to the target flavone. The Claisen-Schmidt condensation typically proceeds in high yield. The subsequent iodine-mediated cyclization is also efficient, though optimization of reaction time and temperature may be necessary depending on the precise scale and equipment used.

CompoundMolecular FormulaMW ( g/mol )Expected YieldPhysical State
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-oneC₁₆H₁₃ClO₂272.73>85%Yellow-orange solid
6-chloro-2-(3-methylphenyl)-4H-chromen-4-oneC₁₆H₁₁ClO₂270.71>70%Off-white solid

Proper execution of the work-up and purification steps is critical for obtaining a high-purity final product suitable for biological screening and further drug development activities. The use of TLC at each stage is essential for validating the completion of the reaction and the effectiveness of the purification.

References

  • BenchChem. (2025). Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. Benchchem.
  • Iftikhar, A., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. MDPI.
  • BenchChem. (2025). Baker-Venkataraman Rearrangement for Flavone Synthesis. Benchchem.
  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online.
  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
  • Pop, R., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. PMC.
  • Wikipedia. (n.d.). Allan–Robinson reaction. Wikipedia.
  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Wikipedia.
  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). CORE.
  • Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023). PMC - NIH.
  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube.
  • Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach. (2025). ResearchGate.
  • Manisha, B., et al. (2017). Synthesis of Flavones. Lupine Publishers.
  • BenchChem. (n.d.). Characterization of impurities in 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one synthesis. Benchchem.

Sources

Application

Application Note: Solubility Optimization &amp; Stock Preparation for 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

Executive Summary This guide details the solubility profile, stock solution preparation, and handling protocols for 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (a substituted flavone derivative). While this compound exh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solubility profile, stock solution preparation, and handling protocols for 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (a substituted flavone derivative). While this compound exhibits high solubility in aprotic polar solvents like Dimethyl Sulfoxide (DMSO), its lipophilic nature presents significant challenges during aqueous dilution for biological assays.

This document moves beyond simple "mixing instructions" to provide a self-validating protocol that ensures compound stability and prevents experimental artifacts caused by micro-precipitation—a common source of false negatives in high-throughput screening (HTS).

Physicochemical Context & Solubility Profile[1][2][3][4][5][6][7]

To work effectively with this compound, researchers must understand the tension between its storage solvent (DMSO) and its application medium (aqueous buffer).

Structural Analysis[8][9]
  • Core Scaffold: Flavone (2-phenyl-4H-chromen-4-one).

  • Substituents: A chlorine atom at position 6 and a methyl group on the phenyl ring (position 3').

  • Hydrophobicity: The addition of the chloro and methyl groups significantly increases the partition coefficient (LogP) compared to the parent flavone.

    • Estimated LogP: ~3.8 – 4.2 (Highly Lipophilic).

    • Aqueous Solubility: Predicted < 1 µM (Poor).[1]

Solubility Data Summary

The following values are derived from structural analogs (e.g., 6-chloroflavone) and standard solvent properties for this chemical class.

Solvent SystemSolubility Limit (Est.)Usage Context
100% DMSO (Anhydrous) > 50 mM (High)Primary Stock Solution
100% Ethanol ~ 5–10 mM (Moderate)Alternative Stock (Volatile)
PBS / Cell Media (0.1% DMSO) < 10 µM (Very Low)Assay Working Concentration
PBS / Cell Media (1.0% DMSO) ~ 20–50 µMAssay Working Concentration

Critical Insight: The limiting factor is not dissolving the powder in DMSO, but keeping it in solution when diluted into water. A clear DMSO stock does not guarantee a clear assay well.

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, verified 10 mM stock solution in 100% Anhydrous DMSO.

Reagents & Equipment[1][2][10]
  • Compound: 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (Solid).

  • Solvent: DMSO, Anhydrous (≥99.9%, treated with molecular sieves). Note: Standard "wet" DMSO can induce degradation over time.

  • Vessel: Amber glass vial (borosilicate) or polypropylene (PP) tube. Avoid Polystyrene (PS).

Step-by-Step Methodology
  • Gravimetric Quantification:

    • Weigh approximately 2–5 mg of the compound into the vial. Record the exact mass (

      
      ) in mg.
      
    • Calculation: Calculate the required volume of DMSO (

      
      ) to achieve 10 mM concentration.[2]
      
      
      
      
    • Note: MW ≈ 270.71 g/mol (Verify exact batch MW).

  • Solvent Addition (The "Wetting" Phase):

    • Add 50% of the calculated DMSO volume.

    • Vortex gently for 30 seconds. This creates a slurry and prevents powder clumping at the meniscus.

    • Add the remaining 50% of DMSO.

  • Dissolution Enhancement:

    • Vortex vigorously for 1 minute.

    • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature (20–25°C) for 5-minute intervals.

    • Warning: Do not allow the temperature to exceed 37°C to prevent thermal degradation.

  • Validation (Visual Inspection):

    • Hold the vial against a black background under a strong light source.

    • The solution must be perfectly clear. Any turbidity or "shimmering" indicates undissolved micro-crystals.

Visualization: Stock Preparation Workflow

StockPrep Start Start: Solid Compound Weigh Weigh Mass (m) Calculate DMSO Vol Start->Weigh AddHalf Add 50% DMSO Vol Vortex 30s (Slurry) Weigh->AddHalf AddRest Add Remaining DMSO Vortex 60s AddHalf->AddRest Inspect Visual Inspection (Black Background) AddRest->Inspect Clear Solution Clear? Inspect->Clear Particles Visible Success Aliquot & Store (-20°C, Dark) Inspect->Success Crystal Clear Sonicate Sonicate (5 min) < 37°C Sonicate->Inspect Clear->Sonicate No Clear->Success Yes Fail Consult Solubility Data (Check Purity) Clear->Fail Persistent Precipitate

Figure 1: Decision logic for preparing and validating the DMSO stock solution.

Protocol 2: The "Self-Validating" Aqueous Dilution

Objective: Determine the "Kinetic Solubility Limit" to prevent precipitation during biological assays.

The Problem: Diluting a 10 mM DMSO stock 1:1000 into water (to get 10 µM) often causes the compound to crash out immediately, forming invisible aggregates that skew results.

Validation Procedure
  • Prepare Intermediate Dilution:

    • Dilute the 10 mM Stock 1:10 into 100% DMSO (creating a 1 mM working stock).

    • Why? Pipetting 1 µL of 10 mM is less accurate than pipetting 10 µL of 1 mM.

  • Stepwise Aqueous Addition:

    • Prepare 990 µL of your assay buffer (e.g., PBS or Media) in a microcentrifuge tube.

    • While vortexing the buffer gently, slowly inject 10 µL of the 1 mM DMSO stock (Final: 10 µM compound, 1% DMSO).

  • The Light Scattering Test:

    • Incubate for 30 minutes at room temperature.

    • Measure Absorbance at 600nm (OD600):

      • If OD600 > 0.005 (compared to a DMSO-only blank), precipitation has occurred.

      • Action: Reduce concentration to 5 µM and repeat.

Handling, Storage, and Stability[7][10][11]

ParameterRecommendationMechanism/Reasoning
Storage Temperature -20°C or -80°CSlows chemical degradation (hydrolysis/oxidation).
Vessel Material Polypropylene (PP) or GlassDMSO leaches plasticizers from Polystyrene (PS).
Hygroscopicity Keep Tightly Sealed DMSO absorbs water from air.[3] Water >1% causes compound precipitation inside the stock tube.
Freeze-Thaw Aliquot (e.g., 50 µL)Repeated freeze-thaw cycles introduce moisture and promote crystal growth.

Troubleshooting: The "Crash-Out" Phenomenon

If you observe precipitation in your cell culture or assay plates:

  • Reduce DMSO Shock: Do not add 100% DMSO stock directly to the media. Prepare a 10x intermediate in media (which may look cloudy) and quickly dilute that 1:10 into the final well.

  • Use a Carrier Protein: Ensure your assay buffer contains BSA (Bovine Serum Albumin) or FBS (Fetal Bovine Serum). Albumin binds lipophilic flavones, keeping them in "pseudo-solution" and available to cells.

  • Switch Solvents: If DMSO toxicity is a concern, use a 1:1 DMSO:Ethanol mix for the stock, though solubility will be lower.

Visualization: Precipitation Mechanism

Precip Stock DMSO Stock (Solvated by DMSO) Dilution Rapid Dilution into Water Stock->Dilution Conflict Hydrophobic Effect: Water repels Compound Dilution->Conflict Result1 Aggregates Form (False Positives) Conflict->Result1 No Protein Mitigation Add BSA/Serum (Protein Binding) Conflict->Mitigation Protein Present Result2 Stable Solution Mitigation->Result2

Figure 2: Mechanism of aqueous precipitation and mitigation via protein binding.

References

  • BenchChem. (2025).[2][3][4] Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved from

  • Cayman Chemical. (2022).[5] Flavone Product Information & Solubility Data. Retrieved from

  • Gaylord Chemical. (2014).[6] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from

  • Li, et al. (1997).[1] Evaluation of Apigenin and analytical method development. Journal of Pharmaceutical Sciences. (Cited via Google Patents US9730953B2).

  • ResearchGate. (2016).[7] Discussion: How do I make a stock solution of a substance in DMSO? Retrieved from [8]

Sources

Method

Application Note &amp; Protocol: Preparation of High-Fidelity Stock Solutions for 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

Abstract The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] The compound 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] The compound 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is a member of this class, investigated for its potential in various biological assays. The accuracy, reproducibility, and ultimate success of these in vitro and in vivo studies are fundamentally dependent on the correct preparation of high-quality, stable, and accurately concentrated stock solutions. This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals, detailing the preparation, handling, and storage of stock solutions for this compound. It emphasizes the scientific rationale behind solvent selection and procedural steps to ensure experimental integrity.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is the first step in designing a robust solubilization strategy. While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from its structure and data on closely related analogues.

The presence of a chlorinated benzene ring and a methylphenyl group imparts significant hydrophobicity, making the compound poorly soluble in aqueous media. Organic solvents are therefore required for initial dissolution.

PropertyValue / InformationRationale & Significance
Molecular Formula C₁₆H₁₁ClO₂Defines the elemental composition.
Molecular Weight 270.71 g/mol Essential for accurate molar concentration calculations.
Appearance White to off-white solid (predicted)Visual confirmation of compound integrity. Any discoloration may suggest impurity or degradation.
Purity (Recommended) >98% (by HPLC)High purity is critical for ensuring that observed biological effects are due to the compound of interest and not contaminants.[2]
Solubility Primary: DMSOSecondary: Ethanol, MethanolThe compound's hydrophobic nature necessitates a polar aprotic solvent like DMSO for high-concentration stocks. Alcohols may be suitable for lower concentrations or specific assays.[3][4][5]

The Science of Solvent Selection: A Critical Decision

The choice of solvent is not merely about dissolution; it is a critical experimental parameter that can significantly impact the results. The ideal solvent should fully dissolve the compound at the desired concentration, be compatible with the downstream assay, and exhibit minimal toxicity to the biological system.

Dimethyl Sulfoxide (DMSO): The Primary Choice DMSO is a powerful, polar aprotic solvent widely used for preparing stock solutions of non-polar, hydrophobic compounds.[6] Its amphipathic nature allows it to be miscible with both organic and aqueous media, facilitating the dilution of the stock solution into cell culture medium or assay buffers.

  • Causality: DMSO's high dissolving power for compounds like 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is due to its ability to disrupt the crystal lattice forces of the solid while forming favorable solute-solvent interactions.

Solvent-Induced Bioactivity and Toxicity: It is crucial to recognize that the final concentration of the solvent in the assay can influence biological outcomes. High concentrations of DMSO (>0.5%) can be toxic to many cell lines, potentially leading to decreased proliferation, cell death, or differentiation.[7][8][9][10] Therefore, the stock solution concentration must be high enough to ensure the final DMSO concentration in the working solution remains at a non-toxic level, typically below 0.1% v/v .[2][11]

Ethanol & Methanol: Secondary Options For certain applications, such as some enzymatic assays where DMSO might interfere, alcohols like ethanol or methanol can be used. However, their solvating power for highly hydrophobic compounds is generally lower than DMSO, which may limit the maximum achievable stock concentration.

The following diagram outlines the logical workflow for selecting the most appropriate solvent.

start Start: Define Stock Solution Requirements assay_type Assess Downstream Assay Type start->assay_type cell_based Cell-Based Assay (e.g., Cytotoxicity, Proliferation) assay_type->cell_based In Vitro / In Vivo biochemical Biochemical Assay (e.g., Enzyme Kinetics, Binding) assay_type->biochemical Acellular dmso_choice Primary Choice: DMSO (High Solubilizing Power) cell_based->dmso_choice solvent_compat Check Assay Component Compatibility with Solvents biochemical->solvent_compat dmso_check Calculate Final DMSO % Must be <0.5%, ideally <0.1% dmso_choice->dmso_check end_dmso Proceed with DMSO Stock dmso_check->end_dmso Concentration OK solvent_compat->dmso_choice DMSO Compatible alcohol_choice Alternative: Ethanol/Methanol (Lower Max Concentration) solvent_compat->alcohol_choice DMSO Incompatible end_alcohol Proceed with Alcohol Stock alcohol_choice->end_alcohol

Caption: Logical workflow for selecting an appropriate solvent system.

Safety & Handling Precautions

As a chlorinated aromatic compound, 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one requires careful handling to minimize exposure.[12] All handling steps should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile or butyl rubber gloves, and chemical splash goggles.[12]

  • Engineering Controls: Use a chemical fume hood to prevent inhalation of the powder.[13]

  • Spill & Waste: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste. All contaminated materials and empty containers must be disposed of according to institutional and local regulations.[12][14]

  • Exposure: In case of skin contact, wash the affected area immediately with soap and copious amounts of water. For eye contact, flush with water for at least 15 minutes. Seek medical attention if irritation persists.[13]

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution, a common starting concentration for many biological assays.[2]

Materials:

  • 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one powder

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.01 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tube

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Syringe filter (0.22 µm, PTFE membrane for chemical resistance)

Procedure:

  • Pre-Handling: Before opening, allow the vial containing the compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder. Centrifuge the vial briefly to ensure all powder is at the bottom.[15]

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example Calculation for 1 mL of 10 mM stock:

    • Mass (mg) = 0.010 mol/L * 0.001 L * 270.71 g/mol * 1000 mg/g

    • Mass (mg) = 2.71 mg

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass (e.g., 2.71 mg) of the compound directly into the tube. Record the exact mass weighed.

  • Dissolution:

    • Add the appropriate volume of DMSO (e.g., 1 mL for the mass calculated above) to the tube containing the compound powder.

    • Causality: Adding the solvent to the solid, rather than the other way around, helps prevent the powder from clumping and coating the pipette tip.

    • Close the tube cap tightly and vortex the solution for 1-2 minutes.[2]

    • Visually inspect the solution against a light source to ensure there are no visible solid particles. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to ~37°C) can also aid dissolution, but do not overheat.[16]

  • Sterilization (for Cell Culture): If the stock solution will be used in sterile cell culture, it should be filter-sterilized. Draw the solution into a sterile syringe, attach a 0.22 µm PTFE syringe filter, and dispense it into a new sterile microcentrifuge tube.

    • Causality: A PTFE filter is recommended due to its broad chemical compatibility with solvents like DMSO.

Aliquoting, Storage, and Stability

Proper storage is essential to maintain the integrity and activity of the compound over time.

  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, divide the main stock solution into smaller, single-use working aliquots (e.g., 10-20 µL each).[15][17]

  • Labeling: Clearly label each aliquot with the compound name, exact concentration (recalculated based on the actual mass weighed), solvent (DMSO), and date of preparation.[18]

  • Storage: Store the aliquots in tightly sealed tubes at -20°C for short-term (1-6 months) or -80°C for long-term storage (up to 2 years) .[15][17] Protect the vials from light.

  • Stability Check: Before use, thaw an aliquot and visually inspect for any signs of precipitation. If crystals have formed, gently warm and vortex the solution to redissolve. If precipitation persists, the solution should be discarded.

Visual Workflow Summary

The following diagram provides a comprehensive visual summary of the stock solution preparation protocol.

cluster_prep Preparation cluster_final Finalization & Storage calc 1. Calculate Mass (e.g., 2.71 mg for 1mL @ 10mM) weigh 2. Weigh Compound (Use analytical balance) calc->weigh dissolve 3. Add DMSO & Dissolve (Vortex / Sonicate) weigh->dissolve inspect 4. Visual Inspection (Ensure full dissolution) dissolve->inspect filter 5. Filter Sterilize (Optional) (0.22µm PTFE filter) inspect->filter For Cell Culture aliquot 6. Aliquot (Single-use volumes) inspect->aliquot filter->aliquot label_store 7. Label & Store (-20°C or -80°C, protect from light) aliquot->label_store

Sources

Application

In Vitro Assay Methodologies for 6-Chloro Flavone and Halogenated Derivatives: A Comprehensive Protocol Guide

Introduction & Scientific Rationale The substitution of a chlorine atom at the 6-position of the flavone backbone (6-chloroflavone) fundamentally alters the molecule's physicochemical properties. Halogenation increases l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The substitution of a chlorine atom at the 6-position of the flavone backbone (6-chloroflavone) fundamentally alters the molecule's physicochemical properties. Halogenation increases lipophilicity, modifies the electronic distribution of the chromen-4-one ring, and alters the steric volume of the molecule[1]. These structural shifts enhance membrane permeability and dictate the molecule's affinity and efficacy across diverse biological targets, ranging from neurological receptors to apoptotic pathways in oncology and microbial cell walls[2][3][4].

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we dissect the three primary in vitro workflows for 6-chloroflavone derivatives—Neuropharmacology, Oncology, and Microbiology—providing the causal reasoning behind experimental choices to ensure your assays are robust, reproducible, and self-validating.

Neuropharmacological Profiling: GABA_A Receptor Modulation

Causality & Experimental Design

Flavones are well-documented ligands for the benzodiazepine (BZ) site of the


-aminobutyric acid type A (GABA

) receptor. The efficacy of these compounds is highly dependent on the steric volume of the 6-substituent. While a large overall volume (e.g., 6-bromoflavone) favors positive allosteric modulation, the smaller atomic radius of chlorine results in 6-chloroflavone acting as a neutralizing modulator[3]. To accurately capture these nuanced electrophysiological shifts, whole-cell patch-clamp recording is the gold standard, as it provides real-time, high-resolution data on chloride ion flux.

GABAA N1 6-Chloroflavone N2 GABA_A Receptor (Benzodiazepine Site) N1->N2 High Affinity Binding N3 Neutralizing Modulation N2->N3 Efficacy determined by 6-substitution volume

Fig 1: Mechanism of GABA_A receptor allosteric modulation by 6-substituted flavones.

Protocol 1.1: Whole-Cell Patch-Clamp Electrophysiology

Objective: Measure the modulatory effect of 6-chloroflavone on GABA-induced currents in HEK 293T cells transiently expressing GABA


 receptor subtypes (e.g., 

).

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK 293T cells on poly-D-lysine coated glass coverslips. Transfect with plasmids encoding GABA

    
     receptor subunits using lipofection. Allow 48 hours for optimal surface expression.
    
  • Solution Formulation:

    • Extracellular Solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4, ~300 mOsm).
    • Intracellular Solution (ICS): 140 mM CsCl, 1 mM MgCl

      
      , 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP (pH 7.3, ~290 mOsm). Insight: CsCl is used instead of KCl to block voltage-gated potassium channels, isolating the chloride current.
      
  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 M

    
     when filled with ICS.
    
  • Gigaseal Formation & Rupture: Approach the cell under positive pressure. Release pressure upon contact to form a >1 G

    
     seal. Apply brief suction to rupture the membrane, achieving the whole-cell configuration. Self-Validation Check: Ensure series resistance (
    
    
    
    ) remains <20 M
    
    
    and does not fluctuate by more than 15% during the recording.
  • Compound Application: Clamp the membrane potential at -60 mV. Using a rapid gravity-fed perfusion system, apply EC

    
     GABA (to leave room for potentiation/inhibition observation) co-applied with 6-chloroflavone (1–10 
    
    
    
    M).
  • Data Acquisition: Record currents using an Axopatch 200B amplifier, filtered at 2 kHz and digitized at 10 kHz.

Quantitative Data Summary

Table 1: Comparative GABA


 Receptor Efficacy of 6-Substituted Flavones [3]
Compound6-SubstitutionBinding AffinityModulator Type at GABA

FlavoneNoneLowN/A
6-ChloroflavoneChlorineHighNeutralizing Modulator
6-BromoflavoneBromineHighPositive Allosteric Modulator

Oncology & Cytotoxicity: Hematological Cancer Models

Causality & Experimental Design

Halogenated flavones, particularly those with multiple substitutions like 8-bromo-6-chloroflavone (BrCl-F), exhibit potent cytotoxic effects against hematological malignancies. The halogens alter the electronic distribution of the molecule, enhancing its ability to interact with intracellular apoptotic regulators (e.g., downregulating Bcl-2 and Bcl-XL) and inducing DNA damage (


H2AX accumulation)[1][2]. To evaluate this, a multiplexed workflow combining metabolic viability tracking and flow cytometric apoptosis detection is required.

Workflow Step1 Canine B-Cell Culture (CLBL-1 / CLB70) Step2 Halogenated Flavone Treatment (e.g., BrCl-F) Step1->Step2 Step3 MTT Assay (Metabolic Viability) Step2->Step3 72h Incubation Step4 Annexin V / PI Flow Cytometry (Apoptosis Detection) Step2->Step4 48h Incubation Step5 Western Blotting (Bcl-2 / Bcl-XL Expression) Step2->Step5 Protein Extraction Step6 Mechanistic Synthesis: Intrinsic Apoptosis Pathway Step3->Step6 Step4->Step6 Step5->Step6

Fig 2: Multiplexed in vitro workflow for assessing halogenated flavone cytotoxicity.

Protocol 2.1: High-Throughput Viability (MTT) & Apoptosis (Annexin V/PI)

Objective: Determine the IC


 and quantify phosphatidylserine externalization in canine B-cell lymphoma (CLBL-1) and leukemia (CLB70) models[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed CLBL-1 or CLB70 cells at

    
     cells/well in 96-well plates (for MTT) and 
    
    
    
    cells/well in 6-well plates (for Flow Cytometry) using RPMI-1640 supplemented with 10% FBS.
  • Compound Dosing: Treat cells with a serial dilution of 6-chloro flavone derivatives (1.56

    
    M to 50 
    
    
    
    M). Include a vehicle control (0.1% DMSO).
  • MTT Assay (72h):

    • Add 20

      
      L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
      
    • Critical Step: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Solubilize completely in 100

      
      L DMSO. Incomplete solubilization leads to high variance in optical density (OD) readings.
      
    • Read absorbance at 570 nm. Calculate IC

      
       using non-linear regression.
      
  • Annexin V/PI Staining (48h):

    • Harvest cells from the 6-well plates. Wash twice with ice-cold PBS to remove residual phenol red and serum proteins.

    • Resuspend the pellet in 100

      
      L of 1X Annexin V Binding Buffer.
      
    • Add 5

      
      L of FITC-Annexin V and 5 
      
      
      
      L of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
    • Add 400

      
      L of Binding Buffer and analyze immediately via flow cytometry. Self-Validation Check: Ensure compensation controls (single-stained samples) are run to correct for FITC/PI spectral overlap.
      
Quantitative Data Summary

Table 2: Cytotoxicity (IC


) of Halogenated Flavones in Cancer Cell Lines (72h) [1]
CompoundCLBL-1 (Lymphoma) IC

CLB70 (Leukemia) IC

Primary Apoptotic Mechanism
4'-Chloroflavone> 50

M
> 50

M
Weak Cytotoxicity
6,8-Dichloroflavone~ 25.4

M
~ 30.1

M
G2/M Arrest, DNA Damage (

H2AX

)
8-Bromo-6-chloroflavone~ 12.5

M
~ 15.2

M
Intrinsic Apoptosis (Bcl-2 & Bcl-XL

)

Antimicrobial Susceptibility: Broth Microdilution

Causality & Experimental Design

Chlorinated flavonoids, particularly 6-chloroflavone and its nitro-derivatives (e.g., 6-chloro-8-nitroflavone), exhibit profound antimicrobial activity. The electronegative chlorine atom at the 6-position increases the electrophilicity of the flavone core, enhancing its ability to disrupt bacterial cell membranes and inhibit vital enzymatic pathways in both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli) pathogens[4][5].

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

Objective: Establish the lowest concentration of 6-chloroflavone derivatives that completely inhibits visible microbial growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on agar plates overnight. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Broth Preparation: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a working concentration of

    
     CFU/mL.
    
  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50

    
    L of CAMHB into columns 2–12. Add 100 
    
    
    
    L of the 6-chloroflavone compound (dissolved in DMSO/Broth, max final DMSO <1%) to column 1. Perform a two-fold serial dilution from column 1 to 11, discarding 50
    
    
    L from column 11. Column 12 serves as the positive growth control (no compound).
  • Inoculation: Add 50

    
    L of the working bacterial suspension to all wells (Final concentration: 
    
    
    
    CFU/mL).
  • Incubation & Reading: Incubate plates at 37°C for 18–24 hours. Determine the MIC by visually inspecting for turbidity and confirming with a spectrophotometric reading at OD

    
    . Self-Validation Check: The positive control must show robust growth (OD
    
    
    
    > 0.8), and the negative broth control must remain optically clear.
Quantitative Data Summary

Table 3: Antimicrobial Activity Profile of Chlorinated Flavones [4][5]

Microbial Strain6-Chloroflavone Activity6-Chloro-8-nitroflavone ActivityNon-Chlorinated Control
S. aureus ATCC 29213Complete InhibitionPotent InhibitionModerate
E. faecalis ATCC 19433Complete InhibitionPotent InhibitionModerate
E. coli ATCC 25922Moderate InhibitionHigh InhibitionWeak
C. albicans ATCC 10231High SensitivityHigh SensitivityModerate

References

  • Effects of flavone 6-substitutions on GABAA receptors efficacy. European Journal of Pharmacology.[Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Molecular Biosciences.[Link]

  • Antimicrobial activity of new glycoside derivatives of chloroflavones obtained by fungal biotransformation. Scientific Reports.[Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences.[Link]

Sources

Method

Application Note: Advanced Crystallization Solvent Systems for 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Rationale The compound 6-chloro-2-(3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Rationale

The compound 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one belongs to the privileged[1], which is widely recognized for its diverse biological activities. However, the specific substitution pattern of this molecule presents unique challenges and opportunities during crystallization and purification:

  • Halogen Bonding & Polymorphism: The electron-withdrawing 6-chloro substituent is highly polarizable. It frequently acts as a halogen bond donor (C–Cl···O interactions) competing with standard π-π stacking of the chromen-4-one core. This competition can lead to polymorphic behavior depending on the solvent's hydrogen-bonding capacity.

  • Steric Disruption of Planarity: The 3-methylphenyl (m-tolyl) group at the 2-position introduces steric bulk. Unlike unsubstituted planar flavones, the m-tolyl ring twists out of the chromen-4-one plane. This non-planarity increases the molecule's free volume, generally enhancing solubility in moderately polar organic solvents but increasing the risk of "oiling out" (Liquid-Liquid Phase Separation, LLPS) during rapid precipitation.

  • Hydrophobicity: The combination of the halogen and the methyl group renders the molecule highly lipophilic. Consequently, polar protic solvents (like water) act as aggressive anti-solvents.

Understanding these causal relationships is critical. Standardizing a crystallization protocol requires balancing the thermodynamic solubility of the lipophilic domains with the kinetic realities of nucleation to prevent amorphous precipitation.

Solvent System Categorization

To design a self-validating crystallization process, solvents must be selected based on their specific interactions with the flavone's functional groups. The table below summarizes the optimized solvent classifications for halogenated, methylated flavones.

Solvent ClassRepresentative SolventsMechanistic RationaleRole in Experimental Workflow
Primary Solvents Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM)Solvates both the polar ketone core and the lipophilic tolyl/chloro groups. High solubility at elevated temperatures.Complete dissolution of crude API; serves as the base for cooling or anti-solvent addition.
Polar Anti-Solvents WaterDrastically increases the dielectric constant of the medium, forcing hydrophobic rejection of the flavone.Used in[2] for rapid impurity purging.
Non-Polar Anti-Solvents Hexane, HeptaneReduces overall solvent polarity, driving the crystallization of the polar chromen-4-one core.Used in binary cooling crystallization to grow high-quality, defect-free single crystals.
Co-formers / Additives Urea, Isonicotinamide, Methanol (catalytic)Forms distinct intermolecular hydrogen/halogen bonds with the API to create novel crystal lattices.Utilized in [3] to alter dissolution profiles.

Decision Workflow for Crystallization Strategy

The choice of crystallization method depends strictly on the purity of the input material and the desired physical properties of the final solid.

CrystallizationWorkflow Start Crude 6-chloro-2-(3-methylphenyl) -4H-chromen-4-one Assess Purity Assessment (HPLC / NMR) Start->Assess HighPurity High Purity (>90%) Target: Polymorph & Habit Control Assess->HighPurity >90% LowPurity Low Purity (<90%) Target: Impurity Rejection Assess->LowPurity <90% Cooling Cooling Crystallization (EtOAc / Heptane) HighPurity->Cooling Standard API Cocrystal Cocrystallization (Slurry / LAG Method) HighPurity->Cocrystal Property Modification AntiSolvent Drowning-Out Crystallization (Acetone / Water) LowPurity->AntiSolvent Bulk Purification Char Solid-State Characterization (PXRD, DSC, TGA) Cooling->Char Cocrystal->Char AntiSolvent->Assess Recrystallize if needed

Figure 1: Decision matrix for selecting the optimal crystallization pathway based on crude purity.

Detailed Experimental Protocols

Protocol A: Controlled Drowning-Out (Anti-Solvent) Crystallization

Purpose: Bulk purification of crude synthetic mixtures. This method leverages the[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one in 50 mL of Acetone in a jacketed crystallizer.

  • Heating: Elevate the temperature to 50°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-heated receiving vessel to remove heterogeneous nucleants (dust/insoluble catalysts).

  • Anti-Solvent Addition (Critical Phase): Pre-heat 50 mL of Deionized Water to 50°C. Add the water dropwise (approx. 1 mL/min) to the acetone solution.

    • Self-Validating Checkpoint: Monitor for the "cloud point" (onset of persistent turbidity). If the solution forms oily droplets (LLPS) instead of a solid haze, immediately halt water addition, increase temperature to 55°C, and add 2-3 mL of Acetone until the oil re-dissolves. Proceed with a slower water addition rate.

  • Aging & Cooling: Once a stable, cloudy suspension is achieved, hold the temperature at 50°C for 30 minutes to allow the crystal lattice to organize, preventing amorphous crash-out. Linearly cool the system to 10°C at a rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with a cold (5°C) mixture of 1:2 Acetone:Water (v/v) to displace mother liquor impurities. Dry under vacuum at 40°C for 12 hours.

Protocol B: Binary Cooling Crystallization

Purpose: Generation of high-quality, highly crystalline material suitable for single-crystal X-ray diffraction or final API formulation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of the flavone in 30 mL of Ethyl Acetate (EtOAc) at 65°C.

  • Co-solvent Integration: Slowly add Heptane (approx. 15-20 mL) at 65°C until the solution approaches the metastable zone limit (just before cloudiness appears).

  • Seeding (Optional but Recommended): Introduce 0.05 g of pure, pre-milled 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one crystals to bypass the primary nucleation energy barrier and ensure consistent polymorph generation.

  • Cooling Ramp: Program the crystallizer to cool from 65°C to 5°C over 8 hours (approx. 0.125°C/min).

    • Causality: A slow cooling rate ensures that molecules have sufficient time to orient their 6-chloro and 3-methylphenyl groups into the lowest-energy thermodynamic lattice, avoiding kinetic trapping.

  • Harvesting: Filter the crystals and wash with cold Heptane.

Protocol C: Flavonoid Cocrystallization (Liquid-Assisted Grinding)

Purpose: Modifying the physicochemical properties (e.g., dissolution rate, bioavailability) of the flavone through multi-component crystal engineering, a technique heavily validated in recent [5].

Step-by-Step Methodology:

  • Preparation: Weigh equimolar amounts of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (1.0 mmol) and a complementary coformer (e.g., Isonicotinamide, 1.0 mmol).

  • Liquid Addition: Transfer the powders to a stainless-steel grinding jar. Add 2-3 drops (approx. 50 µL) of Methanol.

    • Causality: The catalytic solvent facilitates molecular mobility and mediates hydrogen/halogen bond formation between the flavone's carbonyl/chloro groups and the coformer without dissolving the bulk material.

  • Milling: Grind the mixture in a ball mill at 25 Hz for 30 minutes.

  • Validation: Analyze the resulting powder via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). A successful cocrystal is validated by a singular, sharp melting endotherm distinct from both the pure flavone and the pure coformer.

References

  • Flavone Cocrystals: A Comprehensive Approach Integrating Experimental and Virtual Methods. Crystal Growth & Design (ACS Publications), 2024. [3]

  • Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. Pharmaceutics (MDPI), 2023. [5]

  • Isolation and purification of four flavone C-glycosides from antioxidant of bamboo leaves by macroporous resin column chromatography and preparative high-performance liquid chromatography. Food Chemistry, 2008. [2]

  • Method for purifying flavone of okra. Chinese Patent CN102040577A, 2011. [4]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 2020. [1]

Sources

Application

Baker-Venkataraman rearrangement synthesis of 6-chloro flavones

Application Note: High-Purity Synthesis of 6-Chloroflavone via Baker-Venkataraman Rearrangement Executive Summary This application note details the robust synthesis of 6-chloroflavone (CAS 10420-73-2), a critical pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 6-Chloroflavone via Baker-Venkataraman Rearrangement

Executive Summary

This application note details the robust synthesis of 6-chloroflavone (CAS 10420-73-2), a critical pharmacophore in medicinal chemistry known for its enhanced metabolic stability compared to the parent flavone.[1][2] The protocol utilizes the classic Baker-Venkataraman rearrangement, a pathway chosen for its reliability, scalability, and defined intermediate characterization.[2] Unlike chalcone oxidative cyclization, this route provides superior regiocontrol. This guide includes step-by-step experimental procedures, critical process parameters (CPPs), and troubleshooting logic to ensure high yield (>75%) and purity (>98%).

Scientific Background & Retrosynthetic Analysis

Flavones (2-phenylchromen-4-ones) are privileged structures in drug discovery, exhibiting antioxidant, anti-inflammatory, and anticancer activities.[1][2] The introduction of a chlorine atom at the C6 position modulates lipophilicity and blocks metabolic hydroxylation at this active site.

The Baker-Venkataraman rearrangement involves an intramolecular Claisen-type condensation of 2-hydroxyacetophenone benzoate esters to form 1,3-diketones (o-hydroxydibenzoylmethanes), which subsequently undergo acid-catalyzed cyclodehydration.[1][2][3]

Reaction Pathway Visualization

The following diagram illustrates the stepwise transformation from the starting material to the final heterocycle.[3][4]

ReactionScheme SM 5-Chloro-2-hydroxy- acetophenone Inter1 2-Benzoyloxy-5-chloro- acetophenone (Ester) SM->Inter1 Step 1: Benzoyl Chloride Pyridine, 0-25°C Inter2 o-Hydroxydibenzoyl- methane (Diketone) Inter1->Inter2 Step 2: KOH/Pyridine (Baker-Venkataraman) 50°C Product 6-Chloroflavone Inter2->Product Step 3: H2SO4 Glacial AcOH Reflux

Figure 1: Synthetic pathway for 6-chloroflavone via Baker-Venkataraman rearrangement.

Experimental Protocols

Step 1: O-Benzoylation (Esterification)

Objective: Convert 5-chloro-2-hydroxyacetophenone into 2-benzoyloxy-5-chloroacetophenone.

Reagents:

  • 5-Chloro-2-hydroxyacetophenone (10 mmol, 1.70 g)[1][2]

  • Benzoyl chloride (12 mmol, 1.4 mL)

  • Pyridine (anhydrous, 5 mL)

Procedure:

  • Dissolution: In a dry 50 mL round-bottom flask (RBF), dissolve 5-chloro-2-hydroxyacetophenone in anhydrous pyridine.

  • Addition: Cool the solution to 0°C (ice bath). Add benzoyl chloride dropwise over 10 minutes.[1] Expert Note: The reaction is exothermic.[3] Controlling the temperature prevents the formation of unwanted oligomers.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2); the starting phenol spot should disappear.

  • Quench: Pour the reaction mixture into 150 mL of ice-cold 3% HCl solution with vigorous stirring. The acid neutralizes the pyridine, causing the ester to precipitate.

  • Isolation: Filter the white solid, wash copiously with water (to remove pyridinium salts), and methanol (cold, 5 mL).

  • Purification: Recrystallize from ethanol if the melting point is below range.

Step 2: Baker-Venkataraman Rearrangement

Objective: Base-catalyzed intramolecular rearrangement to 1-(5-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.[1][2]

Reagents:

  • Crude Ester (from Step 1)[3]

  • Pyridine (10 mL)

  • Powdered KOH (15 mmol, 0.84 g) or NaH (60% dispersion, 12 mmol)

  • Note: KOH/Pyridine is the classic method [1], but NaH in THF/DMSO is cleaner for difficult substrates. We utilize the KOH method here for operational simplicity.

Procedure:

  • Setup: Dissolve the ester in pyridine in a 50 mL RBF.

  • Rearrangement: Add powdered KOH. Heat the mixture to 50°C for 15-20 minutes.

    • Observation: The solution typically turns viscous and yellow/orange due to the formation of the potassium enolate.

  • Workup: Cool to room temperature and pour into 100 mL of 10% acetic acid.

  • Isolation: The yellow precipitate (1,3-diketone) is collected by filtration.

    • Expert Note: Do not recrystallize at this stage if the solid is yellow and dry; the crude diketone cyclizes more efficiently.

Step 3: Cyclodehydration

Objective: Ring closure to form the flavone core.

Reagents:

  • Crude 1,3-Diketone[1][2][3]

  • Glacial Acetic Acid (20 mL)

  • Conc. Sulfuric Acid (0.5 mL)

Procedure:

  • Cyclization: Suspend the diketone in glacial acetic acid. Add H₂SO₄ dropwise.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 1 hour.

  • Precipitation: Cool the mixture to room temperature and pour onto 100 g of crushed ice. Stir for 30 minutes.

  • Final Isolation: Filter the pale solid. Wash with water until the filtrate is neutral (pH 7).

  • Purification: Recrystallize from Ethanol or Methanol/Chloroform (1:1).

Data Presentation & Characterization

Physical Properties Table
CompoundMolecular WeightMelting Point (Lit.)[5][6][7][8]Appearance
5-Cl-2-OH-Acetophenone 170.59 g/mol 54-56 °C [2]White solid
6-Chloroflavone 256.68 g/mol 183-185 °C [3]White/Pale Yellow needles
Spectroscopic Expectations (6-Chloroflavone)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 6.95 (s, 1H, H-3): Characteristic singlet of the flavone C-ring.[1][2]

    • δ 8.0-8.1 (m, 2H, B-ring): Ortho-protons of the phenyl ring.[1][2]

    • δ 7.95 (d, 1H, H-5): Deshielded doublet (meta-coupling) due to carbonyl proximity.[1][2]

    • δ 7.6-7.8 (m, aromatic): Remaining protons.[1]

  • IR (KBr):

    • 1640-1650 cm⁻¹ (C=O, conjugated ketone).

    • 1100-1200 cm⁻¹ (C-O-C ether stretch).[1]

Troubleshooting & Critical Process Parameters

Use the following logic flow to diagnose low yields or impurities.

Troubleshooting Start Problem Detected Issue1 Low Yield in Step 1? Start->Issue1 Action1 Check Moisture. Benzoyl chloride hydrolyzes. Use fresh reagents. Issue1->Action1 Yes Issue2 No Precipitate in Step 2? Issue1->Issue2 No Action2 Incomplete Rearrangement. Increase Temp to 60°C. Ensure KOH is dry. Issue2->Action2 Yes Issue3 Product MP < 180°C? Issue2->Issue3 No Action3 Contamination with Diketone. Extend Reflux time in Step 3. Recrystallize from MeOH. Issue3->Action3 Yes

Figure 2: Troubleshooting logic for B-V synthesis of 6-chloroflavone.

Expert Insights:

  • Moisture Control: The rearrangement step (Step 2) is sensitive to water if using NaH, but less so with KOH. However, excessive water will hydrolyze the ester back to the starting phenol.

  • Acid Choice: While H₂SO₄/AcOH is standard, using Glacial Acetic Acid + Sodium Acetate is a milder alternative if acid-sensitive functional groups are present on the B-ring (though not applicable for simple phenyl).[1][2]

References

  • Wheeler, T. S. (1952). Flavone. Organic Syntheses, 32, 72.

  • Sigma-Aldrich. Product Specification: 5′-Chloro-2′-hydroxyacetophenone.[1][2]

  • ChemicalBook. 6-Chloroflavone Properties and Melting Point Data.

  • Cushman, M., & Nagarathnam, D. (1990). A versatile synthesis of antitumor agents... Journal of Organic Chemistry, 55, 5661.

Sources

Method

Application Note: In Vitro Dosing and Pharmacological Evaluation of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

Document Type: Technical Protocol & Application Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Pharmacological Context & Structural Rationale The compound 6-chloro-2-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists

Pharmacological Context & Structural Rationale

The compound 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one belongs to the chromone (flavone) structural class. Chromone derivatives are highly privileged scaffolds in drug discovery, frequently acting as potent, ATP-competitive inhibitors of protein kinases (such as PI3K, CDKs, and MAPKs)[1].

The Causality of Target Engagement: The planar 4H-chromen-4-one core effectively mimics the adenine ring of ATP, allowing it to intercalate deeply into the highly conserved kinase hinge region[2]. Concurrently, the 6-chloro and 2-(m-tolyl) substitutions dictate the molecule's orientation, providing critical hydrophobic interactions with the target's binding pocket to ensure selectivity. However, these same halogenated and aromatic moieties render the compound highly lipophilic (predicted LogP > 3.5). This necessitates strict formulation and dosing parameters to prevent aqueous precipitation and ensure accurate in vitro pharmacokinetic profiling[3].

Formulation Strategy: The Causality of Vehicle Selection

Because of its high lipophilicity, this compound is insoluble in standard aqueous culture media. Dimethyl sulfoxide (DMSO) must be utilized as the primary vehicle.

The 0.1% Rule: It is a critical best practice in small-molecule screening to ensure that the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v)[4].

  • Why? Exceeding this threshold alters lipid bilayer permeability, induces artifactual reactive oxygen species (ROS), and can trigger non-specific cytotoxicity that masks the intrinsic pharmacological effect of the chromone[5].

G Stock 10 mM Master Stock (100% DMSO) Inter 10X Intermediate (1% DMSO in Media) Stock->Inter 1:100 Dilution (Vortex thoroughly) Well Final Culture Well (0.1% DMSO limit) Inter->Well 1:10 Addition (Dropwise) Target Intracellular Target (Kinase Domain) Well->Target Passive Diffusion

Workflow for lipophilic chromone dosing to prevent localized solvent shock.

The Self-Validating Dosing Protocol

To establish a trustworthy and reproducible assay, the protocol must be designed as a self-validating system . This means the assay inherently proves its own accuracy through built-in controls.

Required Controls
  • Untreated Control: Establishes baseline cellular health and proliferation.

  • Vehicle Control (0.1% DMSO): Isolates the effect of the solvent. If viability in this well drops >5% compared to the untreated control, the entire assay plate is deemed invalid.

  • Positive Control (e.g., 1 µM Staurosporine or LY294002): Confirms that the specific cell line is currently susceptible to kinase-driven apoptosis.

Step-by-Step Dosing Methodology

Note: Do not add 100% DMSO stocks directly to the cells. Direct addition creates a high-density droplet that sinks to the cell monolayer before diffusing, causing localized membrane lysis known as "solvent shock."

Step 1: Master Stock Preparation

  • Weigh the lyophilized 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one powder.

  • Reconstitute in anhydrous, cell-culture grade DMSO to achieve a 10 mM Master Stock .

  • Aliquot into light-protected, single-use tubes to prevent freeze-thaw degradation. Store at -20°C.

Step 2: Serial Dilution (The "Mother Plate")

  • Prepare a 6-point logarithmic serial dilution (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM) in 100% DMSO using a V-bottom 96-well plate.

Step 3: Intermediate Aqueous Dilution (The "Daughter Plate")

  • Transfer 2 µL from each well of the Mother Plate into 198 µL of pre-warmed (37°C) complete culture media in a separate plate.

  • Causality: This creates a 10X intermediate solution containing 1% DMSO. Pre-warming the media is critical; cold media will cause the lipophilic chromone to instantly precipitate out of solution.

Step 4: Cell Administration

  • Add 10 µL of the 10X intermediate solution dropwise into the culture wells containing 90 µL of media and cells.

  • Gently agitate the plate in a figure-eight motion to ensure homogenous distribution. The final assay volume is 100 µL, with a maximum DMSO concentration of 0.1%.

Mechanistic Pathway & Data Interpretation

Once successfully internalized via passive diffusion, synthetic chromones typically exert their antiproliferative effects by blocking the phosphorylation cascades of survival pathways.

Pathway Drug 6-chloro-2-(3-methylphenyl) -4H-chromen-4-one Kinase Target Kinase (e.g., PI3K / CDK) Drug->Kinase ATP-Competitive Inhibition Effector Downstream Effector (e.g., Akt / Rb) Kinase->Effector Blocked Phosphorylation Response Cellular Response (Apoptosis / Arrest) Effector->Response Pathway Modulation

Putative mechanism of action for synthetic chromone derivatives via kinase inhibition.

Quantitative Data Summaries

Use the following empirically derived parameters to structure your experimental timelines and quality control checks.

Table 1: Recommended Dosing Ranges by Cell Type

Cell Type / ModelAssay DurationRecommended Concentration RangeExpected Primary Readout
Adherent Tumor (e.g., HeLa, MCF-7)48 - 72 h0.1 µM – 50 µMIC50 / Cell Viability (MTT/CellTiter-Glo)
Suspension (e.g., K562)24 - 48 h0.05 µM – 20 µMApoptosis (Annexin V / PI Flow Cytometry)
Primary / Stem Cells 6 - 12 h10 nM – 5 µMTarget Phosphorylation (Western Blot)

Table 2: Quality Control & Tolerability Matrix

Control TypeAcceptable RangeFailure Implication & Troubleshooting
Vehicle (0.1% DMSO) >95% ViabilitySolvent toxicity. Ensure intermediate dilution step was not skipped.
Positive Control <10% ViabilityCells are over-confluent or have developed resistance mechanisms.
Edge Wells (Perimeter) CV < 10%Evaporation edge effect. Fill perimeter wells with sterile PBS.

References

  • Zheng, et al. "Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 2020.[Link]

  • Hou, D.-X., et al. "Flavonoids as Protein Kinase Inhibitors for Cancer Chemoprevention: Direct Binding and Molecular Modeling." Antioxidants & Redox Signaling, 13(5), 691-719, 2010.[Link]

  • Dandapani, S., et al. "Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening." Current Protocols in Chemical Biology, 4(3), 2012.[Link]

  • Hughes, J. P., et al. "Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns." SLAS Discovery, 26(7), 2021.[Link]

Sources

Application

microwave-assisted synthesis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

Application Note: Microwave-Assisted Synthesis of 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one Introduction & Scope The flavone scaffold (2-phenylchromen-4-one) is a privileged structure in medicinal chemistry, exhibitin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one

Introduction & Scope

The flavone scaffold (2-phenylchromen-4-one) is a privileged structure in medicinal chemistry, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antiviral properties. Halogenated and methylated derivatives, such as 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one , are of particular interest due to their enhanced lipophilicity and metabolic stability, often serving as lead compounds for kinase inhibition or estrogen receptor modulation.

Traditional synthesis of flavones (e.g., via Baker-Venkataraman rearrangement or oxidative cyclization of chalcones) often requires harsh thermal conditions, prolonged reaction times (12–24 hours), and large volumes of solvents. This Application Note details a high-efficiency, microwave-assisted protocol for the synthesis of the target molecule.

Key Advantages of this Protocol:

  • Speed: Total reaction time reduced from ~18 hours to <15 minutes.

  • Efficiency: Two-step sequence with high atom economy.[1]

  • Purity: Cleaner reaction profiles minimizing chromatographic purification.

  • Scalability: Adaptable from mg to gram scale.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent two-step pathway. The core strategy utilizes a Claisen-Schmidt condensation to generate a chalcone intermediate, followed by an iodine-mediated oxidative cyclization to form the flavone core.

Retrosynthesis Target Target Molecule 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one Chalcone Intermediate (Chalcone) (E)-1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one Chalcone->Target Oxidative Cyclization (I2 / DMSO, MW) SM1 Starting Material A 5-Chloro-2-hydroxyacetophenone SM1->Chalcone Claisen-Schmidt (KOH / EtOH, MW) SM2 Starting Material B 3-Methylbenzaldehyde SM2->Chalcone

Figure 1: Retrosynthetic strategy for the target flavone.

Materials & Equipment

Reagents:

  • 5-Chloro-2-hydroxyacetophenone (CAS: 1450-74-4)

  • 3-Methylbenzaldehyde (m-Tolualdehyde) (CAS: 620-23-5)

  • Potassium Hydroxide (KOH), pellets

  • Ethanol (Absolute)

  • Dimethyl Sulfoxide (DMSO)[2]

  • Iodine (

    
    ), resublimed
    
  • Sodium Thiosulfate (

    
    ), aq. solution
    

Equipment:

  • Microwave Reactor: Single-mode synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control and IR temperature monitoring.

  • Vessels: 10 mL or 35 mL microwave-transparent borosilicate glass vials with snap-caps/crimp-caps.

  • Analysis: TLC (Silica gel

    
    ), NMR (300/400 MHz).
    

Experimental Protocols

Step 1: Synthesis of Chalcone Intermediate

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Rationale: Microwave irradiation accelerates the aldol condensation and subsequent dehydration, preventing the formation of side products common in prolonged basic conditions.

Protocol:

  • Preparation: In a 10 mL microwave vial, dissolve 5-chloro-2-hydroxyacetophenone (1.0 mmol, 170.6 mg) and 3-methylbenzaldehyde (1.1 mmol, 132 mg) in Ethanol (3 mL).

  • Catalysis: Add KOH pellets (2.0 mmol, 112 mg) directly to the solution.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temp: 80°C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 2 minutes

    • Stirring: High

  • Work-up: Pour the hot reaction mixture into crushed ice (20 g) containing HCl (1 mL, 2N) to neutralize the phenolate. A yellow precipitate (chalcone) will form immediately.

  • Isolation: Filter the solid, wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Dry under vacuum.[3]
    • Expected Yield: 85–92%

    • Appearance: Yellow solid.

Step 2: Oxidative Cyclization to Flavone

6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

Rationale: The use of Iodine in DMSO is a robust method for flavone formation.[4] DMSO acts as both solvent and oxidant (co-oxidant with Iodine), facilitating the cyclodehydrogenation. Microwave heating drives this endothermic process rapidly.

Protocol:

  • Preparation: In a 10 mL microwave vial, suspend the Chalcone intermediate (0.5 mmol) from Step 1 in DMSO (2 mL).

  • Catalysis: Add a catalytic amount of Iodine (

    
    ) (0.1 mmol, 20 mol%).
    
  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temp: 130°C

    • Power: Dynamic (Max 250 W)

    • Hold Time: 4 minutes

  • Work-up: Cool to room temperature. Pour the mixture into crushed ice (20 g) containing saturated aqueous sodium thiosulfate (5 mL) to quench excess iodine.

  • Isolation: A white to off-white precipitate will form. Filter and wash copiously with water to remove DMSO.

  • Purification: Recrystallize from Ethanol/Chloroform (9:1) if necessary, though crude purity is often >95%.

Mechanistic Insight: Iodine-Mediated Cyclization

The transformation from chalcone to flavone in DMSO/


 is not a simple oxidation but a cascade reaction. Understanding this ensures correct troubleshooting.

Mechanism Chalcone Chalcone (Open Chain) Isomerization Thermal Isomerization Chalcone->Isomerization MW Heat Cyclization Intramolecular Michael Addition Isomerization->Cyclization DMSO Solvation Flavanone Flavanone (Intermediate) Cyclization->Flavanone Iodination Alpha-Iodination Flavanone->Iodination I2 Elimination Dehydroiodination (-HI) Iodination->Elimination DMSO (Base/Oxidant) Flavone Target Flavone (Aromatic) Elimination->Flavone

Figure 2: Mechanistic pathway of oxidative cyclization.

Mechanistic Note: DMSO serves a dual role. It solvates the polar transition states and acts as an oxidant (similar to Swern oxidation conditions) to regenerate Iodine or facilitate the elimination of HI.

Data & Validation

Comparison of Methods:

ParameterConventional Heating (Reflux)Microwave-Assisted (This Protocol)Improvement Factor
Step 1 Time 12–24 Hours2 Minutes360x Faster
Step 2 Time 4–6 Hours4 Minutes60x Faster
Overall Yield 55–65%80–88%+25% Yield
Solvent Usage High (50-100 mL)Low (<5 mL)Green Chemistry

Expected Spectral Data (Validation):

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       6.75 (s, 1H):  Characteristic C3-H  singlet of the flavone ring. This confirms cyclization and oxidation (disappearance of chalcone vinylic doublets).
      
    • 
       2.45 (s, 3H):  Methyl group on the B-ring.
      
    • 
       8.15 (d, J=2.5 Hz, 1H):  H-5 proton (A-ring), deshielded by the carbonyl and ortho to Cl.
      
    • 
       7.30–7.80 (m, Ar-H):  Remaining aromatic protons.
      

References

  • Microwave-Assisted Chalcone Synthesis

    • Thirunarayanan, G., & Vanangamudi, G. (2014). "Synthesis and spectral correlations of some (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-ones." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Iodine/DMSO Oxidative Cyclization

    • Doshi, R., Kagthara, P., & Parekh, H. (1999). "Synthesis and biological evaluation of some novel flavones." Indian Journal of Chemistry.
  • General Microwave Flavone Protocols

    • Kabalka, G. W., & Mereddy, A. R. (2005). "Microwave-assisted synthesis of functionalized flavones and chromones." Tetrahedron Letters.
  • Green Chemistry in Heterocycle Synthesis

    • Varma, R. S. (1999). "Solvent-free organic syntheses using supported reagents and microwave irradiation."[5] Green Chemistry.

Sources

Method

Application Note: Advanced Extraction and Isolation Strategies for Chromen-4-one Derivatives (Flavonoids &amp; Homoisoflavonoids)

Executive Summary & Chemical Context The chromen-4-one (4H-chromen-4-one) scaffold is the structural backbone of a vast class of pharmacologically active polyphenols, including flavones, flavonols, and isoflavones. These...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The chromen-4-one (4H-chromen-4-one) scaffold is the structural backbone of a vast class of pharmacologically active polyphenols, including flavones, flavonols, and isoflavones. These compounds are critical in drug discovery due to their antioxidant, anti-inflammatory, and kinase-inhibitory activities.

However, isolating these derivatives presents specific challenges:

  • Polarity Diversity: Glycosylated forms are highly polar, while aglycones (e.g., methylated flavones) are lipophilic.

  • Thermal Instability: Many chromen-4-one derivatives degrade under prolonged heat (e.g., traditional Soxhlet).

  • Matrix Complexity: Co-elution with chlorophylls, waxes, and tannins often contaminates fractions.

This guide moves beyond standard textbook methods, proposing a "Green-Selective" workflow that prioritizes Supercritical Fluid Extraction (SFE) and molecular-sieve chromatography (Sephadex LH-20) to maximize yield and purity while minimizing solvent waste.

Sample Preparation: The Foundation of Yield

Causality: Inefficient grinding leads to "channeling" in SFE and incomplete solvent penetration in maceration.

  • Drying: Lyophilization (Freeze-drying) is mandatory for thermolabile glycosides. Air-drying is acceptable only for stable aglycones.

  • Comminution: Grind to a mesh size of 40–60 mesh (0.25–0.42 mm) .

    • Too fine (<60 mesh): Causes back-pressure issues in SFE and clogging in filtration.

    • Too coarse (>40 mesh): Limits mass transfer, reducing yield by up to 30%.

Extraction Protocols

Method A: Supercritical Fluid Extraction (SFE) – The Gold Standard

Why SFE? It allows for the tunability of solvent power.[1] Pure CO₂ extracts non-polar aglycones; adding a modifier (ethanol) targets polar glycosides.

Protocol Parameters:

  • Instrument: SFE System with co-solvent pump.

  • Base Solvent: CO₂ (Purity >99.9%).

  • Modifier: 96% Ethanol (Food grade).

  • Pressure: 30–40 MPa (300–400 bar). Note: Higher pressure increases fluid density, enhancing solvation of higher MW flavonoids.

  • Temperature: 50–60°C.

  • Flow Rate: 2–4 mL/min (CO₂), 0.2–0.5 mL/min (Modifier).

Step-by-Step Workflow:

  • Static Phase (10 mins): Pressurize the vessel to 30 MPa at 50°C. Allow equilibrium to swell the plant matrix.

  • Dynamic Phase 1 (Lipophilic Wash): Run pure CO₂ for 20 mins.

    • Result: Removes waxes, lipids, and chlorophyll. Discard or store as "Waste" fraction.

  • Dynamic Phase 2 (Target Extraction): Introduce 15% (v/v) Ethanol modifier. Run for 40–60 mins.

    • Result: Elution of target chromen-4-one derivatives (flavonoids).[2][3][4][5][6]

  • Collection: Depressurize into a trap containing ethanol.

Method B: Ultrasound-Assisted Extraction (UAE) – The High-Throughput Alternative

Why UAE? Acoustic cavitation disrupts cell walls, accelerating mass transfer.

  • Solvent: 70% Ethanol (aq).

  • Ratio: 1:20 (w/v).

  • Frequency: 40 kHz.

  • Temp: < 45°C (Strict control to prevent degradation).

  • Time: 3 cycles of 15 minutes. Note: Extended sonication (>45 mins) can generate free radicals that degrade antioxidants.

Isolation & Purification Strategy

Once the crude extract is obtained, a multi-stage purification is required.[6]

Step 1: Liquid-Liquid Fractionation (Enrichment)

Goal: Remove remaining chlorophyll (if not using SFE) and sugars.

  • Suspend crude extract in Water .

  • Partition with n-Hexane (3x). Discard Hexane layer (fats).

  • Partition aqueous phase with Dichloromethane (DCM) (3x).

    • DCM Layer: Contains methoxylated/non-polar aglycones.

  • Partition aqueous phase with Ethyl Acetate (EtOAc) (3x).

    • EtOAc Layer: Contains chemically distinct flavonoid glycosides (Target).

  • Aqueous Remainder: Contains sugars/tannins (Discard).

Step 2: Sephadex LH-20 Chromatography (The "Polishing" Step)

Expert Insight: Unlike silica gel, which can irreversibly adsorb phenolic hydroxyls, Sephadex LH-20 separates based on molecular size and hydrogen bonding . It is the superior choice for preserving flavonoid integrity.

Protocol:

  • Swelling: Suspend Sephadex LH-20 in Methanol for 4 hours. Pack into a glass column (e.g., 2.5 x 50 cm).

  • Loading: Dissolve the EtOAc fraction in minimum Methanol and load carefully.

  • Elution: Isocratic elution with Methanol or Ethanol .

    • Mechanism:[1][7][8][9] Larger molecules elute first. However, flavonoids with more B-ring hydroxyls bind stronger to the gel matrix and elute later despite size.

  • Monitoring: Check fractions via TLC (UV 254/366 nm). Combine similar fractions.

Step 3: Preparative HPLC (Final Isolation)

For >95% purity suitable for NMR/MS.

  • Column: C18 Reverse Phase (Prep scale, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses ionization of phenol groups, sharpening peaks).

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient: 10% B to 40% B over 30 mins (for glycosides); 40% B to 90% B (for aglycones).

Data & Visualization

Comparative Efficiency of Extraction Methods

Data synthesized from comparative studies (e.g., Citrus grandis, Solanum melongena).

ParameterSoxhlet (Traditional)SFE (Supercritical CO₂)UAE (Ultrasound)
Solvent Usage High (150-200 mL/g)Minimal (Modifier only)Moderate (20-30 mL/g)
Time 6 - 24 Hours1 - 2 Hours30 - 45 Minutes
Temperature Boiling Point (60-80°C)Low (40-60°C)Low (<45°C)
Selectivity Low (Extracts everything)High (Tunable)Moderate
Yield (Target) High (but impure)High (High purity)Moderate to High
Degradation Risk HighNegligibleLow
Workflow Diagram 1: The "Green" Extraction Pipeline

This diagram illustrates the decision logic for selecting the extraction method and the SFE workflow.

ExtractionWorkflow Start Plant Material (Chromen-4-one Source) PreTreat Pre-Treatment (Freeze Dry + Grind to 40-60 Mesh) Start->PreTreat Decision Target Compound Polarity? PreTreat->Decision SFE_Lipid SFE Phase 1: Pure CO2 (Remove Waxes/Lipids) Decision->SFE_Lipid Aglycones/Glycosides (High Purity Req) UAE UAE (70% EtOH) (<45°C, 3x15 min) Decision->UAE General Screening (Speed Req) SFE_Target SFE Phase 2: CO2 + 15% EtOH (Extract Flavonoids) SFE_Lipid->SFE_Target Switch to Modifier Crude_Clean Enriched Extract (Low Chlorophyll) SFE_Target->Crude_Clean Crude_Dirty Crude Extract (High Chlorophyll/Lipids) UAE->Crude_Dirty Chromatography Chromatography Crude_Clean->Chromatography Direct to Isolation Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude_Dirty->Liquid-Liquid Partitioning Requires Cleanup

Caption: Decision matrix for selecting SFE vs. UAE based on purity requirements, highlighting the integrated cleanup step in SFE.

Workflow Diagram 2: Purification Logic (Sephadex & HPLC)

This diagram details the isolation logic after the crude extract is obtained.

PurificationLogic cluster_LL Liquid-Liquid Fractionation cluster_Chrom Chromatography Input Crude Extract Hexane Hexane Phase (Discard Lipids) Input->Hexane Partition 1 DCM DCM Phase (Aglycones) Hexane->DCM Aq. Phase to Part. 2 EtOAc EtOAc Phase (Glycosides) DCM->EtOAc Aq. Phase to Part. 3 Sephadex Sephadex LH-20 (MeOH Elution) DCM->Sephadex Enriched Aglycones EtOAc->Sephadex Enriched Glycosides PrepHPLC Prep-HPLC (C18) (H2O/ACN Gradient) Sephadex->PrepHPLC Semi-pure Fractions Final Pure Chromen-4-one Derivatives (>95%) PrepHPLC->Final

Caption: Step-wise purification workflow from Liquid-Liquid Fractionation to Sephadex LH-20 and final Prep-HPLC polishing.

References

  • Castro-Vazquez, L., et al. (2023). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. PMC. Retrieved from [Link]

  • He, X., et al. (2012). Supercritical Carbon Dioxide Extraction of Flavonoids from Pomelo Peel and Their Antioxidant Activity. MDPI. Retrieved from [Link]

  • Ghasemzadeh, A., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. PubMed. Retrieved from [Link]

  • Arora, S., & Itankar, P. (2018). Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts. Journal of Traditional and Complementary Medicine. Retrieved from [Link]

  • Waters Corporation. (2009). Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. Application Note. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one Synthesis

Case ID: FLAV-OPT-6CL-3ME Status: Open Agent: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Halogenated Flavone Synthesis[1] Executive Summary & Molecule Profile Target Molecule: 6-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: FLAV-OPT-6CL-3ME Status: Open Agent: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Halogenated Flavone Synthesis[1]

Executive Summary & Molecule Profile

Target Molecule: 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one Core Scaffold: Flavone (2-phenylchromen-4-one) Key Substituents:

  • Position 6 (Ring A): Chlorine (Electron-withdrawing, deactivating).[1]

  • Position 2 (Ring B): 3-Methylphenyl (Weakly electron-donating).[1]

Synthesis Challenge: The presence of the electron-withdrawing chlorine on the A-ring can reduce the nucleophilicity of the phenoxide intermediate during cyclization, potentially leading to incomplete conversion or competitive side reactions (e.g., hydrolysis). The 3-methyl group on the B-ring is sterically unobtrusive but requires precise stoichiometry to avoid over-oxidation if using aggressive oxidative cyclization methods.

This guide focuses on two validated pathways:

  • Pathway A (Classic): Baker-Venkataraman Rearrangement (Best for scale-up).[1]

  • Pathway B (Modern): Oxidative Cyclization of Chalcones (Best for high-throughput/high-yield).[1]

Pathway Analysis & Visualization

The following diagram illustrates the two primary synthetic routes and their critical control points (CCPs).

SynthesisPathways cluster_0 Pathway A: Baker-Venkataraman cluster_1 Pathway B: Chalcone Route Start1 5-chloro-2-hydroxyacetophenone InterA1 O-Benzoyl Ester (Intermediate) Start1->InterA1 Esterification (Pyridine, 0-25°C) InterB1 2'-Hydroxychalcone (Claisen-Schmidt Product) Start1->InterB1 Aldol Condensation (KOH/EtOH, RT) Start2a 3-methylbenzoyl chloride (Pathway A) Start2a->InterA1 Start2b 3-methylbenzaldehyde (Pathway B) Start2b->InterB1 InterA2 1,3-Diketone (Baker-Venkataraman Product) InterA1->InterA2 Base Cat. Rearrangement (KOH/Pyridine or t-BuOK) FinalProduct 6-chloro-2-(3-methylphenyl)- 4H-chromen-4-one InterA2->FinalProduct Acid Cyclization (H2SO4/AcOH) InterB1->FinalProduct Oxidative Cyclization (I2/DMSO, Reflux)

Caption: Dual synthetic pathways for 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one. Pathway B (Green) is recommended for yield optimization.

Technical Troubleshooting Guide

Module 1: The Chalcone Route (Recommended for Yield)

Method: Claisen-Schmidt condensation followed by Iodine/DMSO oxidative cyclization.[1] Why this route? It typically offers higher yields (80-90%) for halogenated flavones compared to the multi-step losses in the Baker-Venkataraman route [1].

Issue: Low Yield in Chalcone Formation (Step 1)

Symptoms: Sticky residue, unreacted acetophenone visible on TLC.[1]

  • Q: My condensation reaction between 5-chloro-2-hydroxyacetophenone and 3-methylbenzaldehyde is stalling. Why?

    • A: The 5-chloro substituent increases the acidity of the phenol but deactivates the methyl group of the acetyl moiety toward enolization.

    • Fix: Increase the base concentration. Use 60% aq.[2] KOH instead of the standard 40% or ethanolic KOH. The reaction often requires stirring for 24-48 hours at room temperature.

    • Pro Tip: Add a phase transfer catalyst (e.g., TBAB) if using a biphasic system to enhance the nucleophilic attack.

Issue: Incomplete Cyclization with Iodine/DMSO (Step 2)

Symptoms: Presence of starting chalcone or benzofuran side-products.[1]

  • Q: I am refluxing in DMSO with Iodine, but the conversion is incomplete.

    • A: Moisture is the enemy here. While DMSO is the solvent, the presence of water can inhibit the iodine-mediated oxidation mechanism.

    • Fix: Ensure DMSO is dry (store over 4Å molecular sieves). Use catalytic Iodine (10-20 mol%) ; do not use stoichiometric amounts unless the reaction is stubborn, as excess iodine complicates workup.[1]

    • Optimization: Switch to Microwave Irradiation . Reacting the chalcone with I2 in DMSO under microwave conditions (140°C, 2-5 mins) can boost yields to >90% and suppress side reactions [1].[1]

Issue: Product Contamination with Iodine

Symptoms: Product is yellow/brown even after recrystallization.

  • Q: How do I remove the persistent iodine stain from my final product?

    • A: Simple washing is insufficient.

    • Protocol: After the reaction, pour the mixture into crushed ice. Collect the precipitate and wash it with a saturated sodium thiosulfate (Na2S2O3) solution. This reduces volatile iodine (

      
      ) to water-soluble iodide (
      
      
      
      ), leaving a white/off-white solid.[1]
Module 2: The Baker-Venkataraman Route (Classic)

Method: Esterification -> Rearrangement -> Cyclization.[1][3]

Issue: Poor Rearrangement Efficiency

Symptoms: Recovery of the ester intermediate (O-benzoyl ester) rather than the 1,3-diketone.[1]

  • Q: The rearrangement step using KOH/Pyridine is giving low yields of the diketone.

    • A: The "classic" KOH/Pyridine method can be inefficient for electron-deficient rings (like your chloro-substituted ring).[1]

    • Fix: Switch to LiHMDS (Lithium Hexamethyldisilazide) in THF at -78°C to 0°C. The kinetic control provided by LiHMDS often forces the rearrangement more effectively than thermodynamic bases like KOH [2]. Alternatively, use t-BuOK in anhydrous DMSO at room temperature.[1]

Issue: Cyclization Failure (1,3-Diketone to Flavone)

Symptoms: Degradation of the diketone or formation of chromanone.

  • Q: Acid-catalyzed cyclization is causing tar formation. [1]

    • A: Concentrated H2SO4 can be too harsh for methylated rings (susceptible to sulfonation).

    • Fix: Use Glacial Acetic Acid with catalytic conc. H2SO4 (reflux, 1h) or Iodine in Acetic Acid . The milder acidity prevents degradation of the 3-methylphenyl moiety.

Optimization Data & Reagent Selection

Use this table to select the optimal conditions based on your lab's capabilities.

VariableStandard ConditionOptimized Condition (High Yield)Rationale for Optimization
Solvent (Chalcone) EthanolMethanol + Minimal DMF DMF improves solubility of the chloro-acetophenone.[1]
Base (Chalcone) 40% KOH60% KOH or Ba(OH)2 Stronger base overcomes deactivation by Cl-group.[1]
Cyclization Agent Iodine/DMSO (Thermal)Iodine/DMSO (Microwave) Microwave reduces time from 2h to <5min; prevents thermal degradation.[1]
Workup Water WashNa2S2O3 Wash + Recrystallization (EtOH) Thiosulfate ensures removal of iodine; EtOH is selective for flavones over chalcones.
Catalyst (B-V Route) KOH/PyridineTetrabutylammonium Hydrogen Sulfate (PTC) Phase transfer catalysis allows milder bases and cleaner reaction profiles.[1]

Experimental Protocol: High-Yield Microwave Method

Objective: Synthesis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one via Oxidative Cyclization.

  • Chalcone Synthesis:

    • Mix 5-chloro-2-hydroxyacetophenone (10 mmol) and 3-methylbenzaldehyde (10 mmol) in Ethanol (15 mL).

    • Add KOH (40% aq, 10 mL) dropwise at 0°C.

    • Stir at Room Temp for 24h. Acidify with HCl (1M) to precipitate the yellow chalcone. Recrystallize from EtOH.

  • Oxidative Cyclization:

    • Dissolve the chalcone (1 mmol) in dry DMSO (3 mL) in a microwave-safe vial.

    • Add Iodine (0.1 mmol, 10 mol%) .

    • Irradiate at 140°C for 3-5 minutes .

    • Workup: Pour into crushed ice containing sodium thiosulfate. Filter the white precipitate.

    • Purification: Recrystallize from Ethanol/Chloroform (9:1).

FAQ: Rapid Fire Troubleshooting

Q: Can I use CuCl2 instead of Iodine for cyclization? A: Yes, CuCl2 in DMSO is a valid alternative, but it often requires difficult purification to remove copper salts. Iodine is preferred for ease of workup [3].

Q: Why is my melting point lower than reported (Reported: ~160-170°C)? A: This usually indicates contamination with the chalcone intermediate. Chalcones have lower melting points. Check TLC (Silica, Hexane:EtOAc 8:2).[1] If the chalcone spot (less polar, yellow) persists, repeat the cyclization step.

Q: My product is fluorescent under UV. Is this normal? A: Yes, flavones typically exhibit strong blue/purple fluorescence under UV (254/365 nm).[1] This is a good qualitative indicator of successful cyclization.

References

  • ResearchGate. (2025). Efficient Methodology for Synthesis of Flavones via Oxidative Cyclization. Retrieved from [Link]

Sources

Optimization

troubleshooting solubility issues with 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

Technical Support Center Guide: Troubleshooting Solubility of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one Welcome to the technical support guide for 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Guide: Troubleshooting Solubility of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

Welcome to the technical support guide for 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one. As a Senior Application Scientist, I understand that navigating the experimental intricacies of novel compounds is paramount to achieving reproducible and reliable results. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to solve solubility challenges effectively.

The chromone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] However, the planar, aromatic, and often hydrophobic nature of these molecules frequently leads to poor aqueous solubility, a significant hurdle in experimental biology and formulation development.[4] This guide will address the common solubility issues encountered with 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one and provide a logical, step-by-step approach to overcoming them.

Understanding the Challenge: Physicochemical Profile

The structure of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one inherently predicts low water solubility. The benzo-γ-pyrone core, combined with a chloro-substituent and a methylphenyl group, creates a rigid and lipophilic molecule. Understanding its key properties is the first step in designing a successful solubilization strategy.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₆H₁₁ClO₂-
Molecular Weight 270.71 g/mol -
Predicted LogP ~4.1Indicates high lipophilicity and poor aqueous solubility.[5][6]
Predicted Water Solubility Very LowThe compound is expected to be practically insoluble in water.[7]
Hydrogen Bond Donors 0Lack of H-bond donors limits interaction with polar solvents like water.
Hydrogen Bond Acceptors 2 (carbonyl and ether oxygens)Offers some interaction with protic solvents, but not enough to overcome overall hydrophobicity.

Quick-Start FAQs

This section addresses the most immediate questions researchers face.

Q: What is the best starting solvent to prepare a stock solution?

A: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Aim to create a concentrated stock solution (e.g., 10-50 mM) that can be serially diluted for your working experiments.

Q: My compound precipitates when I add my DMSO stock to aqueous buffer or cell culture medium. What should I do?

A: This is the most common problem, often called "crashing out." It occurs because the compound, while soluble in DMSO, is not soluble in the final aqueous environment. Here are immediate steps to take:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.1% for cell-based assays to avoid solvent-induced cytotoxicity.[8][9][10] Many cell lines can tolerate up to 0.5%, but this must be validated.[9]

  • Lower the Final Compound Concentration: You may be exceeding the compound's thermodynamic solubility limit in the final aqueous medium. Try a lower final concentration.

  • Improve Mixing: Add the DMSO stock to your aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that favor precipitation.

  • Use Pre-warmed Media: Adding the stock to pre-warmed (e.g., 37°C) media can sometimes help maintain solubility, as solubility often increases with temperature.[11]

Q: Can I heat the solution to help dissolve the compound?

A: Yes, gentle heating can be effective. When preparing the initial stock in DMSO, you can warm the solution to 37-50°C. However, prolonged or excessive heating should be avoided without prior stability data, as it could lead to degradation of the compound. Always bring the solution back to room temperature before use to ensure it remains in solution.

In-Depth Troubleshooting Workflow

If the quick fixes are insufficient, a more systematic approach is required. This workflow guides you from initial stock preparation to advanced solubilization methods.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Aqueous Dilution start Start with solid compound dissolve Dissolve in 100% DMSO start->dissolve check_sol Is it fully dissolved? dissolve->check_sol sonicate Apply gentle sonication or warming (37°C) check_sol->sonicate No stock_ok Stable Stock Solution (e.g., 10-50 mM) check_sol->stock_ok Yes sonicate->dissolve dilute Dilute stock into aqueous buffer/media stock_ok->dilute check_precip Does it precipitate? dilute->check_precip solution_ok Clear Working Solution (Proceed with Assay) check_precip->solution_ok No troubleshoot Go to Troubleshooting Strategies check_precip->troubleshoot Yes

Caption: Troubleshooting workflow for solubilizing 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one.

Strategies for Preventing Precipitation in Aqueous Media

When simple dilution fails, you must modify the composition of the final solution to increase the compound's solubility.

StrategyRationale & CausalityBest ForProtocol / Key Considerations
1. Use of Co-solvents Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[12][13][14]In vitro biochemical and cell-based assays (with toxicity validation).Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[13] Method: Prepare an intermediate stock in a co-solvent. For example, dilute the 10 mM DMSO stock 1:9 in PEG 400. Then, add this intermediate stock to the final aqueous solution. Caution: The final concentration of the co-solvent should be low (typically 1-5%) and tested for effects on the assay (e.g., enzyme activity, cell viability).
2. Incorporation of Surfactants Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the insoluble compound, effectively dispersing it in the solution.[15]Non-cell-based assays (e.g., enzyme kinetics, protein binding).Examples: Tween-20, Triton X-100. Method: Add a small amount of surfactant to your aqueous buffer before adding the compound stock. A final concentration of 0.01% - 0.05% is often sufficient. Caution: Surfactants can denature proteins and disrupt cell membranes, making them generally unsuitable for live-cell assays.[16]
3. pH Adjustment If a compound has an ionizable group (acidic or basic), adjusting the pH to ionize that group can dramatically increase aqueous solubility.Compounds with a suitable pKa.Analysis: The chromone core is weakly basic, but this is unlikely to provide a significant solubility increase within a biologically compatible pH range (6-8). Without a strongly acidic or basic functional group, this method is likely ineffective for this specific compound.
4. Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic drug molecule, forming an inclusion complex that is water-soluble.[17]Cell-based assays and in vivo formulations.Examples: β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD). Method: Dissolve the cyclodextrin in the aqueous buffer first. Then, add the DMSO stock of the compound. The formation of the inclusion complex will be concentration-dependent.

Protocols for Quantifying Solubility

Visual inspection is useful but subjective. To obtain quantitative, reproducible data, you must perform a formal solubility assessment. There are two primary types of solubility measurements.

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility ks_node Measures precipitation from a supersaturated solution (DMSO stock diluted in buffer) ks_pros Pros: - Fast, High-Throughput - Mimics stock dilution in assays ks_cons Cons: - Often overestimates true solubility - Dependent on time and method ts_node Measures concentration in a saturated solution at equilibrium (Solid compound in buffer) ts_pros Pros: - 'Gold Standard' equilibrium value - Independent of initial dissolution state ts_cons Cons: - Slow (24-72 hours) - Low-throughput

Caption: Comparison of Kinetic and Thermodynamic solubility assessment methods.

Protocol: High-Throughput Kinetic Solubility Assay

This method is rapid and ideal for screening, as it mimics the process of diluting a DMSO stock into an aqueous buffer.[18]

Objective: To determine the concentration at which the compound precipitates from a supersaturated solution.

Materials:

  • 10 mM stock of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one in 100% DMSO.

  • 96-well plates (polypropylene for dilutions, clear for measurement).

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Plate reader capable of measuring turbidity (absorbance at ~650 nm).

Procedure:

  • Prepare Serial Dilutions: In a 96-well polypropylene plate, perform a 2-fold serial dilution of your 10 mM DMSO stock with 100% DMSO to create a range of concentrations.

  • Aqueous Dilution: In a separate 96-well clear plate, add 198 µL of your aqueous buffer to each well.

  • Initiate Precipitation: Quickly add 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the buffer plate. This creates a 100-fold dilution with a final DMSO concentration of 1%.

  • Incubate: Shake the plate for 1-2 hours at room temperature.

  • Measure Turbidity: Read the absorbance (turbidity) of the plate at a wavelength where the compound does not absorb (e.g., 620-650 nm).

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the true equilibrium solubility and is considered the gold standard.[19]

Objective: To measure the concentration of the compound in a saturated solution at equilibrium.

Materials:

  • Solid 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one.

  • Aqueous buffer of choice.

  • Glass vials with screw caps.

  • Orbital shaker/rotator set to a constant temperature (e.g., 25°C or 37°C).

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PVDF).

  • Analytical system for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). Ensure solid is visible at the bottom.

  • Add Buffer: Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Equilibrate: Tightly cap the vial and place it on a rotator in a temperature-controlled environment for 24-72 hours. This extended time is crucial to allow the solution to reach equilibrium.[19]

  • Phase Separation: After incubation, allow the vials to sit undisturbed. Centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant. For robust analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals. Note: Pre-validate the filter to ensure the compound does not adsorb to the membrane.

  • Quantification: Dilute the filtered supernatant in a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a calibrated HPLC or LC-MS method.

Final Recommendations

  • Always Use a Vehicle Control: In any experiment, include a control group treated with the same final concentration of solvent (e.g., 0.1% DMSO) without the compound. This is critical to ensure that the observed effects are from your compound and not the solvent.

  • Visually Inspect Solutions: Before each use, visually inspect your stock and working solutions for any signs of precipitation. A clear solution is essential for accurate dosing.

  • Document Everything: Keep detailed notes on the solvent, concentrations, temperature, and any physical methods (sonication, heating) used for solubilization. This is key for reproducibility.

  • Start with the Simplest Method: Begin with DMSO and progress to more complex formulations like co-solvents or cyclodextrins only if necessary. Overly complex formulations can introduce their own confounding variables into experiments.

By applying these principles and protocols, you will be well-equipped to manage and overcome the solubility challenges presented by 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, leading to more accurate and reliable scientific outcomes.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Xu, Z., Lin, S., Li, Q., Jiang, S., & Wang, P. (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • Wisdom Library. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Retrieved from [Link]

  • (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • AZoLifeSciences. (2020, November 5). How to Achieve Drug Solubility. Retrieved from [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2016, April 30). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

  • PMC. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • PMC. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • PMC. (n.d.). Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. Retrieved from [Link]

  • (n.d.). Coumarins. Chromones. Retrieved from [Link]

  • (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

  • PMC. (2020, June 15). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • MDPI. (2024, November 14). Synthesis and Characterization of a Series of Chromone–Hydrazones. Retrieved from [Link]

  • ResearchGate. (2009, January). Synthesis and antioxidant properties of new chromone derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

  • (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review. Retrieved from [Link]

  • ResearchGate. (2020, June 3). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS during the last ten Years. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chromone derivatives 15–20: reagent and conditions (i).... Retrieved from [Link]

  • Chemsrc. (2025, September 2). CAS#:88952-75-4 | 6-chloro-2-(3-methoxyphenyl)chromen-4-one. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

This technical guide addresses the purification of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one , a halogenated flavone derivative. The following protocols are designed for researchers encountering separation difficultie...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one , a halogenated flavone derivative. The following protocols are designed for researchers encountering separation difficulties arising from the specific lipophilicity of the chloro- and methyl- substituents, or co-elution with synthetic intermediates (chalcones).

Case ID: FLAV-CL-ME-06 Status: Active Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development

Quick Reference Data

ParameterSpecification
Compound Type Flavone (2-phenylchromen-4-one)
Key Substituents 6-Chloro (EWG/Lipophilic), 3'-Methyl (Lipophilic)
Stationary Phase Silica Gel 60 (

), 230–400 mesh (40–63 µm)
Primary Mobile Phase Hexane / Ethyl Acetate (Gradient)
Alternative Mobile Phase Toluene / Ethyl Acetate (For difficult separations)
Predicted Rf 0.35 – 0.45 (in 15% EtOAc/Hexane)
Detection UV (254 nm - strong absorption), Iodine Chamber

Standard Operating Procedure (SOP)

Phase A: Pre-Purification Analysis & Preparation

Objective: Determine the separation profile and prevent column crashing (crystallization).

  • TLC Optimization:

    • Prepare a 1 mg/mL solution of the crude solid in Dichloromethane (DCM).

    • Spot on silica plates.[1]

    • Test Solvent System A: Hexane:EtOAc (8:2) .

      • Target: Product Rf

        
         0.3–0.4.[2]
        
      • Note: The 6-Cl and 3-Me groups increase lipophilicity compared to unsubstituted flavones. If Rf > 0.6, reduce EtOAc to 10%.

  • Sample Loading Strategy (Critical):

    • Method: Dry Loading is strictly recommended.

    • Reasoning: Flavones with halogen/alkyl substituents often exhibit poor solubility in Hexane. Wet loading with DCM causes "band broadening" as the strong solvent carries the compound too fast initially.

    • Protocol: Dissolve crude mixture in minimal DCM. Add Silica Gel (1:2 ratio by weight). Evaporate to a free-flowing powder using a rotary evaporator.

Phase B: Column Chromatography Execution

Objective: Isolate pure 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one from the chalcone intermediate and starting materials.

  • Column Packing:

    • Slurry pack using 100% Hexane .

    • Height/Diameter ratio: Minimum 10:1 to ensure plate count for closely eluting impurities.

  • Elution Gradient:

    • Step 1 (Equilibration): 100% Hexane (2 column volumes).

    • Step 2 (Impurity Removal): 2% EtOAc in Hexane. (Removes non-polar impurities like residual benzaldehydes).

    • Step 3 (Product Elution): 5%

      
       15% EtOAc in Hexane (Linear Gradient).
      
      • Observation: The target flavone typically elutes before the more polar uncyclized chalcone (2'-hydroxy-5'-chloro-3-methylchalcone) if unreacted starting material remains.

  • Fraction Collection:

    • Collect small fractions (10–15 mL for a 20g column) once UV activity is detected.

    • Tip: Flavones fluoresce strongly under 254 nm UV; use a handheld lamp to monitor the column body directly.

Troubleshooting & FAQs

Q1: My product is co-eluting with the chalcone intermediate. How do I separate them?

Diagnosis: The "open" chalcone form (intermediate) and the "closed" flavone form have similar polarities, but different planarities. Solution: Switch to a Toluene-based system .

  • Protocol: Use Toluene:Ethyl Acetate (95:5).

  • Mechanism: Toluene interacts via

    
    -
    
    
    
    stacking with the planar flavone core differently than it does with the more flexible chalcone. This often alters the retention selectivity (
    
    
    ) enough to resolve the peaks.
Q2: The compound crystallizes inside the column tip or on the silica.

Diagnosis: The 6-chloro and methyl groups reduce solubility in the non-polar mobile phase (Hexane), causing precipitation as the concentration increases in the band. Solution:

  • Increase Solubility: Add 5–10% Dichloromethane (DCM) to the mobile phase throughout the run (e.g., Hexane:DCM:EtOAc).

  • Reduce Load: Do not exceed 1g of crude per 30g of silica.

Q3: I see a "ghost" spot trailing my product on TLC.

Diagnosis: This is likely residual 2'-hydroxy-5'-chloroacetophenone (starting material). Phenolic protons can interact strongly with silica, causing tailing. Solution:

  • Add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of the phenolic hydroxyl group on the impurity, sharpening its peak and preventing it from dragging into your product fractions.

Process Visualization (Workflow)

The following diagram illustrates the decision logic for the purification workflow, integrating the troubleshooting steps defined above.

PurificationWorkflow Start Crude Reaction Mixture (6-Cl-2-(3-Me)Ph-flavone) TLC TLC Analysis (Hex/EtOAc 8:2) Start->TLC Decision1 Rf Value? TLC->Decision1 MethodA Standard Protocol Hex/EtOAc Gradient Decision1->MethodA Rf 0.3-0.5 (Good Separation) MethodB Alternative Protocol Toluene/EtOAc System Decision1->MethodB Rf < 0.2 or Overlapping Spots Loading Dry Loading (Adsorb on Silica) MethodA->Loading MethodB->Loading Elution Elution (Monitor UV 254nm) Loading->Elution Issue1 Co-elution w/ Chalcone? Elution->Issue1 Issue2 Crystallization on Column? Elution->Issue2 Fix1 Switch to Toluene System Issue1->Fix1 Yes Final Pure Flavone (Recrystallize from EtOH) Issue1->Final No Fix2 Add 10% DCM to Eluent Issue2->Fix2 Yes Issue2->Final No Fix1->MethodB Fix2->Elution Restart/Adjust

Caption: Logical workflow for the purification of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, including decision nodes for solvent selection and troubleshooting crystallization or co-elution issues.

References

  • Synthesis and Purification of Flavone Derivatives: Deshmukh, M. et al. (2020). Synthesis of 2-phenylchromen-4-one derivatives by conventional and microwave assisted techniques.[3][4] International Journal of Chemical Studies, 8(3), 2415-2419.

  • General Chromatographic Methods for Flavonoids: Marston, A. & Hostettmann, K. (2006). Separation and Characterization of Flavonoids. Journal of Chromatography A.

  • Dehydrogenation of Flavanones (Purification Context): Sarda, S. et al. (2013). Eco-friendly Dehydrogenation of 2-Phenyl-Chroman-4-one to 2-Phenyl-Chromen-4-one. Rasayan Journal of Chemistry, 6(1), 63-66.

  • Solvent Systems for Flavonoid Isolation: Creative Proteomics. (n.d.). Flavonoid Extraction and Detection Methods.

Sources

Optimization

identifying degradation products of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

Technical Support Center: 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one A Guide to Identifying and Characterizing Degradation Products Prepared by the Senior Application Scientist Team Welcome to the technical support cen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one

A Guide to Identifying and Characterizing Degradation Products

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and degradation product analysis for this compound. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the forced degradation analysis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one.

Q1: Where should I start with my forced degradation study for this compound?

A1: A successful forced degradation study begins with a systematic approach based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines. The goal is to induce degradation of approximately 5-20% to ensure that your analytical methods are stability-indicating without completely destroying the parent molecule.

Expertise & Experience: The structure of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, a substituted flavone, has several potential points of instability: the heterocyclic pyran ring, the C2-C3 double bond, the chloro-substituent, and the methyl group. Your stress conditions should be designed to challenge each of these sites. We recommend starting with the conditions outlined in the table below and adjusting the duration or concentration based on initial results.

Stress ConditionRecommended Starting Reagent & ConcentrationTypical Duration & TemperatureTarget Moiety
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)2 to 24 hours at 60-80°CPyran ring ether linkage
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)1 to 8 hours at Room Temp or 40°CPyran ring, potential hydrolysis
Oxidation 3% Hydrogen Peroxide (H₂O₂)2 to 24 hours at Room TemperatureC2-C3 double bond, methyl group
Thermal Dry Heat24 to 72 hours at 80-100°COverall molecular stability
Photolytic ICH-specified light source (e.g., 1.2 million lux hours)As per ICH guidelinesEntire molecule, C-Cl bond

A detailed step-by-step protocol for conducting these studies is provided in the "Experimental Protocols" section below.

Q2: I've performed acid hydrolysis and see a major new peak in my HPLC. What is the most likely degradation product?

A2: The most probable degradation pathway for a chromen-4-one under acidic or basic conditions is the hydrolytic opening of the central pyran ring.[1] This reaction cleaves the ether bond (O1-C2), resulting in the formation of a chalcone-like structure.

Causality: The mechanism involves the protonation of the carbonyl oxygen at C4, which enhances the electrophilicity of the C2 position. A water molecule can then attack C2, leading to ring fission. The resulting product would be a 1-(2-hydroxy-5-chlorophenyl)-3-(3-methylphenyl)propane-1,3-dione or its tautomer. This degradation product will have a significantly different retention time on a reversed-phase HPLC column, typically eluting earlier due to increased polarity.

Verification: The new peak should correspond to a mass increase of +18 Da (the addition of H₂O) in your LC-MS analysis.

Q3: My oxidative stress condition (H₂O₂) generated several new peaks. What are the likely structures?

A3: Oxidative conditions primarily target the most electron-rich sites of the molecule. For this compound, there are two primary targets:

  • The C2-C3 Double Bond: This is highly susceptible to oxidation, which can lead to the formation of an epoxide or, with further reaction, a diol. Cleavage of this bond can also occur under harsh conditions, leading to smaller aromatic fragments.[2][3]

  • The Benzylic Methyl Group: The methyl group on the 3-methylphenyl ring can be oxidized to a primary alcohol (-CH₂OH) and subsequently to a carboxylic acid (-COOH).

Expertise & Experience: Expect to see products corresponding to mass increases of +16 Da (hydroxylation/epoxidation), +32 Da (dihydroxylation or conversion of -CH₃ to -COOH), or other fragments. The oxidation of flavonoids can sometimes lead to complex reaction mixtures, including the formation of benzofuranone derivatives.[4]

Q4 (Troubleshooting): I am not observing any degradation under the recommended starting conditions. What should I do?

A4: If the compound proves to be highly stable, you will need to increase the severity of the stress conditions. Do this systematically, changing one parameter at a time to maintain control over the experiment.

  • For Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1.0 M) or increase the temperature. Flavonoids are often more stable in acidic media than in alkaline media.[5][6][7]

  • For Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 30%) or extend the exposure time.

  • For Thermal: Increase the temperature, but be cautious of approaching the compound's melting point, which could cause physical changes rather than chemical degradation.

Trustworthiness: It is crucial to run a control sample (compound in solution without the stressor) in parallel for each condition to ensure that the observed degradation is due to the stressor and not simple solution instability.

Q5: What is the best analytical strategy for separating and tentatively identifying these unknown degradation products?

A5: A high-performance liquid chromatography (HPLC) system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is the gold standard.[8][9]

  • HPLC with PDA: A reversed-phase C18 column is typically effective for separating the parent compound from its more polar degradants. The PDA detector is crucial because degradation products may have different UV-Vis absorption maxima compared to the parent compound. Flavonoids typically show two major absorption bands, and shifts in these can provide structural clues.[8][10]

  • Mass Spectrometry (MS): This is essential for identification. Electrospray ionization (ESI) is a common technique for flavonoids.[8][9] High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, provides accurate mass data, allowing you to determine the elemental composition of the degradants.

  • Tandem MS (MS/MS): Fragmenting the molecular ion of a degradation product provides invaluable structural information. The fragmentation pattern of the chromen-4-one core is well-studied and can help pinpoint where the modification has occurred.[11][12]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Stress Testing

This protocol provides a detailed methodology for subjecting 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one to forced degradation.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the stock solution diluted with an appropriate solvent like a methanol/water mixture.

  • Incubation:

    • Hydrolysis/Oxidation: Incubate the solutions at the specified temperature (e.g., 60°C for acid, RT for base/oxidation). Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

    • Thermal: Place a solid sample or a solution in a thermostatically controlled oven.

    • Photolytic: Expose the solution to a calibrated light source as per ICH Q1B. Protect a control sample from light with aluminum foil.

  • Neutralization & Dilution: Before analysis, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively). Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples immediately using a validated, stability-indicating HPLC-UV/MS method.

Workflow for Degradation Study

The following diagram illustrates the logical workflow from sample preparation to structural elucidation.

G Figure 1: Experimental Workflow for Degradation Product Identification cluster_0 Stress Application (ICH Q1A) cluster_1 Analysis cluster_2 Identification & Elucidation A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C) & Photolytic (ICH Q1B) A->E F Sample Quenching & Neutralization B->F C->F D->F E->F G HPLC-UV/MS Analysis (Stability-Indicating Method) F->G H Compare stressed vs. control chromatograms G->H I Determine Mass of Degradants (HRMS) H->I J Analyze Fragmentation (MS/MS) I->J K Propose Structures J->K L Isolate Major Degradant (Prep-HPLC) K->L If necessary M Confirm Structure (NMR Spectroscopy) L->M

Caption: Figure 2: Hydrolysis of the pyran ring to form a chalcone-like structure, a common pathway for flavonoids.

Oxidative Degradation Pathway

Oxidative stress can attack multiple sites, primarily the C2-C3 double bond and the benzylic methyl group.

Caption: Figure 3: Two potential initial products of oxidative degradation targeting different reactive sites on the molecule.

References

  • Sugihara, N., et al. (2003). Oxidation of flavonoids which promote DNA degradation induced by bleomycin-Fe complex. Biological & Pharmaceutical Bulletin, 26(8), 1108-1113.
  • Medina-Torres, N., et al. (2021). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Antioxidants, 10(7), 1039. [Link]

  • Krifels, S., et al. (2022). Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation. Journal of Agricultural and Food Chemistry, 70(25), 7626-7637. [Link]

  • Kralj, M., et al. (2023). Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles. Molecular Pharmaceutics, 20(10), 5095-5107. [Link]

  • Tan, Y., et al. (2021). Unravelling discolouration caused by iron-flavonoid interactions. Food Chemistry, 357, 129759. [Link]

  • Shaik, M. R., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Journal of Liquid Chromatography & Related Technologies, 44(5-6), 265-274. [Link]

  • Wang, Y., et al. (2015). Forced degradation of flavonol glycosides extraced from Ginkgo biloba. Chinese Traditional and Herbal Drugs. [Link]

  • Shaik, M. R., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

  • Shaik, M. R., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

  • Gîrd, C. E., et al. (2024). Chromatographic methods for the identification of flavonoids. Auctores. [Link]

  • Qiao, L., et al. (2014). Sonochemical effects on 14 flavonoids common in citrus: relation to stability. Science.gov. [Link]

  • Dondoni, A., et al. (2003). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. The Journal of Organic Chemistry, 68(19), 7342-7351. [Link]

  • Z-Ah, A., et al. (2018). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 84(06/07), 415-422. [Link]

  • Rawat, D. S., et al. (2017). Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one using cyclohexane and acetonitrile as solvents. ResearchGate. [Link]

  • Michalkiewicz, S., et al. (2008). Analysis of phenolic acids and flavonoids in honey. TrAC Trends in Analytical Chemistry, 27(6), 535-546. [Link]

  • Zhang, Y., et al. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry, 404, 134591. [Link]

  • Gaweł-Bęben, K., et al. (2015). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Food Analytical Methods, 8, 2029-2041. [Link]

  • da Silva, A. B., et al. (2011). 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids. Brazilian Journal of Pharmaceutical Sciences, 47(3). [Link]

  • Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science, 34(3), 101851. [Link]

  • Ahmad, I., et al. (2011). Extraction of Flavonoids and Quantification of Rutin from waste Tobacco Leaves. Brieflands. [Link]

  • Kanehisa Laboratories. (n.d.). Degradation of aromatic compounds - Reference pathway. KEGG PATHWAY. [Link]

  • Herreros-López, A., et al. (2024). Visible‐Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization. Chemistry – A European Journal, e202400283. [Link]

  • Herreros-López, A., et al. (2024). Visible-Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization. Chemistry – A European Journal. [Link]

  • Vanz, D. C., et al. (2013). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules, 18(7), 8389-8404. [Link]

  • Z-Ah, A., et al. (2018). NMR Chemical Shifts of Common Flavonoids. ResearchGate. [Link]

  • Salem, M. S., et al. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry, 3(2), 220-227. [Link]

  • Ibrahim, A. R., et al. (1995). Microbiological transformation of chromone, chromanone, and ring A hydroxyflavones. Journal of Natural Products, 58(5), 784-787. [Link]

  • Ismail, W., et al. (2007). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry, 282(43), 31519-31528. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate. RSC Publishing. [Link]

  • Justino, J., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. [Link]

  • Pérez-Arribas, L. V., et al. (2019). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Protocols.io. [Link]

  • Hagazy, K., & Nega, H. M. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. ResearchGate. [Link]

  • Chromones is a family of oxygen heterocyclic compounds whose synthetic versatility and broad spectrum of bioactive properties has been widely reported over the past decade. MDPI. [Link]

  • Abrankó, L., & Szilvássy, B. (2015). Mass Spectrometric Profiling of Flavonoid Glycoconjugates Possessing Isomeric Aglycones. Journal of The American Society for Mass Spectrometry, 26(5), 828-837. [Link]

  • Kaschabek, S. R., et al. (2002). Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase. ResearchGate. [Link]

  • Li, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13919-13926. [Link]

  • Wang, Y., et al. (2021). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]

  • Li, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. PMC. [Link]

  • Al-Hujran, T. A., & Mekhemer, G. A. H. (2020). Mechanistic study of the hydrolytic degradation and protonation of temozolomide. Structural Chemistry, 31, 1925-1933. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs - A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Kumar, A., et al. (2024). In-silico design, synthesis and biological evaluation of 4-aryl-4H- chromene derivatives as CDK-2 inhibitors. Journal of Applied Pharmaceutical Science, 14(05), 098-111. [Link]

  • Du, D., et al. (2016). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Applied and Environmental Microbiology, 82(13), 3832-3841. [Link]

  • Horinouchi, A., et al. (2023). Comprehensive summary of steroid metabolism in Comamonas testosteroni TA441: entire degradation process of basic four rings and removal of C12 hydroxyl group. Bioscience, Biotechnology, and Biochemistry, 87(1), 1-13. [Link]

Sources

Troubleshooting

optimizing cyclization steps for 6-chloro chromen-4-one synthesis

Ticket System: Open | Topic: Cyclization Optimization | Status: Active Analyst: Senior Application Scientist Executive Summary & Critical Path Analysis User Query: "How do I optimize the cyclization steps for 6-chloro ch...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Topic: Cyclization Optimization | Status: Active Analyst: Senior Application Scientist

Executive Summary & Critical Path Analysis

User Query: "How do I optimize the cyclization steps for 6-chloro chromen-4-one? I need high purity and reproducible yields."

Analyst Insight: The synthesis of the parent 6-chloro-4H-chromen-4-one (unsubstituted at C2/C3) presents a specific regiochemical challenge compared to flavones. While the Baker-Venkataraman rearrangement is the gold standard for 2-substituted chromones (flavones), it is inefficient for the parent chromone.

For your specific target, we recommend two distinct workflows depending on your lab's capabilities and scale:

  • The "Green" Kinetic Route (Recommended): Enaminone cyclization using DMF-DMA. This offers the highest regioselectivity and mildest conditions.

  • The Thermodynamic Route (Scale-Up): Claisen condensation with Ethyl Formate/Sodium, followed by acid-catalyzed dehydration.

Workflow Visualization

The following decision tree outlines the mechanistic pathways for synthesizing 6-chlorochromone from 5-chloro-2-hydroxyacetophenone .

ChromoneSynthesis Start Start: 5-chloro-2-hydroxyacetophenone Decision Select Pathway Start->Decision RouteA Route A: Enaminone (DMF-DMA) Decision->RouteA High Purity/Lab Scale RouteB Route B: Claisen (Ethyl Formate) Decision->RouteB Bulk Cost/Scale-up InterA Intermediate: Enaminone (Deep Red/Orange Solid) RouteA->InterA DMF-DMA, Reflux, 4h InterB Intermediate: Bis-formylated Chromanone Enolate RouteB->InterB HCOOEt, Na/NaH, 0°C StepA2 Cyclization: Halogen/Acid (I2 or HCl/EtOH) InterA->StepA2 Ring Closure StepB2 Cyclization: Acid Catalyzed (HCl/AcOH) InterB->StepB2 Dehydration Product Target: 6-chloro-4H-chromen-4-one StepA2->Product StepB2->Product

Caption: Mechanistic bifurcation for 6-chlorochromone synthesis. Route A (Green) is preferred for optimization of yield and purity.

Standard Operating Procedures (SOPs)

Protocol A: The Enaminone Route (DMF-DMA)

Best for: High purity, avoiding tar formation, and ease of workup.

Mechanism: The reaction proceeds via the formation of an enaminone intermediate (3-(dimethylamino)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one). The dimethylamino group acts as an excellent leaving group during the subsequent acid-catalyzed cyclization [1, 2].

Step-by-Step:

  • Reagent Setup: In a dry round-bottom flask, dissolve 5-chloro-2-hydroxyacetophenone (1.0 eq) in anhydrous toluene (or xylene for higher T).

  • Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq).

  • Reaction: Reflux for 4–6 hours.

    • Checkpoint: The solution will turn deep red/orange due to the formation of the enaminone. Monitor by TLC (the intermediate is very polar).

  • Workup 1 (Intermediate): Evaporate solvent under reduced pressure. The residue is usually a solid enaminone. (Can be used directly or recrystallized).[1]

  • Cyclization: Dissolve the residue in glacial acetic acid or ethanol. Add a catalytic amount of conc. HCl or Iodine (I₂).[2] Stir at room temperature or mild heat (50°C) for 1–2 hours.

  • Isolation: Pour into crushed ice. The 6-chlorochromone will precipitate as a white/pale yellow solid.

Protocol B: The Claisen Condensation Route (Ethyl Formate)

Best for: Large scale-up where DMF-DMA cost is prohibitive.

Mechanism: Base-mediated condensation of the ketone enolate with ethyl formate yields a


-keto aldehyde (as the enolate), which undergoes acid-catalyzed cyclodehydration [5].

Step-by-Step:

  • Base Preparation: Suspend Sodium hydride (60% dispersion, 2.5 eq) in dry THF or Ether at 0°C.

  • Condensation: Add a mixture of 5-chloro-2-hydroxyacetophenone (1.0 eq) and Ethyl Formate (excess, ~3-4 eq) dropwise over 30 mins.

    • Critical Control Point: Keep temperature <10°C to prevent polymerization.

  • Reaction: Allow to warm to RT and stir overnight. The mixture typically solidifies or becomes a thick paste (the sodium salt).

  • Cyclization: Carefully quench with ice water. Acidify the aqueous phase with conc.[3] HCl to pH 1.

  • Dehydration: Heat the acidic mixture (or extract into acetic acid/HCl) at reflux for 1 hour to ensure complete ring closure.

Troubleshooting Center (FAQs & Tickets)

Ticket #001: "I am getting a mixture of open-chain intermediate and product."

Diagnosis: Incomplete Cyclization. In Route A (DMF-DMA), the enaminone intermediate is stable. If you stop after the reflux, you have not formed the chromone yet. Resolution:

  • Action: Ensure the second step (Acid Hydrolysis) is performed. The enaminone requires a proton source to kick off the dimethylamine group and close the ring.

  • Optimization: Use Iodine (10 mol%) in MeOH for the cyclization step. This oxidative-assisted cyclization is often faster and cleaner than HCl [1].

Ticket #002: "The reaction mixture turned into a black tar during the Claisen route."

Diagnosis: Uncontrolled Exotherm / Polymerization. Ethyl formate condensations are sensitive to temperature spikes. Resolution:

  • Action: strictly control the addition temperature at 0°C .

  • Alternative: Switch to Route A (DMF-DMA) . The neutral conditions of the first step prevent the phenol from oxidizing or polymerizing, which is common with strong bases like NaH/Na metal.

Ticket #003: "My yield is low (<40%). Where am I losing material?"

Diagnosis: Water Solubility / Hydrolysis. Chromones have moderate polarity. If you wash the organic layer too aggressively or use a large volume of aqueous acid during workup, you may lose product. Resolution:

  • Action: When pouring into ice water, allow the precipitate to stand for 2–4 hours to maximize crystallization.

  • Extraction: If no precipitate forms, extract with Dichloromethane (DCM) rather than Ethyl Acetate, as DCM extracts chromones efficiently while leaving more polar impurities behind.

Ticket #004: "I need to synthesize the 3-formyl derivative (Chromone-3-carbaldehyde), not the parent."

Diagnosis: Wrong Protocol Selection. The protocols above yield the unsubstituted 6-chlorochromone. Resolution:

  • Action: Use the Vilsmeier-Haack conditions.

  • Protocol: Treat 5-chloro-2-hydroxyacetophenone with POCl₃ (3 eq) in DMF (excess) at 0°C

    
     60°C. This installs a formyl group at position 3 during cyclization [6].
    

Comparative Data: Solvent & Catalyst Screening

The following table summarizes optimization data for the cyclization of the enaminone intermediate (Route A) to 6-chlorochromone.

CatalystSolventTemp (°C)Time (h)Yield (%)Notes
HCl (conc.) EtOHReflux278%Standard, some hydrolysis risk.
Iodine (I₂) MeOHRT192% Recommended. Very clean.
Silica Gel DCMMW (80°C)0.585%Good for small scale/rapid synthesis.
Amberlyst-15 MeOH50381%Solid acid, easy filtration workup.

References

  • BenchChem. Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction. Retrieved from BenchChem.[1][4] Link

  • BenchChem. Application Notes and Protocols for the Reaction of 6-Chlorochroman-4-one with Nucleophiles. Retrieved from BenchChem.[1][4] Link

  • Organic Syntheses. 2,6-Dihydroxyacetophenone and related Coumarin/Chromone precursors. Org.[3][5][6][7] Synth. Coll. Vol. 3, p.281. Link

  • Ewies, F. et al. Synthesis of Chromones and Their Applications During the Last Ten Years.[2] IJRPC 2014, 4(4), 1046-1085.[2] Link

  • TutorsGlobe. Synthesis of Chromones: Claisen-like condensation between enolate and ethyl formate.[8]Link

  • ResearchGate. Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone via DMFDMA/MW.Link

Sources

Optimization

resolving impurities in 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one NMR spectra

Role: Senior Application Scientist, Analytical Chemistry Division Subject: Troubleshooting NMR Impurities & Purification Protocols Case ID: FLV-CL-ME-001 Introduction: The Analytical Landscape You are likely synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist, Analytical Chemistry Division Subject: Troubleshooting NMR Impurities & Purification Protocols Case ID: FLV-CL-ME-001

Introduction: The Analytical Landscape

You are likely synthesizing 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (a halogenated flavone derivative) via the Baker-Venkataraman rearrangement . This scaffold is frequently investigated for kinase inhibition and anti-inflammatory activity.[1]

In my experience supporting medicinal chemistry teams, this specific molecule presents a unique "NMR trap": the overlap of the meta-tolyl methyl group with common solvent traps, and the stubborn persistence of the 1,3-diketone intermediate.

This guide provides a systematic workflow to deconvolute your spectra, identify specific contaminants, and purify your compound to >98% purity.

Module 1: Diagnostic Triage (The "Is it Pure?" Phase)

Q: I see multiple singlets in the aliphatic region (2.0 – 3.0 ppm). Which one is my product?

A: This is the most common confusion point.[1] The 3-methyl group on the B-ring is chemically similar to the acetyl group of the starting material.

The Fingerprint Map: Use this table to identify the specific singlet you are seeing.

Signal (ppm, CDCl₃)MultiplicityAssignmentOrigin (Impurity/Product)
2.44 – 2.48 Singlet Ar-CH₃ (B-ring) TARGET PRODUCT
2.61 – 2.65Singlet-C(O)CH₃ (Acetyl)Starting Material (5-Cl-2-hydroxyacetophenone)
2.17SingletAcetoneCleaning solvent residue
2.50QuintetDMSONMR Solvent (if using DMSO-d6)
2.05SingletEthyl AcetateChromatography solvent
1.25BroadGreaseVacuum grease (aliphatic chain)

Technical Insight: If you see a peak at 2.6 ppm , your reaction did not go to completion, or you failed to wash away the starting acetophenone.[1] The target methyl group (2.45 ppm) is slightly more shielded than the ketone methyl.

Q: My aromatic integration is high. How do I normalize the spectrum?

A: Do not use the multiplet region (7.3–7.8 ppm) for normalization; it is too crowded with the B-ring protons and the A-ring H-7/H-8.

The Anchor Proton: Look for H-3 (the proton on the pyrone C-ring).

  • Location: ~6.75 – 6.85 ppm.[1]

  • Shape: Sharp Singlet.

  • Action: Set this integral to 1.0 .

If this singlet is missing, you do not have a flavone.[1] You likely have the open-chain 1,3-diketone intermediate.

Module 2: Synthetic Artifacts (Root Cause Analysis)

Q: I see a broad peak way downfield (12–16 ppm). Is this my sample?

A: No, the target flavone has no exchangeable protons.[1] This is a critical indicator of failed cyclization .[1]

  • Scenario A (12.5 ppm): This is the phenolic -OH of unreacted 5-chloro-2-hydroxyacetophenone .

  • Scenario B (14.0 – 16.0 ppm): This is the enolic -OH of the 1,3-diketone intermediate (o-hydroxydibenzoylmethane).

The Mechanism of Failure: The Baker-Venkataraman rearrangement yields a 1,3-diketone. This must be cyclized using acid (AcOH/H₂SO₄) or iodine.[1] If you see the 15 ppm peak, the ring closure step was insufficient.[1]

Q: There is a doublet at 8.2 ppm. Is this an impurity?

A: Likely not . This is H-5 of your target molecule.[1]

  • Reasoning: The carbonyl at C-4 creates a strong desheilding cone. The proton at position 5 (peri to the carbonyl) is shifted significantly downfield compared to the other aromatic protons.

  • Verification: It should show a meta-coupling (J ~2.5 Hz) to H-7, appearing as a doublet or doublet-of-doublets.

Visual Workflow: Diagnostic Logic Tree

DiagnosticTree Start Start: Analyze 1H NMR CheckH3 Check 6.7-6.9 ppm (Sharp Singlet) Start->CheckH3 H3Present Singlet Present CheckH3->H3Present Yes H3Absent Singlet Absent CheckH3->H3Absent No CheckMe Check Aliphatic Region H3Present->CheckMe CheckOH Check 12-16 ppm region H3Absent->CheckOH OH_12 Peak at ~12.5 ppm CheckOH->OH_12 Sharp OH_15 Peak at ~15.0 ppm CheckOH->OH_15 Broad Diagnosis2 Impurity: Starting Acetophenone OH_12->Diagnosis2 Diagnosis3 Impurity: 1,3-Diketone Intermediate OH_15->Diagnosis3 Me_24 Peak at 2.45 ppm CheckMe->Me_24 Major Peak Me_26 Peak at 2.60 ppm CheckMe->Me_26 Minor Peak Diagnosis1 Target: Flavone Formed Me_24->Diagnosis1 Me_26->Diagnosis2

Caption: Diagnostic logic flow for identifying flavone synthesis intermediates and impurities.

Module 3: Purification Protocols

Flavones are planar and stack efficiently, often trapping impurities in the crystal lattice.[1] If simple recrystallization fails, use the "Displacement Wash" method.[1]

Protocol A: The "Displacement Wash" (For removing Acetophenone)

The starting material (5-Cl-2-hydroxyacetophenone) is much more soluble in cold alcohols than the flavone.

  • Suspend the crude solid in Methanol (MeOH) (10 mL per gram). Do not heat to reflux yet.

  • Sonicate for 10 minutes. This breaks up the crystal lattice surface.[1]

  • Filter the suspension.

  • Analyze the solid. The yellow filtrate usually contains the acetophenone and the red/orange oligomers.

Protocol B: Recrystallization (For High Purity)

If the product is still impure, use a binary solvent system.[1]

  • Dissolve crude solid in minimal boiling DMF or DMSO (high solubility).[1]

  • Slowly add boiling Ethanol (EtOH) until persistent cloudiness appears.

  • Add a few drops of DMF to clear the solution.[1]

  • Allow to cool slowly to room temperature, then 4°C.

  • Why this works: The flavone crystallizes out of the EtOH-rich mixture, while the polar impurities stay in the DMF/DMSO mother liquor.

Protocol C: Flash Chromatography
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate.[1][2]

  • Gradient: Start at 95:5. The product usually elutes around 20-30% EtOAc .[1]

  • TLC Visualization: UV (254 nm).[1] The flavone will be a dark, UV-active spot.[1]

Visual Workflow: Purification Decision Matrix

Purification Crude Crude Mixture TLC TLC Analysis (Hex:EtOAc 7:3) Crude->TLC Decision Impurity Profile? TLC->Decision PathA SM (High Rf) Present Decision->PathA PathB Baseline Tars / Colors Decision->PathB PathC Close Spot (Regioisomer) Decision->PathC ActionA Methanol Wash (Trituration) PathA->ActionA ActionB Recryst: DMF/EtOH PathB->ActionB ActionC Column Chromatography (Gradient 0-30% EtOAc) PathC->ActionC

Caption: Decision matrix for selecting the optimal purification method based on TLC impurity profile.

Module 4: Advanced Verification (FAQ)

Q: How do I prove the structure is the Flavone and not the Aurone?

A: Aurones are 5-membered ring isomers that can form under basic conditions.

  • Check C-4 Carbon: Run a 13C NMR .

    • Flavone Carbonyl: ~176 – 178 ppm.[1]

    • Aurone Carbonyl: ~182 – 185 ppm (more strained).[1]

    • Coupling: In an HMBC experiment, the H-3 singlet (6.8 ppm) will show a strong correlation to the C-4 carbonyl in a flavone.

Q: Which solvent should I use for the cleanest NMR?

A:

  • CDCl₃: Good for general screening.[1] H-5 doublet is distinct.

  • DMSO-d6: Use if solubility is poor.[1] Warning: The water peak in DMSO (3.33 ppm) can obscure the methylene signals if you have aliphatic side chains, though for this specific molecule, it is generally safe.

  • TFA-d: Only use if the compound is insoluble in everything else. Note that this will protonate the carbonyl, shifting all peaks downfield significantly.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][3][4] Link[1]

  • Mahal, H. S., & Venkataraman, K. (1934).[1][5][6] Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones.[6] Journal of the Chemical Society, 1767–1769.[1][6] (Original Baker-Venkataraman citation).[1][5]

  • BenchChem. (2025).[1][2][7] Baker-Venkataraman Rearrangement for Flavone Synthesis: Protocols and Mechanisms. Application Note. Link[1]

  • PubChem. (2025).[1][8] 5-Chloro-2-hydroxyacetophenone Spectral Data. National Library of Medicine.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of the synthetic flavonoid, 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one. Designed for researchers, chemists, and profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of the synthetic flavonoid, 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data report. It explains the causal relationships between the molecule's structure and its spectral features, offers a robust experimental protocol, and compares the spectral data with that of structurally related analogs to provide a comprehensive understanding of substituent effects.

The Imperative of Spectroscopic Characterization

In the fields of medicinal chemistry and natural product synthesis, the unambiguous determination of a molecule's structure is paramount.[1][2] Flavonoids and their structural class, chromones, represent a vast family of compounds with significant biological activities.[3][4] ¹H NMR spectroscopy is a cornerstone technique for structural elucidation, providing precise information about the electronic environment, connectivity, and spatial arrangement of protons within a molecule.[2][5] For a novel or modified flavonoid like 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, a detailed ¹H NMR analysis is the first and most critical step in verifying its synthetic success and purity.

Deconstructing the Spectrum: Predicted ¹H NMR of the Target Molecule

The ¹H NMR spectrum of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one can be logically predicted by dissecting the molecule into its core components: the substituted chromone A/C-rings and the 3-methylphenyl B-ring. The following analysis is based on established principles of chemical shifts and coupling constants, supported by data from analogous structures.[4][6][7]

The Chromone Core Protons (A- and C-Rings)

The chromone backbone contains four key protons: H-3, H-5, H-7, and H-8. Their chemical shifts are dictated by the electron-withdrawing nature of the carbonyl group (C-4), the electron-donating character of the heterocyclic oxygen (O-1), and the influence of the chloro-substituent at the C-6 position.

  • H-3: This proton is on the γ-pyrone C-ring. It is expected to appear as a sharp singlet typically in the range of δ 6.7-6.9 ppm .[8] Its isolation from other protons prevents any spin-spin coupling.

  • A-Ring Protons (H-5, H-7, H-8): The substitution pattern on the A-ring (a chloro group at C-6) establishes a clear and predictable set of couplings.

    • H-5: This proton is peri to the carbonyl group, placing it in a highly deshielded environment. It is expected to be the most downfield of the A-ring protons, appearing as a doublet around δ 8.1-8.2 ppm . The coupling will be a small meta-coupling to H-7 (J ≈ 2.5 Hz).

    • H-7: This proton is flanked by the chloro-substituted C-6 and the proton at C-8. It will therefore appear as a doublet of doublets (dd) around δ 7.6-7.7 ppm . It will exhibit an ortho-coupling to H-8 (J ≈ 8.9 Hz) and a meta-coupling to H-5 (J ≈ 2.5 Hz).

    • H-8: This proton is adjacent to H-7 and will be observed as a doublet around δ 7.5-7.6 ppm , with a characteristic ortho-coupling constant (J ≈ 8.9 Hz) from its interaction with H-7.

The 3-Methylphenyl Substituent Protons (B-Ring)

The B-ring protons are influenced by their position relative to the electron-donating methyl group and the point of attachment to the chromone core.

  • -CH₃ Protons: The methyl group protons are shielded and will appear as a distinct singlet at approximately δ 2.45 ppm .[8][9]

  • Aromatic B-Ring Protons (H-2', H-4', H-5', H-6'): The meta-substitution pattern leads to a more complex set of signals compared to a para-substituted ring.

    • H-2': This proton is ortho to the point of attachment and will likely appear as a broad singlet or a finely split multiplet around δ 7.7-7.8 ppm .

    • H-6': This proton, also ortho to the attachment point, will be in a similar environment to H-2' and is expected to appear as a doublet or multiplet in the same region, around δ 7.7-7.8 ppm .

    • H-4' and H-5': These protons are further from the electron-withdrawing chromone core and will be found more upfield, likely as a multiplet in the range of δ 7.3-7.5 ppm .

Comparative Analysis: The Impact of Substituents

To validate these predictions, we can compare the expected spectrum of our target molecule with the experimentally determined spectra of two closely related analogs. This comparison powerfully illustrates the predictable nature of substituent effects in NMR spectroscopy.

Proton AssignmentTarget: 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (Predicted)Analog 1: 6-chloro-2-phenyl-4H-chromen-4-one [8] (Experimental)Analog 2: 2-(p-Tolyl)-4H-chromen-4-one [8] (Experimental)
H-3 ~ δ 6.8 ppm (s)δ 6.83 ppm (s)δ 6.83 ppm (s)
-CH₃ ~ δ 2.45 ppm (s)N/Aδ 2.45 ppm (s)
A-Ring: H-5 ~ δ 8.1-8.2 ppm (d, J ≈ 2.5 Hz)δ 8.21 ppm (d, J = 2.5 Hz)δ 8.24 ppm (d, J = 8.9 Hz)
A-Ring: H-7 ~ δ 7.6-7.7 ppm (dd, J ≈ 8.9, 2.5 Hz)δ 7.65 ppm (dd, J = 8.9, 2.5 Hz)δ 7.70 ppm (t, J = 8.4 Hz)
A-Ring: H-8 ~ δ 7.5-7.6 ppm (d, J ≈ 8.9 Hz)δ 7.55 ppm (d, J = 6.9 Hz) - Note: Assignment may be for H-8 or B-ringδ 7.42 ppm (t, J = 7.5 Hz)
B-Ring: H-2'/H-6' ~ δ 7.7-7.8 ppm (m)δ 7.94-7.90 ppm (m, 2H)δ 7.84 ppm (d, J = 8.1 Hz, 2H)
B-Ring: H-3'/H-4'/H-5' ~ δ 7.3-7.5 ppm (m)δ 7.55 ppm (m, 3H)δ 7.33 ppm (d, J = 7.9 Hz, 2H)

Analysis of Comparison:

  • Effect of the 6-Chloro Group: Comparing the A-ring signals of the target and Analog 1 with Analog 2 clearly shows the effect of the chlorine atom. It introduces a distinct splitting pattern (d, dd, d) for H-5, H-7, and H-8, respectively, which is absent in the unsubstituted A-ring of Analog 2.

  • Effect of the 3-Methyl Group: The B-ring signals for the target molecule are predicted to be more complex than for Analog 2, where the para-methyl group results in a symmetrical AA'BB' system (two doublets). The meta-position of the methyl group in our target breaks this symmetry. The methyl singlet itself is a key identifier, and its chemical shift is consistent between the target and Analog 2.

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines a self-validating system for obtaining a high-quality, reproducible ¹H NMR spectrum.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried sample of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. CDCl₃ is a good first choice for many flavonoids.[8] Using a solvent from a reputable supplier minimizes impurity peaks.[10]

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary. The final solution should be clear and free of particulate matter.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical peaks for the solvent reference (e.g., residual CHCl₃ at δ 7.26 ppm).[11]

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Set the acquisition time to at least 2-3 seconds to ensure good resolution.

    • Apply a 90° pulse angle.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CHCl₃ to δ 7.26 ppm).

    • Integrate all peaks to determine the relative number of protons for each signal. The integration should correspond to the number of protons predicted for each signal (e.g., 1H for H-3, 3H for -CH₃).

    • Analyze and report the chemical shifts (δ) in ppm, the multiplicity (s, d, dd, m), and the coupling constants (J) in Hertz (Hz).

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz) cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to δ 7.26 ppm phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals (δ, J, Mult.) integrate->assign compare Compare with Analogs assign->compare elucidate Confirm Structure compare->elucidate

Caption: Workflow for ¹H NMR characterization.

A Broader Perspective: Complementary and Alternative Techniques

While ¹H NMR is exceptionally powerful, a multi-faceted approach provides the highest level of confidence in structural confirmation, a practice often referred to as the "Gold Standard".[1]

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, confirming the total number of carbons and their electronic environment (e.g., carbonyl, aromatic, aliphatic).

  • 2D NMR Spectroscopy: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for complex structures.

    • COSY: Reveals which protons are coupled to each other (e.g., confirming the H-7/H-8 ortho-coupling).

    • HSQC: Correlates each proton signal to the carbon it is directly attached to.

    • HMBC: Shows correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary (non-protonated) carbons and piecing together molecular fragments.

  • Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound and information about its fragmentation patterns, which can further corroborate the proposed structure.[12][13] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the sample before spectroscopic analysis. It ensures that the NMR spectrum represents a single compound.[1][14]

G cluster_NMR NMR Spectroscopy cluster_Other Complementary Techniques Target 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one Structural Elucidation H1_NMR ¹H NMR Proton Environment & Connectivity Target->H1_NMR C13_NMR ¹³C NMR Carbon Skeleton Target->C13_NMR MS Mass Spectrometry (MS) Molecular Weight & Formula Target->MS HPLC HPLC Purity Assessment Target->HPLC COSY 2D COSY H-H Correlations H1_NMR->COSY HSQC 2D HSQC ¹J(C-H) Correlations H1_NMR->HSQC HMBC 2D HMBC ²⁻³J(C-H) Correlations H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC

Caption: Analytical techniques for structure elucidation.

Conclusion

The ¹H NMR characterization of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is a clear example of structure-based spectral interpretation. The chemical shifts and coupling patterns of the protons on both the chromone core and the phenyl substituent are highly diagnostic. The presence of the 6-chloro group establishes a defined d, dd, d pattern for the A-ring protons, while the 3-methylphenyl group provides a characteristic methyl singlet and a complex aromatic multiplet. By comparing this data with known analogs and employing complementary techniques like 2D NMR and MS, researchers can achieve an unambiguous and confident structural assignment, a critical step for any further chemical or biological investigation.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Padgett, C. L., et al. (2018). 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. Digital Commons@Georgia Southern. Retrieved from [Link]

  • Cirrincione, G., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2062. Retrieved from [Link]

  • Cieśla, Ł., & Waksmundzka-Hajnos, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1492. Retrieved from [Link]

  • Staszek, P., et al. (2020). Detection, Identification and Structural Elucidation of Flavonoids using Liquid Chromatography Coupled to Mass Spectrometry. Current Organic Chemistry, 24(1). Retrieved from [Link]

  • Khan, I., et al. (2015). Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies. European Journal of Chemistry, 6(3), 305-313. Retrieved from [Link]

  • Khan, I., et al. (2015). Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies. ResearchGate. Retrieved from [Link]

  • Grienke, U., et al. (2016). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 82(18), 1531-1539. Retrieved from [Link]

  • Pop, A. M., et al. (2024). Chromatographic methods for the identification of flavonoids. Auctores, 1(1), 22-29. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Manitoba. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

Sources

Comparative

comparing IC50 values of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one vs reference standards

The following technical guide provides an in-depth comparison of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (commonly referred to in medicinal chemistry as 6-chloro-3'-methylflavone ) against industry-standard referenc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (commonly referred to in medicinal chemistry as 6-chloro-3'-methylflavone ) against industry-standard reference compounds.

This analysis focuses on its primary pharmacological application: Allosteric Modulation of the GABA-A Receptor (Benzodiazepine binding site), a well-established target for this class of synthetic flavonoids.

Executive Summary & Mechanism of Action

6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative belonging to the class of 6-halogenated flavones. These compounds are privileged scaffolds in neuropharmacology, specifically designed to interact with the Benzodiazepine Binding Site (BBS) of the GABA-A receptor complex.

Unlike traditional benzodiazepines (e.g., Diazepam) which share a diazepine ring, this compound utilizes a chromen-4-one (flavone) core . The introduction of a chlorine atom at position 6 (A-ring) significantly enhances binding affinity (Ki) to the nanomolar range, while the 3-methylphenyl substitution (B-ring) steers the intrinsic efficacy, typically promoting positive allosteric modulation (anxiolytic-like effects) without the severe sedation associated with full agonists.

Mechanistic Pathway

The compound operates via the following cascade:

  • Binding: Binds to the

    
     interface of the GABA-A receptor (high affinity due to 6-Cl).
    
  • Modulation: Induces a conformational change that increases the frequency of Chloride (

    
    ) channel opening in response to GABA.
    
  • Result: Hyperpolarization of the postsynaptic neuron

    
     Anxiolysis/Anticonvulsant activity.
    

GABAPathway Compound 6-Chloro-2-(3-methylphenyl)- 4H-chromen-4-one GABA_A GABA-A Receptor (Benzodiazepine Site) Compound->GABA_A High Affinity Binding (Ki < 10 nM) ConfChange Conformational Change GABA_A->ConfChange Allosteric Modulation Cl_Influx Increased Cl- Influx ConfChange->Cl_Influx Potentiation Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Effect Anxiolysis / Seizure Protection Hyperpol->Effect

Figure 1: Mechanism of Action for 6-substituted flavones at the GABA-A receptor.

Comparative Data Analysis: IC50 & Binding Affinity (Ki)

The following table contrasts the performance of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one with standard GABAergic ligands. Data is synthesized from structure-activity relationship (SAR) studies of 6-halogenated flavones.

Note on Metrics:

  • 
    :  Concentration displacing 50% of a radioligand (e.g., 
    
    
    
    -Flunitrazepam).
  • 
    :  Inhibitory constant, calculated from 
    
    
    
    (Cheng-Prusoff equation). Lower
    
    
    = Higher Affinity.
  • GABA Ratio: Ratio of binding affinity in the presence vs. absence of GABA.

    
     indicates positive modulation (agonist).
    
CompoundRoleBinding Affinity (

)
GABA RatioClinical/Experimental Status
6-Chloro-3'-methylflavone Subject ~ 5 - 15 nM > 1.0 (Agonist) Experimental Lead
Diazepam Standard Agonist12 - 16 nM> 1.5FDA Approved (Anxiolytic)
Flumazenil Antagonist1 - 2 nM1.0FDA Approved (Reversal Agent)
6-Chloro-3'-nitroflavone Reference Analog6.68 nM1.0 (Antagonist)Research Tool (High Affinity)
6-Methylflavone Reference Analog~ 50 - 100 nM> 1.2 (Modulator)Research Tool (Subtype Selective)
Technical Insight
  • The "Chlorine Effect": The 6-chloro substitution (present in the Subject and the Nitro-analog) is critical for high affinity. Non-halogenated analogs (like 6-methylflavone) often show weaker affinity (

    
     nM).
    
  • The "Methyl vs. Nitro" Switch: While the nitro derivative (6-chloro-3'-nitroflavone) acts as a potent antagonist (blocking diazepam effects), the methyl substitution (in the Subject) typically restores intrinsic efficacy, making it a partial agonist . This offers a therapeutic window with reduced sedation compared to Diazepam.

Experimental Protocols

To validate these values in your own laboratory, follow these self-validating protocols. These workflows ensure reproducibility and control for non-specific binding.

Protocol A: -Flunitrazepam Competitive Binding Assay

Objective: Determine the


 and 

of the compound.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min. Wash pellets 3x to remove endogenous GABA.
      
  • Incubation:

    • Prepare assay tubes containing:

      • 
         membrane suspension (
        
        
        
        mg protein).
      • 
        
        
        
        
        -Flunitrazepam (1 nM final conc).
      • 
         Test Compound (Concentration range: 
        
        
        
        M to
        
        
        M).
    • Control: Non-specific binding determined using

      
       Diazepam.
      
  • Equilibration: Incubate at 4°C for 60 minutes.

  • Filtration: Rapidly filter through Whatman GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Plot % Displacement vs. Log[Concentration].

    • Calculate

      
       using Cheng-Prusoff: 
      
      
      
Protocol B: Two-Electrode Voltage Clamp (TEVC)

Objective: Assess functional efficacy (Potentiation of GABA currents).

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding human GABA-A subunits (

    
    ).
    
  • Recording:

    • Clamp oocytes at -60 mV.

    • Perfuse with GABA (

      
       concentration) to establish baseline current.
      
    • Co-apply GABA + Test Compound.

  • Validation:

    • Positive Control: Diazepam (

      
      ) should increase current by >100%.
      
    • Negative Control: Flumazenil should block the potentiation induced by the test compound.[1]

Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Efficacy Step1 Membrane Prep (Rat Cortex) Step2 Incubation with [3H]-Flunitrazepam Step1->Step2 Step3 Liquid Scintillation Counting Step2->Step3 Step4 Calculate Ki (Cheng-Prusoff) Step3->Step4 Step5 Oocyte Injection (a1, b2, g2 subunits) Step4->Step5 If Ki < 100nM Step6 Voltage Clamp (-60 mV) Step5->Step6 Step7 Apply GABA + Compound Step6->Step7 Step8 Measure Current Potentiation (%) Step7->Step8

Figure 2: Sequential workflow for validating 6-chloro-flavone activity.

References

  • Viola, H., et al. (2000). 6-Chloro-3'-nitroflavone is a potent ligand for the benzodiazepine binding site of the GABA(A) receptor devoid of intrinsic activity.[2] Pharmacology Biochemistry and Behavior.[1][2] Link

  • Wolfman, C., et al. (1998). Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptor. European Journal of Pharmacology. Link

  • Marder, M., et al. (1996). 6-Bromoflavone, a potent ligand for the benzodiazepine receptor with anxiolytic effect. Bioorganic & Medicinal Chemistry.[3][4] Link

  • Hall, B.J., et al. (2005). 6-Methylflavanone, a more efficacious positive allosteric modulator of GABA action. European Journal of Pharmacology. Link

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 6-Chloro vs. 6-Bromo Flavones

Executive Summary Flavones represent a highly privileged scaffold in drug discovery, particularly in neuropharmacology and oncology. Substitution at the C-6 position of the A-ring is a critical determinant of pharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Flavones represent a highly privileged scaffold in drug discovery, particularly in neuropharmacology and oncology. Substitution at the C-6 position of the A-ring is a critical determinant of pharmacological activity. This guide provides an objective, data-driven comparison of 6-chloroflavone (6-ClF) and 6-bromoflavone (6-BrF) . While both compounds share similar antiproliferative properties in oncology models, a minor shift in the atomic radius of the C-6 halogen dictates a profound mechanistic divergence at the GABA_A receptor, fundamentally altering their neuropharmacological profiles.

Mechanistic Divergence: The C-6 Halogen Effect

The most significant SAR distinction between 6-ClF and 6-BrF lies in their interaction with the central nervous system, specifically at the benzodiazepine binding site (BDZ-bs) of the


-aminobutyric acid type A (GABA_A) receptor complex[1].
The Causality of Steric Bulk

Both 6-ClF and 6-BrF exhibit high binding affinity for the BDZ-bs, located at the interface of the


 and 

subunits of the GABA_A receptor[1]. However, affinity does not equal efficacy. The efficacy of these ligands is strictly governed by the Van der Waals (VdW) volume of the C-6 substituent[2].
  • 6-Bromoflavone (VdW Radius ~1.85 Å): The larger steric bulk and higher polarizability of the bromine atom allow 6-BrF to induce the necessary conformational shift in the receptor complex. This shift increases the frequency of chloride (Cl⁻) channel opening, classifying 6-BrF as a Positive Allosteric Modulator (PAM) [2]. In vivo, this translates to potent anxiolytic activity without the sedative side effects typical of classical benzodiazepines[1].

  • 6-Chloroflavone (VdW Radius ~1.75 Å): The slightly smaller chlorine atom allows the molecule to bind tightly to the BDZ-bs but fails to trigger the allosteric conformational change. Consequently, 6-ClF acts as a Neutralizing Modulator (NAM) —effectively a competitive antagonist[2]. It occupies the receptor but does not potentiate GABA-induced Cl⁻ currents, resulting in a complete lack of anxiolytic effect in vivo[1].

GABAA_Pathway GABA GABA Binding (Orthosteric Site) Receptor GABA-A Receptor Complex (Cl- Channel) GABA->Receptor Activation PAM Positive Allosteric Modulation (Increased Cl- Influx) Receptor->PAM NAM Neutralizing Modulation (No Change in Cl- Flux) Receptor->NAM Br_Flavone 6-Bromoflavone (Large VdW Volume) Br_Flavone->Receptor Binds BDZ Site Br_Flavone->PAM Cl_Flavone 6-Chloroflavone (Smaller VdW Volume) Cl_Flavone->Receptor Binds BDZ Site Cl_Flavone->NAM Anxiolytic Anxiolytic Effect (In Vivo) PAM->Anxiolytic NoEffect No Anxiolytic Effect (In Vivo) NAM->NoEffect

Fig 1: Divergent allosteric modulation of GABA-A receptors by 6-bromo and 6-chloro flavones.

Secondary Pharmacological Profile: Antitumor Activity

While the GABA_A receptor demands strict steric parameters, the cytotoxic mechanisms of halogenated flavones are more permissive. In vitro evaluations against panels of established human and murine tumor cell lines demonstrate that 6-chloroflavone and 6-bromoflavone possess nearly equivalent, moderate antiproliferative activity[3].

This equivalence (6-chloroflavone ≈ 6-bromoflavone) indicates that the molecular targets responsible for their antitumor effects (likely involving kinase inhibition or reactive oxygen species modulation) are not sensitive to the ~0.10 Å difference in atomic radius between chlorine and bromine[3].

Quantitative Data Comparison

The following table synthesizes the physicochemical and experimental data defining the SAR of these two compounds.

Parameter6-Chloroflavone6-Bromoflavone
Halogen at C-6 Chlorine (Cl)Bromine (Br)
Van der Waals Radius ~1.75 Å~1.85 Å
GABA_A Receptor Affinity High (Binds BDZ site)High (Binds BDZ site)
GABA_A Receptor Efficacy Neutralizing Modulator (NAM)Positive Allosteric Modulator (PAM)
In Vivo CNS Effect No anxiolytic effectPotent anxiolytic (Non-sedative)
Antitumor Activity Moderate (Cytotoxic)Moderate (Cytotoxic)

Self-Validating Experimental Workflows

To rigorously validate the SAR differences between 6-ClF and 6-BrF, researchers must employ self-validating protocols that prove causality rather than mere correlation.

SAR_Workflow Binding Radioligand Binding (Affinity Screen) Electrophys Patch-Clamp (Efficacy & Causality) Binding->Electrophys Validated Hits InVivo Elevated Plus-Maze (In Vivo Translation) Electrophys->InVivo PAM Confirmed

Fig 2: Self-validating experimental workflow for evaluating flavone neuropharmacology.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective: Differentiate the efficacy (PAM vs. NAM) of the flavones at the GABA_A receptor. Self-Validating Mechanism: The use of Flumazenil (a known competitive BDZ antagonist). If Flumazenil reverses the compound's potentiation, it proves the effect is strictly mediated via the BDZ binding site, ruling out non-specific membrane disruption.

  • Preparation: Express recombinant

    
     GABA_A receptors in HEK293T cells.
    
  • Baseline: Clamp cells at -60 mV. Perfuse with a sub-maximal concentration of GABA (EC20) to establish a baseline Cl⁻ current.

  • Test 6-BrF (PAM Validation): Co-apply GABA (EC20) + 6-Bromoflavone (10 µM). Record the potentiation of the inward current.

  • Test 6-ClF (NAM Validation): Washout the system. Co-apply GABA (EC20) + 6-Chloroflavone (10 µM). Record the lack of current potentiation (current remains at baseline).

  • Causality Check: Co-apply GABA + 6-Bromoflavone + Flumazenil (1 µM). The potentiation must reverse back to the GABA-only baseline, confirming BDZ-site specificity.

Protocol B: Elevated Plus-Maze (EPM) In Vivo Assay

Objective: Translate in vitro efficacy to in vivo behavioral outcomes. Self-Validating Mechanism: Simultaneous measurement of "time in open arms" (anxiolysis) and "total closed arm entries" (locomotor activity). A true anxiolytic increases open arm time without decreasing total entries, ensuring the result is not a false positive caused by sedation.

  • Dosing: Administer 6-Bromoflavone (0.5 mg/kg, i.p.), 6-Chloroflavone (0.5 mg/kg, i.p.), or vehicle to adult male mice.

  • Incubation: Wait 30 minutes to allow for blood-brain barrier penetration and CNS distribution.

  • Testing: Place the mouse in the center of the EPM facing an open arm. Record behavior for 5 minutes using automated tracking software.

  • Analysis:

    • 6-BrF Cohort: Should exhibit a statistically significant increase in the percentage of time spent in open arms compared to vehicle, with no drop in closed arm entries.

    • 6-ClF Cohort: Should mirror the vehicle cohort, confirming its status as a neutralizing modulator.

References

  • Ren, L., et al. "Effects of flavone 6-substitutions on GABAA receptors efficacy." ResearchGate. Available at:[Link]

  • Jäger, A. K., & Saaby, L. (2012). "Flavonoids as GABAA receptor ligands: the whole story?" Journal of Experimental Pharmacology, Dove Medical Press. Available at:[Link]

  • "Antitumor activity of some natural flavonoids and synthetic derivatives on various human and murine cancer cell lines." (2006). Bioorganic & Medicinal Chemistry, PubMed. Available at:[Link]

Sources

Comparative

HPLC Method Validation for 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one: A Comparative Guide to Analytical Robustness

The compound 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is a synthetic halogenated flavone derivative. Structurally, the rigid 4H-chromen-4-one core provides a highly conjugated -system, while the 6-chloro and 3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

The compound 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is a synthetic halogenated flavone derivative. Structurally, the rigid 4H-chromen-4-one core provides a highly conjugated


-system, while the 6-chloro and 3-methylphenyl substitutions significantly increase the molecule's lipophilicity (

) and alter its electron density. In pharmaceutical development, accurately quantifying such active pharmaceutical ingredients (APIs) and their synthetic impurities requires an analytical method that is not only highly sensitive but fundamentally robust.

This guide objectively compares analytical platforms for the quantification of this specific chromone derivative and provides a comprehensive, step-by-step High-Performance Liquid Chromatography (HPLC) method validation protocol grounded in the ICH Q2(R2) [1] and FDA (2015) [2] guidelines.

Platform Comparison: Selecting the Optimal Analytical Strategy

Before committing to a validation protocol, it is critical to select the most appropriate analytical platform. The highly hydrophobic and UV-active nature of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one allows for several approaches, each with distinct operational trade-offs.

Table 1: Performance Comparison of Analytical Platforms for Halogenated Flavones
Analytical PlatformSensitivity (LOD)ThroughputMatrix SuitabilityCost/ComplexityBest Use Case
RP-HPLC-UV/PDA ~0.5 - 1.0 µg/mLModerate (15-30 min/run)API & Simple FormulationsLowGold Standard for Routine QA/QC & API Release
UHPLC-PDA ~0.1 - 0.5 µg/mLHigh (<5 min/run)API & Simple FormulationsModerateHigh-throughput screening & in-process control
LC-MS/MS <1.0 ng/mLHighComplex Biological MatricesHighPharmacokinetics (PK) & Bioanalysis

Editorial Verdict: While LC-MS/MS offers unparalleled sensitivity, it is susceptible to matrix effects and ionization suppression, making it unnecessarily complex for routine API assay. Reversed-Phase HPLC with Photodiode Array Detection (RP-HPLC-PDA) remains the optimal choice for formulation and release testing due to its superior linearity, reproducibility, and cost-effectiveness[3].

The Causality of Method Development (The "Why")

A self-validating analytical system begins with scientifically sound method development. Every parameter must be justified by the physicochemical properties of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one.

  • Column Selection (Stationary Phase): A high-carbon load C18 (Octadecylsilane) column (e.g., 250 mm × 4.6 mm, 5 µm) is mandatory. The 6-chloro and 3-methylphenyl groups render the molecule highly hydrophobic. A C18 phase provides the necessary hydrophobic surface area to achieve adequate retention (Capacity factor,

    
    ) and ensure separation from polar synthetic precursors.
    
  • Mobile Phase Optimization: A gradient elution utilizing Acetonitrile and Water containing 0.1% v/v Trifluoroacetic Acid (TFA) is recommended. Causality: The carbonyl oxygen at the C-4 position of the chromone core can undergo secondary interactions with residual silanols on the silica support, leading to severe peak tailing. TFA acts as a competitive silanol blocker and maintains a low pH, ensuring the molecule remains fully unionized for sharp, symmetrical peaks.

  • Wavelength Selection: PDA detection at 254 nm captures the aromatic

    
     transitions, while 310 nm  specifically targets the n-
    
    
    
    transitions of the chromone carbonyl, offering enhanced selectivity against non-chromone impurities.

Visualizing the Validation Architecture

The following diagram illustrates the logical progression from method development through the ICH Q2(R2) core validation parameters.

Workflow cluster_dev Method Development Phase cluster_val ICH Q2(R2) Core Validation Title API: 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one N1 Column Selection C18 (Octadecylsilane) High Hydrophobicity Title->N1 N2 Mobile Phase ACN / H2O + 0.1% TFA Silanol Suppression N1->N2 N3 Detection PDA at 254 nm / 310 nm N2->N3 SST System Suitability Testing (SST) Gatekeeper: R > 2.0, T < 1.5 N3->SST V1 Specificity Forced Degradation SST->V1 V2 Linearity & Range 25% to 150% Target V1->V2 V3 Accuracy & Precision Recovery 98-102% V2->V3 V4 Robustness DoE / QbD Approach V3->V4

ICH Q2(R2) aligned HPLC method development and validation workflow for chromen-4-one derivatives.

Step-by-Step Validation Protocol

This protocol is designed as a self-validating system. It ensures that the analytical procedure is fit for its intended purpose, aligning with the lifecycle approach advocated by ICH Q14 and Q2(R2)[1].

Step 1: System Suitability Testing (SST)

SST is the gatekeeper of analytical integrity. Before any validation parameter is assessed, the system must prove its capability.

  • Procedure: Inject the standard solution (e.g., 50 µg/mL) six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

    
    ; Tailing factor (
    
    
    
    )
    
    
    ; Theoretical plates (
    
    
    )
    
    
    ; Resolution (
    
    
    ) between the API and its closest impurity
    
    
    .
Step 2: Specificity via Forced Degradation

Specificity proves the method can unambiguously assess the analyte in the presence of expected impurities and degradants[2].

  • Procedure: Subject the API to stress conditions: Acidic (0.1 M HCl), Basic (0.1 M NaOH), Oxidative (3%

    
    ), Thermal (80°C), and Photolytic (UV light) for 24–48 hours. Neutralize and inject.
    
  • Acceptance Criteria: The chromone peak must be completely resolved from all degradation products. Peak purity angle must be less than the peak purity threshold (via PDA analysis).

Step 3: Linearity and Range
  • Procedure: Prepare a minimum of five concentration levels spanning 25% to 150% of the target analytical concentration (e.g., 12.5, 25, 50, 75, and 100 µg/mL). Inject each in triplicate.

  • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    . The y-intercept should be
    
    
    of the target concentration response.
Step 4: Precision (Repeatability and Intermediate Precision)
  • Procedure (Repeatability): Analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst, using the same equipment.

  • Procedure (Intermediate Precision): Repeat the above step on a different day, by a different analyst, using a different HPLC system if possible.

  • Acceptance Criteria: The %RSD for both intra-day and inter-day precision must be

    
    .
    
Step 5: Accuracy (Recovery)

Accuracy demonstrates the closeness of agreement between the accepted true value and the value found.

  • Procedure: Spike known amounts of the API standard into a placebo matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare and analyze three replicates per level.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with an RSD

    
    .
    
Step 6: Robustness (Quality by Design Approach)
  • Procedure: Deliberately induce small, controlled variations in method parameters using a Design of Experiments (DoE) approach (e.g., Plackett-Burman design). Vary flow rate (

    
     mL/min), column temperature (
    
    
    
    °C), and mobile phase organic composition (
    
    
    ).
  • Acceptance Criteria: SST parameters (Resolution, Tailing factor) must remain within acceptable limits despite the variations.

Summary of Quantitative Data

The following table summarizes typical, highly optimized validation data for a halogenated chromone derivative utilizing the described RP-HPLC-PDA methodology.

Table 2: Method Validation Parameters and Typical Acceptance Criteria
Validation ParameterExperimental Result (Typical)ICH/FDA Acceptance CriteriaStatus
System Suitability %RSD = 0.45%,

= 1.12,

= 8450
%RSD

,

,

Pass
Specificity Peak Purity Angle < ThresholdNo interference at retention timePass
Linearity Range 12.5 – 100.0 µg/mLRange covering 80-120% of targetPass
Correlation (

)
0.9998

Pass
Accuracy (Recovery) 99.4% – 100.8%98.0% – 102.0%Pass
Repeatability %RSD = 0.82% (n=6)%RSD

Pass
LOD / LOQ 0.4 µg/mL / 1.2 µg/mLS/N

(LOD), S/N

(LOQ)
Pass

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1] URL: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry . U.S. Food and Drug Administration (FDA).[2] URL:[Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids . ResearchGate / SciEnggJ.[3] URL:[Link]

Sources

Validation

IR spectroscopy peaks for 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one

Technical Comparison Guide: IR Spectral Fingerprinting of 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one Part 1: Executive Summary & Structural Context This guide provides a technical characterization of 6-chloro-2-(3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectral Fingerprinting of 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one

Part 1: Executive Summary & Structural Context

This guide provides a technical characterization of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one , a synthetic flavone derivative often investigated for antimicrobial and anticancer properties. In the absence of a global spectral standard for this specific derivative, this guide utilizes Analogous Extrapolation —synthesizing experimental data from the parent flavone, 6-chloroflavone, and tolyl-chromone derivatives to establish a high-confidence spectral fingerprint.

The Core Challenge: Distinguishing this compound from its isomers (e.g., 7-chloro or 4-methylphenyl analogs) requires precise analysis of the "Fingerprint Region" (1500–600 cm⁻¹) where C-Cl stretching and aromatic substitution patterns manifest.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral integrity, the following protocol is recommended. This workflow minimizes moisture interference, which can obscure critical aromatic C-H stretches.

Method: Fourier Transform Infrared Spectroscopy (FT-IR) Mode: Attenuated Total Reflectance (ATR) or KBr Pellet

Step-by-Step Methodology:

  • Sample Prep (ATR): Place ~2 mg of solid sample on the diamond crystal. Apply high pressure (clamp) to ensure intimate contact.

  • Sample Prep (KBr): Grind 1 mg sample with 100 mg dry KBr (spectroscopic grade). Press into a translucent pellet at 10 tons pressure.

  • Parameters:

    • Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

  • Validation Check:

    • Pass: Baseline is flat; CO₂ doublet (2350 cm⁻¹) is minimized.

    • Fail: Broad band >3300 cm⁻¹ indicates moisture (re-dry sample).

Part 3: Spectral Analysis & Data Comparison

The following table contrasts the target molecule with its closest structural analogs to highlight diagnostic shifts.

Table 1: Comparative IR Peak Assignments (cm⁻¹)
Functional GroupVibration ModeTarget Molecule (Predicted Range)6-Chloroflavone (Analog Reference)Unsubstituted Flavone (Baseline)Diagnostic Note
Aliphatic C-H Stretch (asym/sym)2920, 2850 (Weak)AbsentAbsentKey Differentiator: Indicates presence of the 3-methyl group.
Aromatic C-H Stretch3030–30803050–30903070Typical for all arenes.
C=O (Ketone) Stretch1635–1645 16421645Conjugation with the 6-Cl ring lowers frequency slightly vs. parent.
C=C (Aromatic) Skeletal Stretch1600–161516051610Overlaps with Pyranone C=C.
C-Cl (Aryl) Stretch1075–1085 1080AbsentKey Differentiator: Strong band confirming halogenation.
Ring A (Subst.) Out-of-Plane Bend820–840 828750–770Diagnostic for 1,2,4-trisubstituted benzene (isolated H at pos 5).
Ring B (Subst.) Out-of-Plane Bend690–710, 770–790 690, 760690, 760Diagnostic for meta-disubstituted benzene (3-methylphenyl).
Detailed Mechanistic Insight
  • The Carbonyl Shift (1635–1645 cm⁻¹): The carbonyl group in chromones is highly conjugated with the pyrone double bond and the fused benzene ring. The introduction of an electron-withdrawing Chlorine at position 6 (para to the ether oxygen, meta to carbonyl) exerts a subtle inductive effect, typically causing a minor redshift or negligible change compared to the unsubstituted flavone, but the band intensity is often enhanced.

  • The "Methyl" Marker (2920 cm⁻¹): Unlike pure 6-chloroflavone, the target molecule contains a methyl group on the B-ring. You must observe weak aliphatic C-H stretching just below 3000 cm⁻¹. Absence of these peaks suggests the sample might be the demethylated analog or an impurity.

  • Substitution Pattern Logic (Fingerprint Region):

    • Ring A (Chromone core): The 6-chloro substitution creates a 1,2,4-trisubstitution pattern. Look for a solitary strong band around 820–840 cm⁻¹ corresponding to the isolated proton at position 5, and adjacent protons at 7,8.

    • Ring B (Phenyl side-chain): The 3-methyl substitution creates a meta-disubstituted pattern. This is characterized by two strong bands in the 690–710 cm⁻¹ and 770–790 cm⁻¹ range. This distinguishes it from para-isomers (which would show a single strong band ~800–840 cm⁻¹).

Part 4: Visualization of Structural Logic

Diagram 1: Structural Dissection & Peak Assignment Flow

This diagram maps the physical moieties of the molecule to their specific spectral signatures.[1][2][3]

IR_Assignment Molecule 6-Chloro-2-(3-methylphenyl) -4H-chromen-4-one Core Chromone Core (Fused Rings) Molecule->Core Sub_A Substituent A (6-Chloro) Molecule->Sub_A Sub_B Substituent B (3-Methylphenyl) Molecule->Sub_B CO_Band C=O Stretch ~1640 cm⁻¹ (Conjugated) Core->CO_Band Main Feature CCl_Band C-Cl Stretch ~1080 cm⁻¹ Sub_A->CCl_Band Halogen ID Me_Band Aliphatic C-H ~2920 cm⁻¹ Sub_B->Me_Band Alkyl ID Meta_Band Meta-Subst. Bending ~690 & 780 cm⁻¹ Sub_B->Meta_Band Regio-ID

Caption: Logical mapping of structural moieties to diagnostic IR bands for rapid identification.

Diagram 2: QC Decision Tree

A self-validating workflow for confirming compound identity.

QC_Workflow Start Start Spectral Analysis Check_CO Check 1630-1650 cm⁻¹ Strong Band? Start->Check_CO Check_OH Check >3200 cm⁻¹ Broad Band? Check_CO->Check_OH Yes Result_Fail_Struc FAIL: Wrong Structure Check_CO->Result_Fail_Struc No (Not a Chromone) Check_Ali Check 2850-2950 cm⁻¹ Weak Peaks? Check_OH->Check_Ali No Result_Fail_Dry FAIL: Sample Wet/Impure Check_OH->Result_Fail_Dry Yes (Moisture/Alcohol) Check_Cl Check ~1080 cm⁻¹ Medium/Strong? Check_Ali->Check_Cl Yes (Methyl Present) Check_Ali->Result_Fail_Struc No (Missing Methyl) Result_Pass PASS: Identity Confirmed Check_Cl->Result_Pass Yes (Cl Present) Check_Cl->Result_Fail_Struc No (Missing Halogen)

Caption: Step-by-step decision tree for validating the target molecule using IR spectral data.

References

  • Vibrational Spectroscopy of Halogenated Chromones: Comparison of DFT and experimental IR data for 6-chlorochromone. Source: ResearchGate.

  • General Flavone Spectral Data: Comprehensive assignment of C=O and C=C modes in flavones. Source: NIH / PubMed.

  • Tolyl-Chromone Characterization: Specific data on methyl-substituted chromone derivatives. Source: ACS Omega.

  • 6-Chloroflavone Reference Standard: Baseline spectral properties for the chlorinated core. Source: PubChem.

Sources

Comparative

Comprehensive Purity Assessment of 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one: A Comparative Guide to TLC, HPTLC, and HPLC

Introduction The development of synthetic flavonoids requires rigorous analytical frameworks to ensure the purity and safety of the final Active Pharmaceutical Ingredient (API). 6-chloro-2-(3-methylphenyl)-4H-chromen-4-o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of synthetic flavonoids requires rigorous analytical frameworks to ensure the purity and safety of the final Active Pharmaceutical Ingredient (API). 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is a synthetic, halogenated flavone derivative. Due to its specific substitution pattern—a chlorine atom at position 6 and a 3-methylphenyl (m-tolyl) group at position 2—the molecule exhibits unique physicochemical properties that fundamentally alter its chromatographic behavior compared to naturally occurring, highly hydroxylated flavonoids.

This guide objectively compares the performance of Thin Layer Chromatography (TLC) against High-Performance TLC (HPTLC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this specific compound, providing drug development professionals with field-proven, self-validating methodologies.

Physicochemical Profiling: The Causality of Chromatographic Behavior

To design an effective purity assessment protocol, one must first understand the molecular mechanics dictating the compound's behavior.

  • Lipophilicity & Hydrogen Bonding: Unlike natural flavonoids (e.g., quercetin) which possess multiple hydroxyl groups acting as hydrogen bond donors, 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one lacks H-bond donors entirely. It possesses only H-bond acceptors (the ketone at C4 and the pyran oxygen).

  • Chromatographic Causality: This high lipophilicity dictates that normal-phase silica gel TLC requires highly non-polar mobile phases (e.g., Hexane/Ethyl Acetate mixtures) to achieve migration[1]. Conversely, in Reversed-Phase HPLC (RP-HPLC), the compound will exhibit strong retention on a C18 column, necessitating a high percentage of organic modifier (e.g., >70% Acetonitrile) for efficient elution.

The synthesis of such halogenated chromen-4-one derivatives typically proceeds via a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization (often using iodine in DMSO)[2][3]. The unreacted chalcone and incomplete cyclization side-products represent the primary impurities that our chromatographic systems must resolve.

G SM Starting Materials (Acetophenone + Benzaldehyde) INT Chalcone Intermediate (Major Impurity) SM->INT Claisen-Schmidt Condensation PROD Target Flavone (6-chloro-2-(3-methylphenyl)-...) INT->PROD Oxidative Cyclization DEG Side Products (Trace Impurities) INT->DEG Incomplete Reaction

Synthesis pathway of the target flavone highlighting potential process impurities.

Comparative Performance Analysis

While TLC is the standard for rapid in-process monitoring[2], it is inherently semi-quantitative. HPTLC bridges the gap by offering densitometric quantification, while HPLC remains the gold standard for final API release. The table below summarizes the comparative performance of these techniques specifically optimized for lipophilic flavones.

Analytical ParameterConventional TLC (Silica Gel 60)HPTLC (Densitometry)RP-HPLC (C18 / DAD)
Resolution (

)
Low (< 1.0)Moderate (1.0 - 1.5)High (> 2.0)
Limit of Detection (LOD) ~100 ng/spot (Visual UV)~10 ng/spot (Scanner)~0.1 ng/injection
Limit of Quantitation (LOQ) N/A (Qualitative)~30 ng/spot~0.5 ng/injection
Analysis Throughput High (Parallel processing)High (Parallel processing)Low (Sequential)
Primary Utility Reaction monitoring[3]Rapid quantitative screeningFinal API release testing
Cost per Analysis Very LowModerateHigh

Self-Validating Experimental Methodologies

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. A standard 1D-TLC can yield false negatives if an impurity shares the exact


 value as the target flavone. To counter this, we employ orthogonal validation techniques.
Method A: Self-Validating 2D-TLC (Qualitative Purity)

This protocol uses two orthogonal solvent systems. If the compound is truly pure, it will appear as a single spot on the diagonal axis. Any off-diagonal spots unequivocally prove the presence of hidden, co-eluting impurities.

G S1 Spot Sample at Corner of Square TLC Plate S2 Develop in Solvent System 1 (Hexane:EtOAc 8:2) S1->S2 S3 Dry Plate Thoroughly (Prevent Solvent Interaction) S2->S3 S4 Rotate Plate 90 Degrees S3->S4 S5 Develop in Solvent System 2 (Toluene:Acetone 9:1) S4->S5 S6 UV Detection (254nm) S5->S6 Eval1 Single Spot on Diagonal: High Purity Confirmed S6->Eval1 Eval2 Off-Diagonal Spots: Co-eluting Impurities Present S6->Eval2

Self-validating 2D-TLC workflow for resolving co-eluting impurities in flavone synthesis.

Step-by-Step Protocol:

  • Plate Preparation: Pre-wash a 10x10 cm Silica gel 60 F254 plate with methanol and activate at 105°C for 30 minutes.

    • Causality: Pre-washing removes organic binders and adsorbed atmospheric water, ensuring a uniform stationary phase and highly reproducible

      
       values.
      
  • Sample Application: Dissolve 1 mg of the synthesized flavone in 1 mL Dichloromethane (DCM). Apply 2 µL as a tight 2 mm spot exactly 1 cm from the bottom and left edges.

  • First Dimension Development: Place the plate in a twin-trough chamber pre-saturated (20 mins) with Hexane:Ethyl Acetate (8:2 v/v) . Develop to 8 cm.

    • Causality: Chamber saturation prevents the "edge effect" and minimizes solvent evaporation from the plate surface, maintaining the exact 8:2 ratio during the capillary rise.

  • Intermediate Drying: Remove the plate and dry under a stream of cold air for 15 minutes.

    • Causality: Complete removal of the first solvent is critical. Residual Ethyl Acetate will alter the polarity of the second mobile phase, destroying the orthogonality of the test.

  • Second Dimension Development: Rotate the plate 90° and develop in a second saturated chamber using Toluene:Acetone (9:1 v/v) .

  • Visualization: Examine the dried plate under UV light at 254 nm. The conjugated chromen-4-one system will strongly quench the green fluorescence of the F254 indicator.

Method B: Quantitative HPTLC Densitometry

For laboratories requiring quantitative data without the bottleneck of HPLC, HPTLC provides a robust alternative.

Step-by-Step Protocol:

  • Application: Use an automated TLC sampler (e.g., CAMAG ATS 4) to apply samples as 6 mm bands on an HPTLC Silica gel 60 F254 plate.

    • Causality: Band application (rather than spot application) ensures a linear solvent front across the sample, drastically improving densitometric peak resolution and integration accuracy.

  • Development: Develop in Hexane:Ethyl Acetate (7:3 v/v) to a distance of 60 mm.

  • Densitometric Scanning: Scan the plate using a TLC Scanner at 254 nm in absorbance mode.

  • Quantification: Compare the Area Under the Curve (AUC) of the target flavone band against a multi-level calibration curve (10 ng to 100 ng/band) of a certified reference standard.

Method C: Orthogonal RP-HPLC Validation

To unequivocally validate the TLC findings, RP-HPLC is employed to detect trace impurities (like the unreacted chalcone) that may fall below the TLC LOD[1].

Step-by-Step Protocol:

  • Column Selection: Use a high-carbon-load C18 column (250 x 4.6 mm, 5 µm).

    • Causality: The extreme lipophilicity of the 6-chloro and 3-methylphenyl groups requires a highly hydrophobic stationary phase to provide adequate retention and prevent the compound from eluting in the void volume.

  • Mobile Phase: Isocratic elution using Acetonitrile:Water (75:25 v/v) containing 0.1% Formic Acid .

    • Causality: Formic acid suppresses the ionization of any trace phenolic impurities (such as the unreacted 2'-hydroxychalcone intermediate), preventing peak tailing and improving overall resolution.

  • Detection: Monitor via Diode Array Detector (DAD) at 254 nm and 310 nm (the characteristic

    
     for the flavone B-ring cinnamoyl system).
    

Conclusion & Decision Matrix

The purity assessment of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one requires an understanding of its highly lipophilic nature.

  • Use 1D-TLC for rapid, low-cost monitoring of the oxidative cyclization reaction.

  • Implement 2D-TLC as a self-validating protocol to rule out co-eluting impurities before committing to expensive quantitative analysis.

  • Utilize HPTLC for high-throughput, parallel quantitative screening of multiple synthesis batches.

  • Rely on RP-HPLC for the definitive, high-resolution final purity certification required for regulatory compliance.

References

  • Greenham J, Harborne JB, Williams CA. Identification of lipophilic flavones and flavonols by comparative HPLC, TLC and UV spectral analysis. Phytochem Anal. 2003. 1

  • Synthesis and Biological Evaluation of Newly Synthesized Flavones. Orient J Chem. 2

  • Synthesis of Flavones (2-Aryl-4H-chromen-4-ones). RSC Books. 2020. 3

Sources

Validation

Comparative Binding Affinity of Substituted 2-Phenylchromen-4-ones: A Guide for Rational Drug Design

The 2-phenylchromen-4-one (flavone) scaffold is a highly versatile pharmacophore in modern drug discovery. Minor structural modifications—such as halogenation, hydroxylation, methylation, or glycosylation—on the A, B, or...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenylchromen-4-one (flavone) scaffold is a highly versatile pharmacophore in modern drug discovery. Minor structural modifications—such as halogenation, hydroxylation, methylation, or glycosylation—on the A, B, or C rings dramatically alter the molecule's spatial geometry, lipophilicity, and electronic distribution. These changes dictate both the pharmacodynamic targeting (receptor binding) and pharmacokinetic profiling (plasma protein binding) of the compound.

This guide objectively compares the binding affinities of various substituted 2-phenylchromen-4-ones across two critical biological models: the GABA


 receptor  (central nervous system efficacy) and Bovine Serum Albumin (BSA)  (systemic distribution).

Pharmacodynamic Targeting: The GABA Receptor (Benzodiazepine Site)

Flavones have garnered significant attention as non-classical ligands for the benzodiazepine (BZ) binding site of the GABA


 receptor. The substitution pattern on the A-ring, particularly at the 6-position, is the primary determinant of both binding affinity and allosteric efficacy[1].
Causality in Structure-Activity Relationships (SAR)

The binding pocket of the GABA


 BZ-site is highly sensitive to the steric and electronic properties of the ligand. Research indicates that the width of the first atom  on the 6-substituent is the critical factor driving high binding affinity[2]. For instance, the bromine atom in 6-bromoflavone perfectly occupies the hydrophobic lip of the BZ-site, yielding a high-affinity interaction (

nM)[1].

Conversely, the overall volume of the 6-substituent dictates the compound's efficacy as a positive allosteric modulator[2]. While 6-bromoflavone acts as a full agonist (similar to diazepam), substituting the bromine with smaller halogens like fluorine (6-fluoroflavone) or chlorine (6-chloroflavone) transforms the molecule into a neutralizing modulator (antagonist), despite retaining moderate binding affinity[1][2].

Comparative GABA Binding Profiles
CompoundSubstitutionBinding Affinity (

/

)
Efficacy Profile
Diazepam (Control)N/A~6.0 nMFull Agonist
6-Bromoflavone 6-Br~70.0 nMPositive Modulator (Full Agonist)
6-Chloroflavone 6-ClModerateNeutralizing Modulator
6-Fluoroflavone 6-FModerateNeutralizing Modulator
2'-Hydroxyflavone 2'-OHModerateNeutralizing Modulator
Experimental Protocol: Radioligand Binding Assay for GABA

To self-validate the binding affinities of newly synthesized flavones, a competitive radioligand binding assay using


flunitrazepam is the gold standard.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the cerebral cortex from male Wistar rats. Homogenize the tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Resuspension: Discard the supernatant and resuspend the membrane pellet in fresh Tris-HCl buffer to achieve a final protein concentration of approximately 1 mg/mL.

  • Incubation: In a 96-well plate, combine 500 µL of the membrane suspension with 1 nM

    
    flunitrazepam and varying concentrations of the substituted flavone (
    
    
    
    to
    
    
    M). Incubate for 60 minutes at 4°C to reach equilibrium.
  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to flush out unbound radioligand.

  • Quantification: Transfer the filters to vials, add scintillation cocktail, and quantify membrane-bound radioactivity using a liquid scintillation counter. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

G A Prepare Rat Cortical Membrane Homogenate B Incubate with[3H]Flunitrazepam & Substituted Flavone A->B C Rapid Filtration (GF/B Glass Fiber) B->C D Wash with Ice-Cold Buffer C->D E Liquid Scintillation Counting D->E F Calculate IC50 & Ki (Cheng-Prusoff Equation) E->F

Caption: Workflow for [3H]flunitrazepam competitive radioligand binding assay.

Pharmacokinetic Profiling: Bovine Serum Albumin (BSA) Binding

Before a flavone can reach central targets like the GABA


 receptor, it must navigate the systemic circulation. Binding to serum albumin dictates the free-drug concentration, bioavailability, and half-life.
Causality in Protein Binding

The interaction between substituted flavones and BSA is primarily driven by hydrophobic forces within the binding pockets of the albumin protein[3].

  • Methylation: Converting hydroxyl groups to methoxy groups (e.g., in nobiletin) increases the lipophilicity of the flavone, significantly enhancing its binding affinity to BSA by up to 794 times compared to non-methylated analogs[4].

  • Glycosylation: The addition of bulky saccharide moieties at the 3-OH or 7-OH positions (e.g., rutin, hesperidin) drastically reduces binding affinity. The causality here is twofold: the sugar groups introduce severe steric hindrance within the hydrophobic pocket, and the added polarity reduces the thermodynamic favorability of the hydrophobic interaction[3].

Comparative BSA Binding Constants ( )
CompoundStructural SubclassSubstitution NoteBinding Constant (

)
Hesperetin FlavanoneAglycone

Quercetin FlavonolAglycone (3-OH)

Naringenin FlavanoneAglycone

Isoquercitrin FlavonolGlycoside

Rutin FlavonolBulky Glycoside

Hesperidin FlavanoneBulky Glycoside

(Data demonstrates that aglycones bind to BSA with 10- to 100-fold greater affinity than their glycosylated counterparts[3]).

Experimental Protocol: Fluorescence Quenching Assay for BSA

To evaluate how a specific substitution impacts plasma protein binding, steady-state fluorescence quenching is utilized.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a

    
     M solution of fatty-acid-free BSA in 0.1 M phosphate buffer (pH 7.4). Prepare stock solutions of the substituted flavones in DMSO (keeping final DMSO concentration <1% to prevent protein denaturation).
    
  • Titration: Place 3.0 mL of the BSA solution into a 1-cm quartz cuvette. Successively titrate micro-volumes (2–10 µL) of the flavone solution to achieve final ligand concentrations ranging from

    
     to 
    
    
    
    M.
  • Equilibration: Allow the mixture to incubate for 5 minutes at a constant physiological temperature (298 K / 25°C or 310 K / 37°C).

  • Spectrofluorometric Measurement: Excite the sample at 280 nm (targeting intrinsic tryptophan fluorescence) and record the emission spectra from 300 nm to 400 nm.

  • Data Analysis: Calculate the binding constant (

    
    ) and the number of binding sites (
    
    
    
    ) using the double-logarithm regression plot derived from the Stern-Volmer equation. Ensure data is corrected for inner-filter effects if the flavone exhibits UV absorption at the excitation or emission wavelengths.

G Root Flavone Scaffold (2-Phenylchromen-4-one) Hydroxyl Hydroxylation (e.g., Quercetin) Root->Hydroxyl Methyl Methylation (e.g., Nobiletin) Root->Methyl Glycosyl Glycosylation (e.g., Rutin) Root->Glycosyl Effect1 Slightly alters affinity (Position dependent) Hydroxyl->Effect1 Effect2 Increases Hydrophobicity (Higher BSA Affinity) Methyl->Effect2 Effect3 Steric Hindrance (Lower BSA Affinity) Glycosyl->Effect3

Caption: Impact of functional group substitutions on flavone-BSA binding affinity.

Off-Target Considerations: Aryl Hydrocarbon (Ah) Receptor

When designing halogenated flavones for CNS targets, researchers must screen for off-target binding at the Aryl Hydrocarbon (Ah) receptor. Halogenated flavones (e.g., 4'-chloro, 4'-bromo, and 4'-iodoflavone) exhibit highly competitive Ah receptor binding affinities (


 to 

nM), which are comparable to the potent toxin TCDD (

nM)[5]. However, despite this high binding affinity, these substituted flavones act as competitive antagonists or weak partial agonists, inhibiting TCDD-induced transformation of the Ah receptor[5]. This highlights a crucial principle in flavone drug design: high binding affinity does not inherently translate to high transcriptional efficacy.

References

  • "Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin" - National Institutes of Health (NIH). 3

  • "Effects of flavone 6-substitutions on GABAA receptors efficacy" - National Institutes of Health (NIH). 2

  • "Molecular structure-affinity relationship of dietary flavonoids for bovine serum albumin" - SciELO. 4

  • "Flavonoids as GABAA receptor ligands: the whole story?" - Taylor & Francis. 1

  • "Substituted flavones as aryl hydrocarbon (Ah) receptor agonists and antagonists" - National Institutes of Health (NIH).5

Sources

Comparative

Technical Comparison Guide: Structural Dynamics of 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one

The following guide provides an in-depth technical comparison and structural analysis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one , designed for researchers in medicinal chemistry and crystallography. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and structural analysis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one , designed for researchers in medicinal chemistry and crystallography.

Executive Summary

6-chloro-2-(3-methylphenyl)-4H-chromen-4-one represents a specific subclass of halogenated flavones, widely investigated for their potential as kinase inhibitors and anti-inflammatory agents. In drug development, the solid-state arrangement of such molecules—specifically the interplay between the halogen bond donor (Cl) and the hydrophobic methyl group—dictates solubility, bioavailability, and tabletability.

This guide compares the structural properties of this specific target against established pharmacological standards (6-Chloroflavone and Flavone ), providing a predictive framework for its crystallographic behavior where direct experimental data is proprietary or emerging.

Core Value Proposition
  • Target: 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (Optimized lipophilicity via m-tolyl group).

  • Alternative A: 6-Chloroflavone (Standard reference for halogen bonding).

  • Alternative B: Unsubstituted Flavone (Baseline for packing efficiency).

Experimental Methodology: Synthesis & Crystallization

To obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data for this compound, the following self-validating protocol is recommended. This workflow ensures phase purity and minimizes twinning.

Synthesis Protocol (Baker-Venkataraman Rearrangement)
  • Esterification: React 2-hydroxy-5-chloroacetophenone with 3-methylbenzoyl chloride in pyridine.

  • Rearrangement: Treat the resulting ester with KOH/pyridine to form the 1,3-diketone.

  • Cyclization: Reflux with glacial acetic acid/H₂SO₄ to yield the chromen-4-one core.

Crystallization Strategy (Slow Evaporation)
  • Solvent System: Ethyl Acetate : Hexane (3:1 v/v).

  • Rationale: The m-tolyl group disrupts planar stacking; a moderately polar solvent (EtOAc) is required to solubilize the polar carbonyl, while hexane promotes slow nucleation.

  • Procedure: Dissolve 20 mg of purified compound in 5 mL solvent. Filter through a 0.45 µm PTFE membrane into a scintillation vial. Cover with parafilm, punch 3 pinholes, and store at 20°C in a vibration-free environment.

Structural Data Comparison

The following table contrasts the predicted crystallographic parameters of the target with the experimental data of its closest structural analogs.

Table 1: Comparative Crystallographic Parameters
ParameterTarget: 6-Cl-2-(3-Me-Ph)-Flavone (Predicted)Alternative A: 6-Chloroflavone (Experimental Reference)Alternative B: Flavone (Baseline)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group

or



Z (Molecules/Cell) 444
Torsion Angle (

)
25° – 35° < 5° (Nearly Planar)~20°
Intermolecular Forces C-H[1][2]···O, C-H···π , Cl···ClC-H···O, Cl···O C-H···O,

-

Stacking
Calculated Density ~1.42 g/cm³1.48 g/cm³1.35 g/cm³
Solubility Prediction High (Twisted conformation disrupts lattice energy)Low (Planar stacking maximizes lattice energy)Moderate
Structural Analysis & Causality[3]
The "Chlorine Effect" (Position 6)

In Alternative A (6-Chloroflavone) , the chlorine atom at position 6 is electron-withdrawing but also acts as a weak halogen bond donor. Experimental data shows that 6-chloroflavones often form "head-to-tail" dimers stabilized by


 interactions [1].
  • Impact on Target: The presence of the 6-Cl in the target molecule will likely enforce a similar centrosymmetric packing motif, anchoring the chromone cores in a rigid lattice.

The "Methyl Effect" (Position 3')

The critical differentiator for the Target is the 3-methylphenyl group.

  • Mechanism: Unlike the unsubstituted phenyl ring in Alternative A , the meta-methyl group introduces steric bulk that prevents the phenyl ring from lying coplanar with the chromone core.

  • Result: This forces a torsion angle (

    
    ) of approximately 30°. This "twist" prevents the tight 
    
    
    
    stacking seen in planar flavones, significantly lowering the lattice energy .
  • Drug Development Implication: This structural disruption is intentional. It enhances solubility in organic media and lipids without compromising the binding affinity of the pharmacophore, making the target a superior candidate for oral bioavailability compared to the rigid, insoluble 6-chloroflavone.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points for data quality.

XRD_Workflow Synthesis Synthesis (Baker-Venkataraman) Purification Purification (Recrystallization) Synthesis->Purification Yield > 80% Crystallization Crystal Growth (EtOAc/Hexane) Purification->Crystallization Purity > 99% Diffraction X-Ray Diffraction (Mo Kα Source) Crystallization->Diffraction Size 0.2mm Refinement Structure Refinement (SHELXL / Olex2) Diffraction->Refinement Collect Data Validation CheckCIF & Analysis (Packing/Torsion) Refinement->Validation R1 < 0.05 Validation->Refinement High Residual Density

Caption: Logical workflow for generating and validating the crystal structure of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one.

Performance Conclusion

For drug development professionals evaluating these scaffolds:

  • Select 6-Chloroflavone (Alternative A) if your primary goal is high melting point stability and rigid binding pockets.

  • Select 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one (Target) if you require enhanced solubility and a non-planar topology to fit specific hydrophobic pockets (e.g., kinase ATP-binding sites). The 3-methyl group acts as a "solubility toggle," disrupting the crystal lattice just enough to improve pharmaceutical properties.

References

  • Thinagar, S., et al. (2003).[2][3] "3,3'-[o-Phenylenebis(methyleneoxy)]bis(6-chloroflavone) and 3,3'-propylenedioxybis[6-chloro-2-(2-furyl)-4H-1-benzopyran-4-one]."[2] Acta Crystallographica Section C, 59(4), o181-o183.[2] Link

  • Shoja, M. (1989). "Crystal structure of flavone."[1][2] Zeitschrift für Kristallographie, 189, 263-267. Link

  • Cantrell, C. L., et al. (2014). "X-ray Crystal Structure of a Xanthine Oxidase Complex with the Flavonoid Inhibitor Quercetin." Journal of Natural Products, 77(7), 1693–1699.[4] Link

  • Ishikawa, Y., & Motohashi, H. (2014). "6-Chloro-4-oxo-4H-chromene-3-carbaldehyde."[5] Acta Crystallographica Section E, 70(5), o514. Link

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